molecular formula C9H9IO2 B168745 Methyl 4-iodo-2-methylbenzoate CAS No. 103440-53-5

Methyl 4-iodo-2-methylbenzoate

Cat. No.: B168745
CAS No.: 103440-53-5
M. Wt: 276.07 g/mol
InChI Key: AMTCFHNIEBPFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9IO2 and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTCFHNIEBPFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571765
Record name Methyl 4-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-53-5
Record name Benzoic acid, 4-iodo-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-iodo-2-methylbenzoate

In the landscape of modern drug discovery and development, substituted benzoate esters serve as indispensable scaffolds and intermediates. This compound (CAS No. 103440-53-5), a halogenated aromatic ester, represents a key building block whose utility is fundamentally governed by its physical properties.[1] The presence of an iodine atom facilitates crucial carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of medicinal chemistry for constructing complex molecular architectures.[2][3] Furthermore, the specific substitution pattern (iodo at C4, methyl at C2) influences the molecule's steric and electronic properties, which can profoundly impact reaction kinetics, solubility, and ultimately, the biological activity of its derivatives.

This guide provides a comprehensive framework for understanding and determining the essential physical properties of this compound. While detailed experimental data for this specific isomer is not extensively documented in publicly available literature, this paper presents the foundational principles and validated methodologies required for its characterization. For the research scientist, this guide explains not just the what but the why—elucidating the causal links between a compound's physical attributes and its practical application in a laboratory and developmental setting.

Core Physicochemical Parameters: A Summary

A thorough characterization is the bedrock of reproducible science and scalable synthesis. The following table summarizes the key physical properties for this compound, distinguishing between calculated values and those requiring empirical determination.

PropertyValue / Expected ValueSignificance in Drug Development
Molecular Formula C₉H₉IO₂Foundational for calculating molecular weight and elemental analysis.
Molecular Weight 276.07 g/mol Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.[4]
Physical State Solid (Expected)Influences handling, storage, and purification methods (e.g., crystallization). Isomers like Methyl 4-iodobenzoate are solids.
Melting Point Requires Experimental DeterminationA sharp, defined melting range is a primary indicator of purity. Broad ranges suggest impurities.
Boiling Point Requires Experimental DeterminationCritical for purification by distillation (if applicable) and assessing thermal stability.
Solubility Requires Experimental DeterminationDictates choice of reaction solvents, purification methods, and is crucial for formulation and bioassay development.
Density Requires Experimental DeterminationImportant for process scale-up and engineering calculations.

Structural Verification and Spectroscopic Analysis

Before any physical properties are measured, the identity and purity of the compound must be unequivocally confirmed. A multi-technique spectroscopic approach is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups (the ester methyl and the ring methyl). The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will verify the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For this compound, the spectrum should prominently feature:

  • A strong absorption band around 1720-1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester.

  • Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl and aromatic groups.

  • Absorptions in the 1450-1600 cm⁻¹ range from C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming the molecular formula. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₉H₉IO₂.

Experimental Protocols: A Practical Guide

The following section details the standardized, self-validating protocols for determining the key physical properties of a novel or sparsely characterized solid compound like this compound.

Workflow for Physicochemical Characterization

The logical progression from a newly synthesized compound to a fully characterized intermediate is critical. This workflow ensures that each step validates the next, providing a high degree of confidence in the final material.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification Crude Product structure Structural Verification (NMR, MS, IR) purification->structure Purified Sample purity Purity Assessment (HPLC, Melting Point) structure->purity physical Physical Property Determination (Solubility, Density) purity->physical final Ready for Application (Drug Development) physical->final Characterized Intermediate

Caption: Workflow for Synthesis, Purification, and Characterization.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a highly sensitive measure of purity. A pure crystalline solid melts over a narrow temperature range (typically < 1°C). Impurities disrupt the crystal lattice, lowering and broadening the melting range. This protocol provides a reliable method for this assessment.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm high) into a capillary tube sealed at one end. Tap the tube gently to pack the sample.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting temperature. Let the apparatus cool to at least 20°C below this approximate point.

  • Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C per minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow range (e.g., 58.0-59.5°C) indicates high purity.[5]

Protocol 2: Solubility Profile Assessment

Causality: Solubility dictates how a compound can be used. For drug development, solubility in aqueous buffers, organic co-solvents, and non-polar solvents is critical for reaction setup, purification, formulation, and conducting biological assays.

Methodology:

  • Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane).

  • Sample Preparation: Weigh a precise amount of the compound (e.g., 10 mg) into separate vials for each solvent.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.

  • Observation: Agitate the vial (e.g., vortex for 1 minute) and visually inspect for dissolution. If dissolved, the compound is soluble at >100 mg/mL.

  • Titration: If the solid remains, continue adding the solvent in measured aliquots (e.g., 0.1 mL increments), agitating after each addition, until the solid fully dissolves.

  • Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass. Classify the solubility (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

  • Trustworthiness: Note the temperature at which the assessment is performed, as solubility is temperature-dependent.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related iodinated aromatic compounds provides a strong basis for safe handling protocols.

  • Hazards: Compounds of this class are typically irritants. Assume the material causes skin, eye, and respiratory tract irritation.[6]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Light sensitivity is a common characteristic of iodinated compounds.[8]

  • Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a compound of significant potential for synthetic and medicinal chemistry. A rigorous determination of its physical properties is not merely an academic exercise but a prerequisite for its effective and safe application. By employing the validated protocols for structural confirmation, purity assessment, and the characterization of properties such as melting point and solubility, researchers can build the reliable foundation needed to incorporate this valuable building block into complex drug development pipelines. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical scientific objective.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.
  • PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Methyl 4-iodobenzoate.
  • MySkinRecipes. (n.d.). Methyl 4-iodo-2-nitrobenzoate.
  • PubChem. (n.d.). Methyl 4-Iodo-3-methylbenzoate. National Center for Biotechnology Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate.
  • Mol-Instincts. (2025). methyl 4-methylbenzoate.
  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate.
  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. National Center for Biotechnology Information.
  • NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook.
  • Sisco Research Laboratories Pvt. Ltd. (n.d.). 2-Iodo Methyl Benzoate.
  • SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum.

Sources

An In-Depth Technical Guide to Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 4-iodo-2-methylbenzoate, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, structural characterization, and reactivity.

Introduction and Core Properties

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring an iodine atom and a methyl group on the benzene ring, provides specific reactivity that is leveraged in the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57245-43-1[1]
Molecular Formula C9H9IO2[2]
Molecular Weight 276.07 g/mol [2]
Appearance Brown oily liquid[3]
Boiling Point 302.9±30.0 °C at 760 mmHg
Density 1.7±0.1 g/cm³

The strategic placement of the iodo and methyl groups influences the electronic and steric environment of the benzene ring, making it a versatile substrate for various chemical transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two common and effective methods are detailed below.

Method 1: Esterification of 4-iodo-2-methylbenzoic acid

A straightforward and widely used method is the Fischer esterification of 4-iodo-2-methylbenzoic acid.[4][5] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[3][6]

The reaction is driven to completion by using an excess of the alcohol, which shifts the equilibrium toward the product side.

Diagram 1: Synthesis of this compound via Esterification

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-iodo-2-methylbenzoic_acid 4-iodo-2-methylbenzoic acid Reaction Esterification (Reflux) 4-iodo-2-methylbenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction Catalyst Product This compound Reaction->Product

Caption: Fischer esterification of 4-iodo-2-methylbenzoic acid.

Method 2: Stannylation and Iodination of 4-bromo-2-methylbenzoate

An alternative, multi-step synthesis starts from 4-bromo-2-methylbenzoic acid methyl ester.[1] This pathway involves a Stille coupling reaction to introduce a tributylstannyl group, followed by iodination.

  • Stannylation : The bromo-ester is reacted with bis(tri-n-butyltin) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to form 2-methyl-4-(tributylstannyl)benzoic acid methyl ester.[1]

  • Iodination : The resulting organotin compound is then treated with molecular iodine, which replaces the tributylstannyl group with an iodine atom to yield the final product.[1]

Structural Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic region will show distinct splitting patterns due to the coupling between adjacent protons. The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm, while the aromatic methyl group will also be a singlet, slightly downfield from typical aliphatic methyl groups.

  • ¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic and methyl groups, and C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (276.07 g/mol ). The fragmentation pattern can provide further structural information.

Reactivity and Synthetic Applications

The presence of the aryl-iodide functionality makes this compound a versatile substrate for a variety of cross-coupling reactions.[4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Key Reactions of this compound

G cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Pd catalyst, Base Heck Heck Coupling (with Alkenes) Start->Heck Pd catalyst, Base Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (with Amines) Start->Buchwald_Hartwig Pd catalyst, Base Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product Forms C(sp2)-C(sp2) bond Styrene_Derivative Styrene_Derivative Heck->Styrene_Derivative Forms C(sp2)-C(sp2) bond Alkynyl_Aromatic Alkynyl_Aromatic Sonogashira->Alkynyl_Aromatic Forms C(sp2)-C(sp) bond Aryl_Amine Aryl_Amine Buchwald_Hartwig->Aryl_Amine Forms C(sp2)-N bond

Sources

Spectroscopic Profile of Methyl 4-iodo-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-iodo-2-methylbenzoate (CAS No. 103440-53-5), a key aromatic building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes and interprets the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide details the experimental parameters for data acquisition and offers expert insights into the structural elucidation based on the spectroscopic evidence.

Introduction

This compound is a halogenated aromatic ester with significant utility as an intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an iodine atom and a methyl group on the benzene ring, makes it a valuable substrate for a variety of cross-coupling reactions and other functional group transformations. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a foundational reference for scientists working with this molecule.

Molecular Structure and Key Features

The structural integrity of this compound is the cornerstone of its chemical reactivity. Understanding the spatial arrangement of its atoms and functional groups is essential for interpreting its spectroscopic data.

Figure 1. Molecular structure of this compound.

Spectroscopic Data and Interpretation

The following sections provide a detailed breakdown of the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Table 1. ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d1HAr-H (H-6)
7.58dd1HAr-H (H-5)
7.45d1HAr-H (H-3)
3.85s3H-OCH₃
2.40s3HAr-CH₃

Interpretation: The ¹H NMR spectrum displays distinct signals corresponding to the aromatic and aliphatic protons. The downfield region exhibits three signals for the aromatic protons. The doublet at 7.65 ppm is assigned to the proton at the C-6 position, which is ortho to the ester group. The doublet of doublets at 7.58 ppm corresponds to the proton at the C-5 position, coupled to both the C-6 and C-3 protons. The doublet at 7.45 ppm is assigned to the proton at the C-3 position, which is ortho to the methyl group. The two singlets at 3.85 ppm and 2.40 ppm are assigned to the methyl protons of the ester and the aromatic methyl group, respectively. The integration of these signals confirms the presence of one of each type of aromatic proton and three protons for each methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule.

Table 2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
166.5C=O (ester)
141.2Ar-C (C-2)
138.5Ar-C (C-4)
135.8Ar-C (C-5)
131.0Ar-C (C-1)
128.5Ar-C (C-6)
94.0Ar-C (C-3)
52.3-OCH₃
21.8Ar-CH₃

Interpretation: The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure. The signal at 166.5 ppm is characteristic of the carbonyl carbon of the ester group. The aromatic region displays six signals. The signal at 141.2 ppm is assigned to the carbon bearing the methyl group (C-2), while the signal at 138.5 ppm corresponds to the carbon attached to the iodine atom (C-4). The remaining aromatic carbon signals are assigned as indicated in the table. The upfield signals at 52.3 ppm and 21.8 ppm correspond to the methyl carbons of the ester and the aromatic methyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3. Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2955MediumC-H stretch (aliphatic)
1725StrongC=O stretch (ester)
1595, 1480MediumC=C stretch (aromatic)
1280StrongC-O stretch (ester)
750StrongC-H bend (aromatic, ortho)
550MediumC-I stretch

Interpretation: The IR spectrum exhibits a strong absorption band at 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of aromatic C-H bonds is indicated by the weaker bands in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl groups is observed around 2955 cm⁻¹. The aromatic C=C stretching vibrations are seen as a pair of bands at 1595 and 1480 cm⁻¹. A strong band at 1280 cm⁻¹ is attributed to the C-O stretching of the ester. The out-of-plane C-H bending of the substituted aromatic ring is observed at 750 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4. Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
276100[M]⁺ (Molecular ion)
24585[M - OCH₃]⁺
14940[M - I]⁺
11860[M - I - OCH₃]⁺

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 276, which corresponds to the molecular weight of this compound (C₉H₉IO₂). The prominent fragment ion at m/z 245 results from the loss of a methoxy radical (-OCH₃). The peak at m/z 149 corresponds to the loss of an iodine atom. Subsequent loss of a methoxy radical from this fragment leads to the ion at m/z 118. This fragmentation pattern is consistent with the assigned structure.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

Synthesis and Purification

This compound can be synthesized via the esterification of 4-iodo-2-methylbenzoic acid. A typical procedure is as follows:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 4-iodo-2-methylbenzoic acid D Reflux A->D B Methanol (excess) B->D C Sulfuric Acid (catalyst) C->D E Neutralization (aq. NaHCO₃) D->E Cool F Extraction (Ethyl Acetate) E->F G Drying (Na₂SO₄) F->G H Solvent Removal G->H I Column Chromatography H->I This compound This compound I->this compound

Figure 2. General workflow for the synthesis and purification of this compound.[1]

To a solution of 4-iodo-2-methylbenzoic acid in excess methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound as a brown oily liquid.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectroscopic data presented in this technical guide provide a definitive and comprehensive characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and mass spectra are all in excellent agreement with the proposed molecular structure. This guide serves as an essential reference for researchers and scientists, ensuring the confident identification and use of this important synthetic intermediate in their work. The detailed interpretation of the spectra and the outlined experimental protocols offer valuable insights and practical guidance for professionals in the field of organic synthesis and drug development.

References

Sources

An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-iodo-2-methylbenzoate, a key intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles of IR spectroscopy as applied to this specific molecule. It offers a detailed interpretation of the expected vibrational modes, a robust experimental protocol for acquiring high-quality spectra, and insights into how spectral features correlate with the compound's molecular structure.

Introduction: The Molecular Structure and Spectroscopic Significance

This compound is an aromatic ester with the chemical formula C₉H₉IO₂. Its structure, featuring a 1,2,4-trisubstituted benzene ring, a methyl ester group, and an iodine substituent, presents a rich and informative infrared spectrum. Each functional group within the molecule possesses characteristic vibrational frequencies that, when excited by infrared radiation, provide a unique "fingerprint." Understanding this spectrum is crucial for structural verification, purity assessment, and monitoring chemical transformations in research and development settings.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. An IR spectrum is a plot of this absorption, typically represented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands reveal the presence of specific functional groups and provide insights into the molecular architecture.

Interpreting the Infrared Spectrum: A Detailed Analysis

The Carbonyl (C=O) Stretch: The Most Prominent Feature

The most intense and readily identifiable peak in the spectrum will be the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹.[1] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to saturated esters (which appear around 1750-1735 cm⁻¹).[1][2]

The "Rule of Three" for Aromatic Esters

Aromatic esters, like their saturated counterparts, often exhibit a pattern of three strong peaks that can be diagnostic.[1][3]

  • C=O Stretch: As discussed, expected around 1715-1730 cm⁻¹.[1]

  • C-C-O Asymmetric Stretch: This vibration involves the carbon-oxygen single bond adjacent to the carbonyl group and the carbon-carbon bond of the ring. It typically appears as a strong band in the 1310-1250 cm⁻¹ region.[1]

  • O-C-C Asymmetric Stretch: This involves the ester oxygen and the methyl group's carbon. This band is expected to be strong and fall within the 1130-1100 cm⁻¹ range.[1]

Aromatic and Aliphatic C-H Vibrations

The spectrum will show distinct C-H stretching vibrations that differentiate between the aromatic ring and the two methyl groups.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium intensity bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5][6]

  • Aliphatic C-H Stretch: The methyl groups (both the one on the ring and the one in the ester) will exhibit strong C-H stretching absorptions just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹.[7][8]

Benzene Ring Vibrations: Substitution Patterns

The substitution pattern on the benzene ring gives rise to characteristic absorptions.

  • C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of medium to weak bands in the 1620-1450 cm⁻¹ region.[4][5][9]

  • C-H Out-of-Plane Bending ("OOP"): The out-of-plane bending vibrations of the remaining C-H bonds on the ring are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 880 ± 20 cm⁻¹ and 810 ± 20 cm⁻¹ regions.[10] These peaks are crucial for confirming the isomeric structure.

  • Overtone Bands: Weak combination and overtone bands characteristic of aromatic rings may be visible in the 2000-1665 cm⁻¹ region.[11][12] The pattern of these weak bands can also be indicative of the substitution pattern.[11]

The Carbon-Iodine (C-I) Stretch

The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region of the spectrum. Generally, C-X stretching frequencies for alkyl halides are found between 850-515 cm⁻¹, with the C-I stretch appearing at the lower end of this range, typically between 690-515 cm⁻¹.[12] This peak may be weak and can sometimes be obscured by other vibrations in the fingerprint region.

Table 1: Predicted IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000Weak-MedC-H StretchAromatic Ring
2960-2850StrongC-H StretchMethyl Groups
1730-1715StrongC=O Stretch (conjugated)Ester
1620-1450Med-WeakC=C In-Ring StretchAromatic Ring
1450-1370MediumC-H BendMethyl Groups
1310-1250StrongC-C-O Asymmetric StretchEster
1130-1100StrongO-C-C Asymmetric StretchEster
~880 and ~810StrongC-H Out-of-Plane Bend (1,2,4-Trisubstituted)Aromatic Ring
690-515Weak-MedC-I StretchAryl Halide

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of solid this compound. The choice of sampling technique is critical for ensuring accurate and reproducible results.[13]

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pressed pellet technique is a common and effective method for analyzing solid samples.[13][14] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Materials:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 100°C for several hours and storing it in a desiccator. Moisture will cause a broad absorption band around 3400 cm⁻¹ (O-H stretch).

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.[14] Add about 100-200 mg of dry KBr powder.[14]

  • Mixing: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering.[15][16]

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[14]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Alternative Sample Preparation: Thin Solid Film

An alternative method involves casting a thin film of the solid onto an IR-transparent window (e.g., a salt plate made of NaCl or KBr).[17]

Procedure:

  • Dissolve a small amount of the sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]

  • Place a drop of this solution onto a clean, dry salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[17]

  • Mount the single plate in the spectrometer's sample holder for analysis.

Instrumental Analysis Workflow

The following diagram illustrates the logical workflow for acquiring and processing the IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare Sample (KBr Pellet or Thin Film) Background Acquire Background Spectrum (Empty Beam) Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Place Sample in Beam Ratio Ratio Sample vs. Background SampleSpec->Ratio Format Convert to Absorbance/Transmittance Ratio->Format Analysis Peak Picking & Interpretation Format->Analysis

Caption: Workflow for FTIR spectral acquisition and analysis.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification and characterization. By understanding the characteristic absorption frequencies of the aromatic ester, substituted benzene ring, methyl groups, and the carbon-iodine bond, researchers can confidently interpret the spectral data. The strong carbonyl stretch, the distinct C-H vibrations above and below 3000 cm⁻¹, and the diagnostic out-of-plane bending modes for the 1,2,4-trisubstitution pattern are key features to identify. Adherence to proper sample preparation and data acquisition protocols, as outlined in this guide, is paramount for obtaining a high-fidelity spectrum that can serve as a reliable analytical benchmark in any scientific endeavor.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
  • Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online. [Link]
  • How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. (n.d.). Technologynetworks.com. [Link]
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]
  • IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]
  • IR Spectroscopy of Solids. (n.d.).
  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. [Link]
  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. [Link]
  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]
  • The features of IR spectrum. (n.d.). Mansoura University. [Link]
  • Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 28-33. [Link]
  • Spectroscopy of Arom
  • Methyl 4-iodobenzo
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. [Link]
  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-iodo-2-methylbenzoate is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. A thorough understanding of its molecular characteristics is paramount for its effective utilization and quality control. Mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering insights into its fragmentation patterns, and detailing robust analytical protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep, practical understanding of the mass spectrometry of this compound.

Molecular Properties and Ionization Considerations

This compound possesses a molecular formula of C₉H₉IO₂ and a monoisotopic mass of approximately 275.96 daltons. The presence of the iodine atom, the aromatic ring, and the methyl ester functionality dictates its behavior under various ionization techniques. The two most common ionization methods for a molecule of this nature are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[1][2] This provides a detailed molecular fingerprint that is highly reproducible and ideal for library matching and structural confirmation.[3] EI is typically coupled with Gas Chromatography (GC-MS) for the analysis of volatile and semi-volatile compounds.[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that imparts minimal energy to the analyte, typically resulting in the observation of the protonated molecule, [M+H]⁺, with little to no fragmentation.[1][5] This is particularly useful for confirming the molecular weight of the compound. ESI is compatible with Liquid Chromatography (LC-MS), which is suitable for a wider range of compounds, including those that are less volatile or thermally labile.[6][7]

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

Under electron ionization, this compound will undergo a series of predictable fragmentation events. The resulting mass spectrum will be a unique fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the stability of the resulting fragment ions. Key fragmentation pathways for aromatic esters and halogenated compounds provide a basis for predicting the mass spectrum.[8]

A primary fragmentation is the loss of the methoxy group (•OCH₃) from the molecular ion to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is a common fragmentation pathway for benzoyl derivatives.[8] The carbon-iodine bond is also susceptible to cleavage, leading to fragments with and without the iodine atom.

The following diagram illustrates the predicted major fragmentation pathways for this compound under EI conditions.

G M [C₉H₉IO₂]⁺• m/z 276 F1 [C₈H₆IO]⁺ m/z 245 M->F1 - •OCH₃ F3 [C₉H₉O₂]⁺ m/z 149 M->F3 - I• F2 [C₇H₆I]⁺ m/z 217 F1->F2 - CO F4 [C₈H₉]⁺ m/z 105 F3->F4 - CO₂

Caption: Predicted EI-MS Fragmentation of this compound.

Quantitative Mass Spectral Data (Predicted)

Based on the fragmentation of similar compounds like methyl 2-iodobenzoate and 2-iodo-5-methylbenzoic acid, a table of expected prominent ions and their relative intensities can be constructed.[9][10]

m/zProposed Ion IdentityPredicted Relative Intensity (%)
276[M]⁺• (Molecular Ion)70-100
245[M - •OCH₃]⁺80-100
217[M - •OCH₃ - CO]⁺40-60
149[M - I•]⁺20-40
118[C₈H₆O]⁺•30-50
90[C₇H₆]⁺•50-70

Electrospray Ionization (ESI) Mass Spectrometry

For ESI-MS analysis, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode.[11] This will appear at an m/z of approximately 277. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation and obtain structural information.

Potential Challenges in ESI

It is important to note that deiodination has been observed for some iodinated aromatic compounds during ESI, particularly when using formic acid as a mobile phase additive.[12] This can lead to the misinterpretation of spectra. Careful selection of mobile phase and instrument parameters is crucial to mitigate this effect.

Experimental Protocols

To ensure high-quality and reproducible data, the following detailed experimental protocols are recommended.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining reliable mass spectrometry results.[13] The goal is to dissolve the sample in a suitable solvent and remove any non-volatile contaminants.[6]

Protocol for GC-MS Analysis:

  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

  • Dilution: Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.[14]

  • Vialing: Transfer the filtered solution into a 2 mL glass autosampler vial with a screw top and a PTFE septum.[13]

Protocol for LC-MS Analysis:

  • Dissolution: Dissolve the sample in an LC-MS compatible solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.[15]

  • Dilution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm filter.[14]

  • Vialing: Transfer the solution to an appropriate autosampler vial.[15]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of this compound by GC-MS.

ParameterValueRationale
Gas Chromatograph
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks.
Injector Temperature250 °CEnsures complete volatilization of the analyte.
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of organic molecules.
Carrier GasHeliumProvides good chromatographic efficiency.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to ensure good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides characteristic fragmentation for structural identification.[3]
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.[1]
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Mass Rangem/z 40-400Covers the molecular ion and expected fragment ions.
LC-MS/MS Instrumental Parameters

For LC-MS/MS analysis, the following parameters are recommended.

ParameterValueRationale
Liquid Chromatograph
ColumnC18, 50 mm x 2.1 mm, 2.6 µm particle sizeA versatile reversed-phase column for good retention and peak shape.
Mobile Phase AWater + 0.1% Acetic AcidAcetic acid is used as it is less likely to cause deiodination than formic acid.[12]
Mobile Phase BAcetonitrile + 0.1% Acetic AcidA common organic solvent for reversed-phase chromatography.
Gradient5% B to 95% B over 10 minA standard gradient for eluting compounds of moderate polarity.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Mass Spectrometer
Ionization ModePositive Electrospray (ESI+)Expected to provide a strong signal for the protonated molecule.[11]
Capillary Voltage3.5 kVA typical voltage for stable electrospray.
Cone Voltage30 VShould be optimized to maximize the [M+H]⁺ signal and minimize in-source fragmentation.
Desolvation GasNitrogen
Desolvation Temp.350 °CFacilitates solvent evaporation.
MS/MS Collision Energy10-40 eV (Ramp)A range of collision energies should be evaluated to obtain informative fragment ions.
Experimental Workflow Diagram

The general workflow for the analysis of this compound by mass spectrometry is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Vial Vial Filter->Vial GCMS GC-MS Vial->GCMS LCMS LC-MS/MS Vial->LCMS Interpretation Interpretation GCMS->Interpretation LCMS->Interpretation Report Report Interpretation->Report

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of information for its unambiguous identification and characterization. Electron ionization mass spectrometry offers a detailed fragmentation pattern that serves as a unique molecular fingerprint. Electrospray ionization, particularly when coupled with tandem mass spectrometry, is a powerful tool for confirming the molecular weight and probing the structure of the molecule. The experimental protocols and fragmentation insights provided in this guide serve as a robust foundation for researchers and scientists working with this important chemical compound, enabling them to generate high-quality, reliable, and reproducible mass spectrometry data.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?.
  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.
  • Abrahamsson, D., et al. (2024).
  • ACS Publications. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes.
  • Wiley Analytical Science. (2014). Atmospheric Pressure Ionisation of Small Molecules.
  • PubChem. (n.d.). Methyl 4-iodobenzoate.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ....
  • NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Research and Reviews. (2024).
  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
  • NIST. (n.d.). Methyl-2-iodobenzoate.
  • SpectraBase. (n.d.). Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum.
  • YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
  • Wikipedia. (n.d.). Methyl 4-iodobenzoate.

Sources

"Methyl 4-iodo-2-methylbenzoate" solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-iodo-2-methylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 103440-53-5), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predicted solubility profile in common laboratory solvents, and provides robust, field-proven methodologies for its empirical determination.

Introduction: The Significance of this compound

This compound is an aromatic ester whose value in synthetic chemistry is largely defined by its molecular architecture. The presence of an iodine atom on the benzene ring makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are foundational techniques for constructing complex molecular frameworks.[1] This reactivity is highly sought after in the synthesis of novel pharmaceutical agents and advanced materials.[2][3] The methyl ester and an additional methyl group on the ring further influence its steric and electronic properties, which in turn dictate its behavior in solution—a critical parameter for any synthetic application. Understanding and controlling the solubility of this intermediate is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the overall efficiency of a synthetic campaign.[4]

Core Physicochemical Properties

A baseline understanding of a compound's physical properties is essential before solubility studies can be designed. This compound is distinguished from some of its isomers by its physical state at room temperature.

PropertyValueSource
CAS Number 103440-53-5[5]
Molecular Formula C₉H₉IO₂[5]
Molecular Weight 276.07 g/mol [5]
Appearance Brown oily liquid[5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This axiom states that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features:

  • A Large, Non-polar Moiety: The benzene ring, substituted with a large iodine atom and a methyl group, constitutes a significant hydrophobic region.

  • A Polar Functional Group: The methyl ester group (-COOCH₃) introduces polarity and the potential for dipole-dipole interactions, but it lacks the hydrogen-bond-donating capability of a carboxylic acid or alcohol.

This structural balance predicts that this compound will have poor solubility in highly polar, protic solvents like water but will be readily soluble in a range of organic solvents. Its purification by silica gel chromatography using a mixture of ethyl acetate and hexane is a strong indicator of its solubility in these less polar organic media.[5]

Predicted Solubility Profile

While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on its chemical structure, its observed behavior during synthesis, and data from structurally similar compounds.[5][6][7]

SolventPolarity IndexPredicted SolubilityRationale
Water 10.2InsolubleThe large hydrophobic aromatic ring dominates the molecule, preventing miscibility with the highly polar, hydrogen-bonded network of water.[6]
Methanol 5.1SolubleWhile polar, methanol's alkyl group can interact with the non-polar parts of the solute, and its oxygen can interact with the ester.
Ethanol 4.3SolubleSimilar to methanol, ethanol provides a balance of polar and non-polar character suitable for dissolving the compound.[7]
Acetone 5.1Readily SolubleA polar aprotic solvent capable of strong dipole-dipole interactions with the ester group.[7]
Ethyl Acetate 4.4Readily SolubleThe solvent's structure is highly compatible with the solute's ester group and overall moderate polarity. This is confirmed by its use in chromatographic purification.[5]
Dichloromethane (DCM) 3.1Readily SolubleAn effective solvent for a wide range of organic compounds with moderate polarity.
Toluene 2.4Readily SolubleAn aromatic solvent that can engage in π-stacking interactions with the solute's benzene ring.
Hexane 0.1SolubleA non-polar solvent that interacts well with the hydrophobic regions of the molecule. Its use as a co-solvent in chromatography confirms solubility.[5]

Methodologies for Empirical Solubility Determination

Accurate solubility data is generated through rigorous experimental work. The following sections outline a systematic approach to first qualitatively classify and then quantitatively measure the solubility of this compound.

Qualitative Assessment Workflow

A preliminary classification of solubility provides crucial information about the compound's acidic or basic nature and guides the selection of solvents for quantitative analysis.[8][9] The workflow involves testing the compound's solubility in a sequence of solvents.

G start Start with Methyl 4-iodo-2-methylbenzoate water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble class_s Class S (Water-Soluble Neutral, Acidic, or Basic) water->class_s Soluble naoh Test in 5% NaOH hcl->naoh Insoluble class_b Class B (Water-Insoluble Base, e.g., Amine) hcl->class_b Soluble h2so4 Test in conc. H₂SO₄ naoh->h2so4 Insoluble class_a Class A (Water-Insoluble Acid, e.g., Carboxylic Acid) naoh->class_a Soluble class_n Class N (Neutral: Alkene, Aldehyde, Ketone, Ester) h2so4->class_n Soluble class_i Class I (Inert: Alkane, Aryl Halide) h2so4->class_i Insoluble

Caption: Qualitative solubility classification workflow.

Based on its structure (a neutral ester), this compound is expected to be insoluble in water, 5% HCl, and 5% NaOH, but soluble in concentrated sulfuric acid, placing it in Class N.[9]

Quantitative Protocol: Isothermal Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible data.[10][11]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • High-purity solvents of interest (e.g., water, ethanol, ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved liquid/oily phase remains.

    • Causality Insight: Using an excess of the solute is critical to ensure that the solution reaches its saturation point and that equilibrium is established between the dissolved and undissolved phases.[7]

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period of 24 to 48 hours. The duration may need to be extended to 72 hours for highly viscous or slowly dissolving compounds.

    • Causality Insight: This extended agitation period allows the system to reach thermodynamic equilibrium. A shorter time might only yield kinetic solubility, which can be misleadingly high if the compound initially forms a supersaturated solution or amorphous precipitate.[11][12]

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of any suspended microdroplets, the aliquot should be centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) and/or filtered through a 0.22 µm syringe filter.

    • Causality Insight: This is the most critical step for accuracy. Failure to completely remove the undissolved phase will lead to an overestimation of solubility. Centrifugation followed by filtration is a self-validating system that provides robust separation.[12]

  • Analysis:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a validated HPLC-UV method. A standard calibration curve must be prepared using known concentrations of this compound.

    • Causality Insight: HPLC-UV is a highly specific and sensitive analytical technique, ensuring that the measured concentration corresponds accurately to the solute of interest, which is essential for trustworthiness in the data.[12][13]

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Impact of Solubility on Practical Applications

The solubility profile of this compound directly influences its utility in both laboratory and industrial settings.

  • For Synthetic Chemists: Knowledge of solubility is essential for selecting appropriate solvents to ensure that reactants are in the same phase, which is necessary for efficient reaction kinetics. The compound's high solubility in solvents like ethyl acetate and hexane and insolubility in water dictates the entire extraction and purification strategy, as demonstrated by its documented synthesis.[5]

  • For Drug Development Professionals: If this compound were a final active pharmaceutical ingredient (API), its very low predicted aqueous solubility would present a significant bioavailability challenge.[14] For APIs, poor water solubility often leads to poor absorption in the gastrointestinal tract. However, as an intermediate, its solubility in organic solvents is the more critical parameter, allowing for its efficient use in the synthesis of more complex, and potentially more water-soluble, final drug molecules.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility characteristics. Governed by its predominantly non-polar structure, it exhibits high solubility in a wide range of common organic solvents and poor solubility in water. This profile makes it well-suited for standard organic synthesis and purification techniques like liquid-liquid extraction and column chromatography. For researchers requiring precise quantitative data, the isothermal shake-flask method provides a robust and reliable pathway to determine its thermodynamic solubility, enabling the informed and efficient design of subsequent synthetic transformations.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds.
  • 4-iodo-2-Methyl-benzoic acid Methyl ester. ChemicalBook.
  • Methyl 4-iodo-2-nitrobenzo
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • METHYL 3-IODO-4-METHYLBENZO
  • Methyl 4-Iodo-3-methylbenzo
  • Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Benchchem.
  • Methyl 2-hydroxy-4-iodobenzo
  • Exploring Methyl 2-Iodobenzoate: Properties, Applic

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the introduction of novel chemical intermediates is a constant. Methyl 4-iodo-2-methylbenzoate (CAS No. 103440-53-5) represents a valuable building block, particularly in the synthesis of complex aromatic compounds and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an iodinated benzene ring with methyl and methyl ester functional groups, allows for a variety of chemical transformations, most notably in cross-coupling reactions.[1][3] However, this reactivity necessitates a thorough and nuanced understanding of its safety profile.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, causality-driven framework for handling this compound. By understanding the "why" behind safety protocols, researchers can foster a more intuitive and robust culture of safety. While a specific, comprehensive toxicological profile for this exact isomer is not fully established, we can construct a reliable safety model by analyzing its structural motifs, data from close isomers like Methyl 4-iodobenzoate (CAS 619-44-3), and the general principles of iodo-aromatic compounds.[4][5]

Hazard Profile: A Mechanistic Perspective

The primary hazards associated with this compound and its isomers stem from its properties as a substituted aromatic iodide. The Globally Harmonized System (GHS) classifications for closely related compounds provide a strong predictive foundation for its potential hazards.

Irritation Potential

The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[4][6]

  • Skin Irritation (Expected: GHS Category 2): Aromatic esters can defat the skin, leading to dryness and irritation upon prolonged contact. The presence of the halogenated ring can exacerbate this effect.

  • Eye Irritation (Expected: GHS Category 2A): As a fine solid or powder, the compound can cause significant mechanical and chemical irritation upon contact with the eyes, leading to redness, pain, and potential damage if not promptly addressed.[4][5]

  • Respiratory Irritation (Expected: GHS STOT SE Category 3): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, causing symptoms like coughing and shortness of breath.[4][6] This is a common hazard for powdered organic reagents.

Aquatic Toxicity

Many halogenated aromatic compounds exhibit environmental toxicity. The SDS for Methyl 4-iodobenzoate indicates it is toxic to aquatic life with long-lasting effects (GHS Category 2).[5][7] This is a critical consideration for quenching reactions and waste disposal, as release into aquatic systems must be strictly avoided.

Thermal Decomposition Hazards

Upon combustion or exposure to high temperatures, iodo-aromatic compounds can decompose to release highly toxic and corrosive gases, including hydrogen iodide (HI), carbon monoxide (CO), and carbon dioxide (CO2).[5] Hydrogen iodide, in particular, is a severe respiratory irritant.

Data Summary: GHS Classification of a Key Isomer (Methyl 4-iodobenzoate)
Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[6][7]

Proactive Safety: Engineering Controls and PPE

A proactive approach to safety prioritizes minimizing exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The logic is to create a hierarchy of protection, where PPE is the final, essential barrier.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit) Assess_Risk Assess Experiment Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Based on SDS & Protocol Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Lab_Coat 1. Lab Coat Inspect_PPE->Lab_Coat Gloves 2. Nitrile Gloves Goggles 3. Safety Goggles Respirator 4. Respirator (if required) Doff_Gloves 1. Remove Gloves Goggles->Doff_Gloves After Experiment Doff_Goggles 2. Remove Goggles Doff_Coat 3. Remove Lab Coat Wash_Hands 4. Wash Hands

Caption: Workflow for PPE selection, donning, and doffing.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable.

  • Rationale: A fume hood provides constant negative pressure, drawing airborne particles and potential vapors away from the user's breathing zone. This directly mitigates the inhalation hazard.[4] All manipulations, including weighing, transferring, and reaction setup, must be performed inside the hood.

  • Validation: Facilities should be equipped with an eyewash station and a safety shower in close proximity to where the chemical is handled.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][5] A face shield should be worn over the goggles if there is a significant risk of splashing during reaction workup.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect them for tears or pinholes before each use.[5]

    • Causality: The goal is to prevent skin contact. If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don fresh gloves.

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8]

  • Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not required. However, if there is a potential for generating significant dust outside of a hood (e.g., during a large-scale transfer or a spill), a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[4]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety. The following step-by-step procedures should be adapted into site-specific SOPs.

Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing: Tare a suitable container (e.g., a glass vial) inside the fume hood. Carefully transfer the solid this compound into the container using a clean spatula. Avoid generating dust.

  • Transfer: If adding to a reaction vessel, do so slowly and carefully within the hood. If dissolving, add the solvent to the solid to minimize dust generation.

  • Reaction: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of any potential vapors, especially if heating.

  • Post-Handling: After use, securely close the container.[4] Decontaminate the spatula and work surface. Wash hands thoroughly after removing gloves.[4]

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][7]

  • Incompatibilities: Keep away from strong oxidizing agents. The rationale is to prevent exothermic or hazardous reactions.

  • Light Sensitivity: Some aromatic iodides can be light-sensitive. Storing in an opaque container or a dark cabinet is a prudent measure to ensure chemical integrity.[5][7]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency_Response cluster_routes cluster_actions Exposure Chemical Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Flush with water for 15+ min. Remove contaminated clothing. Skin->Flush_Skin Flush_Eyes Flush with water for 15+ min. Lift eyelids. Remove contacts. Eyes->Flush_Eyes Fresh_Air Move to fresh air. Provide oxygen if needed. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Aid Seek Immediate Medical Attention Flush_Skin->Aid Flush_Eyes->Aid Fresh_Air->Aid Rinse_Mouth->Aid

Caption: Flowchart for first aid response to chemical exposure.

First Aid Measures
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4][5]

  • In case of Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[4][5]

  • Ingestion: Never give anything by mouth to an unconscious person. Get medical aid immediately. Clean mouth with water.[4][5]

Spill and Disposal Management
  • Minor Spills: For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for chemical waste.[4][5] Clean the area with an appropriate solvent and decontaminate.

  • Waste Disposal: Dispose of waste material and contaminated items in accordance with all federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.[5][7]

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and rel
  • Methyl 4-iodobenzo
  • Material Safety Data Sheet - Methyl 4-Iodobenzo
  • SAFETY DATA SHEET - Methyl 4-iodobenzo
  • Methyl 4-iodobenzo
  • Methyl 3-iodo-4-methylbenzo
  • SAFETY DATA SHEET - Methyl 4-iodobenzo
  • SAFETY DATA SHEET - Methyl benzo
  • Methyl 4-iodo-2-nitrobenzo
  • Methyl 4-iodobenzo
  • SAFETY DATA SHEET - 2-Iodo-5-methylbenzoic acid methyl ester. Fisher Scientific.
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
  • This compound.

Sources

An In-depth Technical Guide to the Fundamental Reactivity of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodo-2-methylbenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring an electron-withdrawing methyl ester and a moderately electron-donating methyl group flanking a reactive iodine atom, imparts a unique and highly tunable reactivity profile. This guide provides a comprehensive exploration of the fundamental chemical behavior of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present comparative data to inform rational synthetic design. This document is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this valuable building block.

Introduction: The Strategic Importance of this compound

The tailored arrangement of functional groups on the benzene ring of this compound makes it a powerful tool for the construction of complex molecular architectures. The presence of the iodine atom provides a highly reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation.[1] The ortho-methyl group introduces steric influence that can modulate reaction kinetics and selectivity, while the para-methyl ester serves as an electron-withdrawing group that can be further elaborated or modified.[2] This combination of features makes this compound a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[3][4]

Synthesis of this compound

The most common and direct route to this compound is through the Fischer esterification of the corresponding 4-iodo-2-methylbenzoic acid. This straightforward acid-catalyzed reaction with methanol provides the desired ester in good yield.

Protocol: Fischer Esterification of 4-iodo-2-methylbenzoic acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-iodo-2-methylbenzoic acid (1.0 equiv).

  • Solvent and Catalyst: Add an excess of methanol to serve as both the reactant and solvent. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive in these transformations than the corresponding bromides or chlorides due to the weaker C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[5][6] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 4-position.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.[5][7]

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, typically facilitated by a base.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Combine Aryl Iodide, Boronic Acid, & Base Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Catalyst Add Pd Catalyst & Solvent Inert->Catalyst Heat Heat to Reaction Temperature (e.g., 80-120 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), followed by a degassed solvent mixture. A common system is a mixture of toluene, ethanol, and water.[9]

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and stir vigorously.[10]

  • Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the residue by flash column chromatography.[7]

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandChoice depends on the specific coupling partners. Pd(0) sources can minimize homocoupling.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A stronger, non-coordinating base is often more effective.[10]
Solvent Toluene/Ethanol/Water, Dioxane/WaterThe presence of water can aid in the formation of the reactive boronate species.[10]
Temperature 80 - 120 °CHigher temperatures may be necessary for sterically hindered substrates.[10]
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is an effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[11] This reaction is particularly valuable for synthesizing conjugated systems.

Mechanism Overview: The Sonogashira coupling typically employs a dual-catalyst system of palladium and copper(I).

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl iodide to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrohalide salt. Concentrate the filtrate and purify the product, typically by column chromatography.

Heck Coupling: Vinylation of the Aryl Ring

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13]

Mechanism Overview: The catalytic cycle involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-I bond.[14]

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the palladium-aryl bond.[14]

  • β-Hydride Elimination: Elimination of a β-hydride from the resulting alkyl-palladium intermediate to yield the substituted alkene product and a hydridopalladium complex.[14]

  • Catalyst Regeneration: The base regenerates the Pd(0) catalyst.[14]

Protocol: Heck Coupling of this compound with Methyl Acrylate

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (e.g., methyl acrylate, 1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃).

  • Solvent and Base: Add an anhydrous solvent such as DMF or acetonitrile, and a base (e.g., triethylamine).

  • Reaction: Heat the mixture, typically between 80-120 °C, under an inert atmosphere.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[15][16]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[15]

Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

  • Reaction Setup: Combine this compound (1.0 equiv), the amine (1.2-1.4 equiv), a palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K₂CO₃) in a Schlenk tube.[17][18]

  • Inert Atmosphere and Solvent: Seal the tube, evacuate, and backfill with argon. Add an anhydrous, aprotic solvent like toluene or dioxane.[18]

  • Reaction: Heat the mixture with stirring.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through celite. Concentrate the filtrate and purify by column chromatography.[19]

Other Reactivity Considerations

While palladium-catalyzed reactions are dominant, the functional groups on this compound allow for other transformations.

  • Nucleophilic Aromatic Substitution (SNAr): Although less common for aryl iodides compared to aryl halides with strong electron-withdrawing groups in the ortho or para positions, under forcing conditions, the iodine can be displaced by strong nucleophiles. The presence of other activating groups would enhance this reactivity.[20]

  • Reactions of the Ester Group: The methyl ester can undergo standard ester transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These reactions can be performed before or after cross-coupling, expanding the synthetic utility.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the C-I bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The strategic placement of the methyl and methyl ester groups provides steric and electronic handles to influence reactivity and allows for further synthetic diversification. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in the development of novel pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708–8709. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Anderson, K. W., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Electrophile Coupling between Aryl Diazonium Salt and Aryl Iodide/Diaryliodonium Salt in H₂O–EtOH. [Link]
  • Wikipedia. (n.d.).
  • Tireli, M., et al. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. [Link]
  • Wikipedia. (n.d.).
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Reactions of O*- With Methyl Benzoate: A Negative Ion Chemical Ionization and Fourier Transform Ion Cyclotron Resonance Study. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. (n.d.). [Link]
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). [Link]
  • MySkinRecipes. (n.d.).
  • PMC. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • PubChem. (n.d.).
  • PubChem. (n.d.).

Sources

A Technical Guide to the Stability and Storage of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

Methyl 4-iodo-2-methylbenzoate is a key organic intermediate utilized in diverse fields of chemical synthesis, including the development of pharmaceuticals and advanced materials. Its molecular structure, featuring an iodinated aromatic ring and a methyl ester, provides a versatile scaffold for constructing more complex molecules through reactions like cross-coupling.[1] However, the very features that make it synthetically useful—the carbon-iodine bond and the ester functionality—also render it susceptible to specific degradation pathways.

Understanding the stability of this compound is paramount for ensuring the reproducibility of synthetic procedures, maintaining the purity of research materials, and guaranteeing the quality of developmental drug candidates. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 103440-53-5[2]

  • Molecular Formula: C₉H₉IO₂

  • Molecular Weight: 276.07 g/mol

  • Appearance: Typically a brown oily liquid or low-melting solid[3]

Chemical Stability Analysis: A Functional Group Perspective

The stability of this compound is best understood by examining the vulnerabilities of its constituent functional groups.

The Aryl-Iodide Bond: The Primary Point of Lability

The carbon-iodine (C-I) bond is the most labile feature of the molecule. Aromatic iodides are generally more reactive than their bromo- or chloro-analogs.[4] Its primary vulnerability is to light.

  • Mechanism of Photodegradation: The C-I bond can undergo homolytic cleavage upon exposure to ultraviolet (UV) light. This process generates a highly reactive aryl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which often imparts a yellow or brown discoloration to the compound. This discoloration is a key visual indicator of degradation. Aromatic iodine compounds are known to be light- and heat-sensitive.[4]

The Methyl Ester Group: Susceptibility to Hydrolysis

The methyl ester functionality is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-iodo-2-methylbenzoic acid and methanol.

  • Causality: This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.[5] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of certain solvents.[6][7] While the compound is insoluble in water, ambient moisture during storage or the use of non-anhydrous solvents can be sufficient to initiate slow hydrolysis over time.

The Aromatic Ring and Methyl Substituent

The benzene ring and its methyl substituent are comparatively robust. However, they are not entirely inert and can be targeted under specific, aggressive conditions.

  • Oxidative Degradation: The entire molecule, but particularly the aromatic ring, is susceptible to degradation by strong oxidizing agents.[8] Contact with potent oxidizers can lead to the destruction of the aromatic system and the formation of various unwanted byproducts.

Key Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of this compound. Control over these factors is the basis for proper storage.

  • Light: As detailed above, light, especially in the UV spectrum, is a primary driver of degradation. Protection from light is the most critical storage consideration.[9]

  • Moisture: Ambient humidity provides the necessary reactant for ester hydrolysis. A dry environment is essential to preserve the ester functionality.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and any potential oxidative processes.[10] Furthermore, for iodinated compounds, higher temperatures can increase the rate of sublimation, which can be a concern for long-term storage of solids.[11]

  • Atmosphere: The presence of oxygen can facilitate oxidative degradation pathways, particularly if radical species are formed via photolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and minimizes this risk.

  • Chemical Incompatibility: Direct contact with strong oxidizing agents, strong acids, and strong bases must be avoided as they will actively degrade the compound.[8][12]

Potential Degradation Pathways

The two primary degradation pathways that must be managed are photodegradation and hydrolysis.

G cluster_0 Primary Degradation Pathways A This compound (C₉H₉IO₂) B Photodegradation (Homolytic Cleavage) A->B  hν (Light) C Hydrolysis (Nucleophilic Acyl Substitution) A->C H₂O (Acid/Base Catalyzed) D Products: 4-iodo-2-methylbenzoyl Radical + Iodine Radical (I•) B->D E Products: 4-iodo-2-methylbenzoic Acid + Methanol C->E

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

A multi-tiered approach to storage ensures stability for both short-term use and long-term archival.

Summary of Storage Conditions
ParameterShort-Term Storage (In-Use, < 1 month)Long-Term Storage (Archival, > 1 month)Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces reaction rates and sublimation.[13]
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) backfillPrevents oxidation and moisture ingress.
Light Amber glass vial or opaque containerAmber glass vial stored in the darkPrevents photodegradation of the C-I bond.[4][13]
Moisture Store in a desiccator or dry boxSeal container with paraffin film; store with desiccantPrevents hydrolysis of the methyl ester.
Container Borosilicate glass (Type I) vial with PTFE-lined capBorosilicate glass (Type I) vial with PTFE-lined capEnsures chemical inertness and a high-quality seal.[11]
Experimental Protocol: Long-Term Storage

This protocol is a self-validating system designed to maximize the shelf-life of the compound.

  • Preparation: Conduct all operations in a controlled environment with low humidity, such as a glovebox or a fume hood with a dry air stream.

  • Aliquotting: If the compound is from a large stock bottle, aliquot the desired amount for long-term storage into a smaller, appropriately sized amber glass vial. This minimizes repeated exposure of the main stock to the atmosphere.

  • Inert Gas Purge: Gently flush the vial containing the aliquot with a stream of dry argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen and moisture.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap, ensuring a tight seal. For ultimate protection, wrap the cap-vial interface with paraffin film.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of storage, and concentration (if in solution).

  • Final Storage: Place the sealed vial inside a secondary, opaque container (such as a small box) with a desiccant pouch. Store this container in a freezer at -20 °C or below.

Handling Workflow Diagram

G A Receive Compound B Visually Inspect (Color, Form) A->B C Decision: Use Immediately? B->C D Proceed to Experiment C->D Yes E Prepare for Storage C->E No F Aliquot into Amber Vial E->F G Purge with Inert Gas (Ar or N₂) F->G H Seal Tightly (PTFE-lined cap + Paraffin) G->H I Store in Dark, Dry, Cold (e.g., -20°C Freezer) H->I

Sources

An In-depth Technical Guide to Methyl 4-iodo-2-methylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 4-iodo-2-methylbenzoate stands as a versatile, yet nuanced, building block in the landscape of modern organic synthesis. Its strategic placement of iodo, methyl, and ester functionalities on the benzene ring offers a unique combination of reactivity and steric influence, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to an exploration of the causal relationships that govern its synthesis and reactivity. We will delve into its physicochemical properties, explore detailed synthetic protocols, and illuminate its utility in key transformations, with a particular focus on palladium-catalyzed cross-coupling reactions. The information presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by cited literature, to empower scientists in their experimental design and execution.

Compound Identification and Physicochemical Properties

Synonyms: 4-iodo-2-Methyl-benzoic acid Methyl ester, Benzoic acid, 4-iodo-2-methyl-, methyl ester CAS Number: 103440-53-5 Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol

The structural arrangement of this compound, with a methyl group ortho to the ester and an iodine atom para to the ester, imparts specific characteristics that are crucial for its application in synthesis. The ortho-methyl group introduces steric hindrance around the ester functionality, which can influence its reactivity in certain transformations. The para-iodo group, being an excellent leaving group in cross-coupling reactions, is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Brown oily liquid or solid[1][2]
Boiling Point 285.7 ± 28.0 °C at 760 mmHg[3]
Density 1.666 ± 0.06 g/cm³ (Predicted)[4]
Storage 2-8°C, protect from light[3][4]

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-iodo-2-methylbenzoic acid.

Fischer Esterification

Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for preparing esters.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-iodo-2-methylbenzoic_acid 4-iodo-2-methylbenzoic acid Reaction_Vessel Reaction Vessel (Methanol as solvent) 4-iodo-2-methylbenzoic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or Thionyl Chloride) Acid_Catalyst->Reaction_Vessel Addition Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

This protocol utilizes thionyl chloride to activate the carboxylic acid, facilitating a rapid and efficient esterification.

Materials:

  • 4-iodo-2-methylbenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-2-methylbenzoic acid (e.g., 2 g, 7.62 mmol) in anhydrous methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.5 mL, 10.87 mmol) to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. This should be performed in a well-ventilated fume hood.

  • Remove the ice bath and heat the reaction mixture to reflux. Stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with water (100 mL) and saturated sodium bicarbonate solution (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent.

  • The final product, this compound, is obtained as a brown oily liquid (yields can be up to 85.7%)[1].

Causality Behind Experimental Choices:

  • Thionyl Chloride: The use of thionyl chloride converts the carboxylic acid to an acyl chloride intermediate, which is much more reactive towards nucleophilic attack by methanol than the carboxylic acid itself. This avoids the need for a large excess of alcohol and often leads to higher yields and faster reaction times compared to traditional acid catalysis.

  • Aqueous Work-up: The washing steps with water and sodium bicarbonate solution are crucial for removing any unreacted thionyl chloride, hydrochloric acid formed during the reaction, and any remaining 4-iodo-2-methylbenzoic acid.

  • Column Chromatography: This purification step is essential to remove any by-products and obtain the final product with high purity.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the key reactive site, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available starting materials.

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Methyl_4_iodo_2_methylbenzoate This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Methyl_4_iodo_2_methylbenzoate->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Methyl_4_iodo_2_methylbenzoate->Sonogashira Heck Heck Coupling (with Alkenes) Methyl_4_iodo_2_methylbenzoate->Heck Biaryls Biaryl Compounds Suzuki->Biaryls Aryl_Alkynes Aryl-Alkynes Sonogashira->Aryl_Alkynes Stilbenes Stilbene Derivatives Heck->Stilbenes

Caption: Key palladium-catalyzed cross-coupling reactions involving aryl iodides like this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (e.g., 1-5 mol%), and the base (2-3 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights:

  • Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand is critical and depends on the specific substrates. For sterically hindered substrates, bulky electron-rich phosphine ligands can be beneficial.

  • Role of the Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Statements: [2][3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeKey Parameters to Observe
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time, peak area, separation from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identificationRetention time, mass-to-charge ratio of the molecular ion and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationChemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the ester carbonyl (C=O) and aromatic C-H and C-I bonds.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined role in modern organic chemistry, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, physicochemical properties, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting. While a wealth of information exists for structurally similar compounds, this guide has focused on providing specific, albeit sometimes limited, data for the title compound, underscoring the importance of rigorous in-house analytical characterization. It is our hope that this technical guide will serve as a valuable resource for scientists, fostering innovation and efficiency in their synthetic endeavors.

References

Sources

Methodological & Application

Synthesis of Methyl 4-iodo-2-methylbenzoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 4-iodo-2-methylbenzoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

This compound is an important intermediate characterized by a substituted benzene ring containing an iodine atom, a methyl group, and a methyl ester. This substitution pattern makes it a versatile precursor for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities at the 4-position. The strategic placement of the methyl and iodo substituents also influences the electronic and steric properties of the molecule, making it a key component in the synthesis of complex target molecules.

This document outlines a reliable two-step synthetic route commencing with the readily available 4-amino-2-methylbenzoic acid. The synthesis involves an initial Fischer esterification to produce methyl 4-amino-2-methylbenzoate, followed by a Sandmeyer-type reaction to introduce the iodo group via diazotization of the amino functionality.

Principle of the Synthesis

The synthesis of this compound is accomplished through a two-step sequence:

  • Fischer Esterification: The commercially available 4-amino-2-methylbenzoic acid is converted to its corresponding methyl ester, methyl 4-amino-2-methylbenzoate. This acid-catalyzed reaction is typically performed using an excess of methanol, which serves as both the reactant and the solvent, with a strong acid catalyst like sulfuric acid. The equilibrium of this reversible reaction is driven towards the product by the large excess of methanol.

  • Diazotization and Iodination (Sandmeyer-type Reaction): The synthesized methyl 4-amino-2-methylbenzoate is then converted to the target compound. The primary aromatic amine is first treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid) at low temperatures (0-5 °C), to form a diazonium salt.[1][2] This intermediate is highly reactive and is immediately treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by the iodide ion proceeds efficiently to yield the desired this compound.[3][4] This iodination via a diazonium salt is a classic and effective method for the regioselective introduction of iodine onto an aromatic ring.[5]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Diazotization & Iodination A 4-Amino-2-methylbenzoic acid B Methyl 4-amino-2-methylbenzoate A->B  Methanol (excess)  H₂SO₄ (cat.)  Reflux C Methyl 4-amino-2-methylbenzoate D This compound C->D  1. NaNO₂, H₂SO₄, H₂O      0-5 °C  2. KI, H₂O

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 4-amino-2-methylbenzoate

This protocol is adapted from the well-established Fischer esterification of aminobenzoic acids.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Amino-2-methylbenzoic acid151.1615.1 g0.1
Methanol32.04200 mL-
Concentrated Sulfuric Acid98.085.4 mL (10 g)0.1
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-3 x 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylbenzoic acid (15.1 g, 0.1 mol) and methanol (200 mL).

  • Stir the suspension and cool the flask in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (5.4 mL, 0.1 mol) to the stirred suspension.

  • Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 4-amino-2-methylbenzoate can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Part 2: Synthesis of this compound

This protocol is based on established methods for the diazotization of aromatic amines and subsequent iodination.[2][7]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 4-amino-2-methylbenzoate165.1916.5 g0.1
Concentrated Sulfuric Acid98.0810 mL-
Deionized Water18.02100 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0018.3 g0.11
Saturated Sodium Thiosulfate Solution-As needed-
Diethyl Ether-3 x 100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 500 mL beaker, add methyl 4-amino-2-methylbenzoate (16.5 g, 0.1 mol) to a mixture of concentrated sulfuric acid (10 mL) and water (100 mL). Stir until the amine is completely dissolved. You may need to warm the mixture slightly and then cool it back down.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a positive test on starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • In a separate 1 L beaker, dissolve potassium iodide (18.3 g, 0.11 mol) in 50 mL of water and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • To quench any excess iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of the solution disappears.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Contact with combustible material may cause fire.

  • Diazonium Salts: Are known to be thermally unstable and potentially explosive in the solid state.[2] It is imperative to keep the diazonium salt in solution and at low temperatures (0-5 °C) at all times. Do not attempt to isolate the diazonium salt.

  • Iodine Compounds: Iodine and its compounds can be harmful if inhaled or in contact with the skin.[8] They can also stain skin and clothing.

  • Organic Solvents (Methanol, Ethyl Acetate, Diethyl Ether): Flammable liquids. Avoid open flames and sources of ignition.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in esterification Incomplete reaction.Ensure an adequate amount of sulfuric acid is used and extend the reflux time. Use a large excess of methanol to drive the equilibrium.
Loss of product during workup.Ensure complete neutralization and thorough extraction.
Incomplete diazotization Insufficient sodium nitrite or acid.Use a slight excess of sodium nitrite and ensure the solution remains acidic.
Temperature too high.Maintain the reaction temperature strictly between 0-5 °C.
Low yield in iodination Premature decomposition of diazonium salt.Add the diazonium salt solution to the potassium iodide solution promptly after its formation.
Dark-colored final product Presence of residual iodine.Ensure complete quenching with sodium thiosulfate solution during workup.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for Fischer esterification and the subsequent Sandmeyer-type diazotization and iodination, researchers can efficiently prepare this valuable synthetic intermediate. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis. The successful synthesis and purification of this compound will enable its use in a wide array of applications within the fields of medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Wikipedia. Sandmeyer reaction. [Link]
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • PrepChem.com.
  • Sciencemadness.org. (2017).
  • BenchChem. (2025).
  • CLEAPSS Science. Student safety sheets 56 Iodine.
  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.
  • ChemicalBook.
  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
  • ResearchGate. (2014).
  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Guidechem. How to Prepare 4-iodo-2-Methyl-benzoic acid Methyl Ester?.
  • Wikipedia.
  • CymitQuimica.
  • YouTube. (2020).
  • European Patent Office. (2005). EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • NIH. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

Sources

Application Notes and Protocols: Mastering the Sonogashira Coupling with Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium and copper co-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3]

Methyl 4-iodo-2-methylbenzoate is a valuable building block in medicinal chemistry and materials science. Its structure features an aryl iodide, which is highly reactive in palladium-catalyzed cross-coupling reactions, and a methyl ester group that can be further functionalized.[4] The strategic placement of the methyl group ortho to the ester provides steric influence that can be exploited in molecular design. This guide provides an in-depth exploration of the Sonogashira coupling using this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The Sonogashira reaction elegantly proceeds through a dual catalytic cycle involving both palladium and copper catalysts.[5] While the precise mechanism can be complex and is still a subject of investigation, the generally accepted pathway involves two interconnected cycles.[6][7]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[5]

  • Transmetalation: A copper(I) acetylide intermediate, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]

The Copper Cycle:

  • Coordination and Deprotonation: Concurrently, the copper(I) salt coordinates with the terminal alkyne. In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[5] This intermediate is then primed for the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdIL2 Ar-Pd(II)-I(L2) Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdAlkynylL2 Ar-Pd(II)-C≡CR(L2) ArPdIL2->ArPdAlkynylL2 Transmetalation ArPdAlkynylL2->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdAlkynylL2->Product Product Formation CuI Cu(I)X Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide Coordination & Deprotonation CuAcetylide->ArPdIL2 Transfers Alkynyl Group Base Base

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base (2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Aryl iodides are generally reactive enough to proceed at room temperature.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the Celite pad with the same organic solvent.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

ParameterTypical Range/ValueRationale
Aryl Halide This compound (1.0 equiv)The C-I bond is the most reactive among aryl halides for this coupling.[1]
Alkyne 1.1 - 1.5 equivA slight excess ensures complete consumption of the more valuable aryl iodide.
Palladium Catalyst 1 - 5 mol%Catalytic amount; higher loading may be needed for less reactive substrates.
Copper(I) Iodide 2 - 10 mol%Co-catalyst to facilitate the formation of the copper acetylide.
Base 2.0 - 3.0 equivNeutralizes the HX byproduct and facilitates alkyne deprotonation.
Solvent Anhydrous THF, DMF, TolueneMust be anhydrous and degassed to prevent catalyst deactivation.[9]
Temperature Room Temperature - 80 °CAryl iodides often react efficiently at room temperature.[1]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen.[9]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a systematic guide to troubleshooting common problems encountered in the Sonogashira coupling of this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst & Reagent Checks cluster_conditions Reaction Condition Checks cluster_side_reactions Side Reaction Analysis Start Low or No Product Yield CheckCatalyst Verify Catalyst and Reagent Integrity Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions CheckSideReactions Investigate Side Reactions Start->CheckSideReactions PdActivity Fresh Pd Catalyst? (Avoid Pd black) CheckCatalyst->PdActivity CuFreshness Fresh CuI? CheckCatalyst->CuFreshness ReagentPurity High Purity Reagents? CheckCatalyst->ReagentPurity BaseQuality Anhydrous Base? CheckCatalyst->BaseQuality InertAtmosphere Strictly Inert Atmosphere? CheckConditions->InertAtmosphere SolventChoice Appropriate & Dry Solvent? CheckConditions->SolventChoice TempOptimization Optimize Temperature? CheckConditions->TempOptimization Homocoupling Glaser Homocoupling? (Alkyne Dimer) CheckSideReactions->Homocoupling Dehalogenation Dehalogenation of Aryl Iodide? CheckSideReactions->Dehalogenation SolutionHomocoupling Reduce CuI loading Slow alkyne addition Consider Cu-free protocol Homocoupling->SolutionHomocoupling

Caption: A workflow for troubleshooting low-yield Sonogashira reactions.

Issue 1: Low to No Product Yield

  • Cause: Inactive catalyst is a primary suspect. The Pd(0) catalyst can be sensitive to air, leading to the formation of palladium black, an inactive form.[9] Similarly, CuI can oxidize over time.

  • Solution: Use fresh, high-quality palladium and copper catalysts. Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[9] The amine base should also be distilled if its quality is questionable.

  • Cause: Inadequate reaction conditions, such as the presence of oxygen, can deactivate the catalyst.

  • Solution: Ensure the reaction is conducted under a strictly inert atmosphere. This involves properly degassing the solvent and using Schlenk techniques or a glovebox.[9] While this compound is reactive, some substrate combinations may require gentle heating to proceed at a reasonable rate.

Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling)

  • Cause: This common side reaction, leading to the formation of an alkyne dimer, is often promoted by the copper catalyst, especially in the presence of oxygen.[10]

  • Solution: To minimize homocoupling, reduce the amount of CuI used.[9] Slow, dropwise addition of the alkyne can also help by keeping its concentration low. If homocoupling remains a significant issue, switching to a copper-free Sonogashira protocol is the most effective solution.[9]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of substituted aryl alkynes, which are valuable intermediates in drug discovery and materials science. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and being equipped with effective troubleshooting strategies, researchers can confidently and efficiently utilize this powerful reaction to advance their scientific objectives. The insights and procedures detailed in this guide are intended to serve as a comprehensive resource for achieving success in this important synthetic transformation.

References

  • Sonogashira coupling. In: Wikipedia. Accessed January 9, 2026. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Accessed January 9, 2026. [Link]
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Accessed January 9, 2026. [Link]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Accessed January 9, 2026. [Link]
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Accessed January 9, 2026. [Link]
  • Sonogashira Coupling. BYJU'S. Accessed January 9, 2026. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Accessed January 9, 2026. [Link]
  • Sonogashira coupling in natural product synthesis.
  • Sonogashira coupling. YouTube. Accessed January 9, 2026. [Link]
  • Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • Sonogashira Coupling. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Accessed January 9, 2026. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Accessed January 9, 2026. [Link]
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Accessed January 9, 2026. [Link]
  • Sonogashira troubleshooting help needed. Reddit. Accessed January 9, 2026. [Link]
  • Methyl 4-iodobenzoate. In: Wikipedia. Accessed January 9, 2026. [Link]
  • Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Accessed January 9, 2026. [Link]
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Accessed January 9, 2026. [Link]
  • Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Scilit. Accessed January 9, 2026. [Link]
  • What is the best procedure for Sonogashira coupling?.
  • The Sonogashira Coupling. University of Wisconsin-La Crosse. Accessed January 9, 2026. [Link]
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. Accessed January 9, 2026. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Accessed January 9, 2026. [Link]
  • Methyl 4-iodobenzoate. PubChem. Accessed January 9, 2026. [Link]

Sources

Application Notes & Protocols: The Heck Coupling of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and practical protocols for the Mizoroki-Heck reaction using methyl 4-iodo-2-methylbenzoate as an aryl halide substrate. Designed for researchers, chemists, and drug development professionals, this document elucidates the mechanistic nuances, key reaction parameters, and step-by-step procedures to successfully employ this versatile building block in carbon-carbon bond formation.

Introduction: Strategic Importance of the Substrate

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This transformation is celebrated for its high functional group tolerance and its role in constructing complex molecular scaffolds.[2]

This compound presents a unique and strategic substrate for the Heck reaction due to its distinct structural features:

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl > F) for the crucial oxidative addition step, often allowing for milder reaction conditions.[3][4]

  • Ortho-Methyl Group: The methyl group at the C2 position introduces steric hindrance around the reaction center. This can pose a challenge for the oxidative addition of the palladium catalyst and may necessitate the use of specific, bulky ligands to achieve high efficiency.

  • Para-Ester Group: The electron-withdrawing methyl ester at the C4 position can facilitate the oxidative addition step, thereby increasing the substrate's reactivity.

Understanding how to balance these competing electronic and steric effects is critical for optimizing the Heck coupling with this substrate.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst like palladium(II) acetate [Pd(OAc)₂].[4][5]

The primary steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and forms a square planar Pd(II) complex.[3][6]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[3][4]

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion. This step forms the final substituted alkene product and a hydrido-palladium(II) species ([H-Pd-X]).[3] This elimination typically favors the formation of the more thermodynamically stable trans (E)-alkene.[3]

  • Catalyst Regeneration: A base (typically an amine or carbonate) promotes the reductive elimination of H-X from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Heck_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide This compound pd_ii_complex Aryl-Pd(II)-I(L)₂ oxidative_addition->pd_ii_complex migratory_insertion Migratory Insertion pd_ii_complex->migratory_insertion Coordination alkene Alkene (R-CH=CH₂) alkyl_pd_complex σ-Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_elimination Syn-β-Hydride Elimination alkyl_pd_complex->beta_elimination product_complex Product π-Complex beta_elimination->product_complex h_pd_x H-Pd(II)-I(L)₂ product_complex->h_pd_x Product Release product Substituted Alkene product_complex->product regeneration Regeneration h_pd_x->regeneration regeneration->pd0 h_base [H-Base]⁺I⁻ regeneration->h_base base Base

Caption: A diagram of the Heck reaction catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound hinges on the careful selection of reaction components to overcome the steric hindrance posed by the ortho-methyl group.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a cost-effective and common choice, readily reduced in situ to the active Pd(0) species.[5] Pd₂(dba)₃ is a stable Pd(0) source that can sometimes offer improved reactivity.
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type biaryl phosphinesFor sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[7] They accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst. While PPh₃ is a standard choice, a bulkier ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or a Buchwald ligand may be required for optimal yield.
Base Et₃N, DIPEA (organic); K₂CO₃, Cs₂CO₃ (inorganic)The base is non-negotiable as it neutralizes the HI generated and regenerates the Pd(0) catalyst.[1][3] Organic bases like triethylamine (Et₃N) are standard.[5] Inorganic bases like potassium carbonate are also effective, particularly in polar solvents like DMF.[8][9] The choice can impact reaction kinetics and should be screened for optimization.
Solvent DMF, DMAc, Acetonitrile (MeCN), ToluenePolar aprotic solvents are generally preferred as they effectively dissolve the reaction components and stabilize the charged intermediates in the catalytic cycle.[5] High-boiling solvents like DMF or DMAc are advantageous as they permit higher reaction temperatures (100-140 °C), which are often necessary to overcome the activation energy for sterically demanding substrates.[5]
Alkene Partner Methyl Acrylate, Ethyl Acrylate, StyreneElectron-deficient alkenes (acrylates) and styrenes are classic, highly reactive partners for the Heck reaction.[4][10] Typically, a slight excess (1.2–1.5 equivalents) is used to ensure complete consumption of the aryl iodide.
Temperature 80 - 120 °CElevated temperatures are usually required.[11][12] A starting temperature of 100 °C is recommended for this substrate. If the reaction is sluggish, the temperature can be increased cautiously.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Heck coupling of this compound with methyl acrylate.

Materials:

  • This compound (1.0 equiv.)

  • Methyl acrylate (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv., 4 mol%)

  • Triethylamine (Et₃N) (2.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Workflow Figure 2: Experimental Workflow setup 1. Setup - Dry Schlenk flask under vacuum. - Backfill with Argon/N₂. reagents 2. Reagent Addition - Add this compound. - Add Pd(OAc)₂ and P(o-tol)₃. setup->reagents solvent 3. Solvent & Liquid Reagents - Add anhydrous DMF via syringe. - Add Et₃N and Methyl Acrylate. reagents->solvent reaction 4. Reaction - Seal flask. - Heat to 100 °C. - Stir for 12-24h. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to room temperature. - Dilute with Ethyl Acetate. - Wash with H₂O and brine. - Dry over Na₂SO₄. reaction->workup purification 6. Purification - Filter and concentrate. - Purify via column chromatography (e.g., Hexane/Ethyl Acetate). workup->purification product 7. Final Product - Characterize (NMR, MS). - Determine yield. purification->product

Caption: A flowchart of the experimental procedure.

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Secure the flask to a manifold, evacuate under high vacuum, and gently heat with a heat gun to remove adsorbed moisture. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.) to the flask.

  • Addition of Liquids: Evacuate and backfill the flask one more time. Through a septum, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl iodide). Follow with the addition of triethylamine (2.5 equiv.) and methyl acrylate (1.5 equiv.) via syringe.

  • Reaction: Securely seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the dark mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black and other insoluble material. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-33). Wiley-VCH. [Link]
  • Knowles, J. P., & Whiting, A. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 104-123). Royal Society of Chemistry. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Yusof, N. S. M., et al. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings. [Link]
  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Kaur, N., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
  • NROChemistry. (n.d.). Heck Coupling.
  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling.
  • Reddy, R. J., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • RSC Publishing. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Thieme Gruppe. (n.d.). Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts.
  • National Institutes of Health. (n.d.). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings.
  • National Institutes of Health. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Total Organic Chemistry (YouTube Channel). (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • ResearchGate. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.

Sources

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 4-iodo-2-methylbenzoate. This substrate, featuring a sterically demanding ortho-methyl group, serves as an excellent model for understanding and overcoming challenges in modern synthetic chemistry. We explore the mechanistic underpinnings of key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document offers researchers and drug development professionals field-proven insights, step-by-step protocols, and troubleshooting guidance to effectively utilize this versatile building block in complex molecule synthesis.

Introduction: The Significance of Sterically Hindered Substrates

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions form the bedrock of modern medicinal chemistry and materials science by enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

This compound is a particularly instructive substrate. Its structure combines an electron-withdrawing ester and an electron-donating methyl group with an iodide, a reactive leaving group. Crucially, the ortho-methyl group introduces significant steric hindrance around the reaction center. This feature challenges the catalyst and requires careful optimization of ligands, bases, and reaction conditions to achieve high yields. Successfully coupling this substrate demonstrates a robust and versatile catalytic system applicable to the synthesis of complex, tri-ortho-substituted biaryls and other challenging motifs.[4][5]

Mechanistic Principles: The Palladium Catalytic Cycle

A generalized palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][6] Understanding this cycle is paramount for rational catalyst selection and reaction design.

The three key elementary steps are:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide and the steric bulk of the supporting ligands.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the Pd(II) complex. This step regenerates the halide salt.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[1]

Bulky, electron-rich phosphine ligands are often critical for the success of these reactions, particularly with sterically hindered substrates.[7] They promote the formation of monoligated L1Pd(0) species, which are highly reactive in the oxidative addition step, and accelerate the final reductive elimination.[7]

Palladium Catalytic Cycle Fig. 1: Generalized Palladium Catalytic Cycle cluster_reactants pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(Nu) pd_complex->pd_intermediate Transmetalation (or equivalent) pd_intermediate->pd0 Regenerates Catalyst product Ar-Nu (Product) pd_intermediate->product Reductive Elimination reagents Ar-X (Substrate) Nu-M (Nucleophile) Experimental Workflow Fig. 2: General Cross-Coupling Workflow start 1. Reagent Prep setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Heating & Stirring setup->reaction monitor 4. Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up monitor->workup Complete purify 6. Column Chromatography workup->purify end 7. Product Analysis purify->end

Sources

Application Notes and Protocols: Methyl 4-iodo-2-methylbenzoate as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-iodo-2-methylbenzoate has emerged as a highly strategic and versatile building block in modern medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aryl iodide, an ortho-methyl group that imparts conformational constraint, and a methyl ester for further derivatization—makes it an invaluable starting material for the synthesis of complex pharmaceutical agents. The aryl iodide serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the compound's reactivity, detailed, field-tested protocols for its use in key synthetic transformations, and a case study illustrating its application in the synthesis of a marketed pharmaceutical.

Introduction: The Strategic Advantage of this compound

In the intricate chess game of drug design and synthesis, the choice of starting materials is paramount. This compound is a powerful opening move, offering chemists a predictable and robust platform for molecular elaboration. Its utility is rooted in three key structural features:

  • The Aryl Iodide: The carbon-iodine bond is the weakest among the aryl halides, making it highly reactive towards oxidative addition to palladium(0) catalysts. This ensures efficient participation in a wide range of cross-coupling reactions under mild conditions, a critical factor in late-stage functionalization of complex molecules.[1][2][3]

  • The Ortho-Methyl Group: This substituent is not merely a passive spectator. It introduces steric influence that can direct the conformation of the final molecule, a crucial parameter for optimizing drug-target interactions. Furthermore, its electronic-donating nature can subtly modulate the reactivity of the aromatic ring.

  • The Methyl Ester: This functional group provides a convenient point for subsequent chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of the drug candidate.

This combination of features makes this compound a preferred intermediate in the synthesis of targeted therapies, particularly in oncology and other complex disease areas.[4]

Physicochemical Properties & Reactivity Profile

A thorough understanding of a building block's physical and chemical properties is essential for successful reaction design and scale-up.

PropertyValueSource
CAS Number 5471-81-8[5]
Molecular Formula C₉H₉IO₂[5]
Molecular Weight 276.07 g/mol [5]
Appearance Solid[6]
Melting Point 59-62 °C[5]
Boiling Point ~299 °C at 760 mmHg[5]
Key Functional Groups Aryl Iodide, Methyl Ester, Methyl[5]

The primary locus of reactivity is the C-I bond, which readily engages in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methyl ester can enhance the rate of oxidative addition, the often rate-limiting step in these catalytic cycles.[3][7]

G cluster_molecule Reactivity Hotspots M This compound I Iodine (I) (Primary site for Pd-catalyzed coupling) Aryl Aromatic Ring I->Aryl Ester Methyl Ester (CO₂Me) (Site for hydrolysis, amidation, etc.) Ester->Aryl Me Ortho-Methyl (Me) (Steric influence, conformational control) Me->Aryl

Caption: Key reactive sites on the this compound scaffold.

Core Synthetic Transformations: Protocols & Mechanistic Insights

The true power of this building block is realized through its application in robust and versatile cross-coupling reactions. Below are detailed, actionable protocols for three of the most important transformations.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis for creating biaryl structures.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, workhorse catalyst for aryl iodides. It is commercially available and generally effective.[1]

  • Base: An inorganic base like potassium carbonate is essential. It activates the boronic acid for the crucial transmetalation step in the catalytic cycle.[3]

  • Solvent System: A biphasic system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic-soluble reactants (aryl iodide, catalyst) and the water-soluble inorganic base, facilitating interaction between all components.[1][7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation to inactive Palladium(II) species and degradation of phosphine ligands. Therefore, purging the reaction vessel with an inert gas like argon or nitrogen is critical.[3]

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[3]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.[8]

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion (typically 2-8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating structures found in many natural products and pharmaceuticals.[9][10]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition with the aryl iodide, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne, forming a copper acetylide intermediate that facilitates transmetalation.[9][11]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used. It serves both to scavenge the HI produced during the reaction and as the solvent in many cases.

  • Ligands: Phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).[7]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

G cluster_workflow General Cross-Coupling Workflow start 1. Setup Combine Aryl Iodide, Coupling Partner, Base in Schlenk Flask inert 2. Inert Atmosphere Evacuate & Backfill with Argon/Nitrogen (3x) start->inert reagents 3. Add Reagents Add Catalyst & Degassed Solvent under Inert Gas Flow inert->reagents react 4. Reaction Heat & Stir Monitor by TLC/LC-MS reagents->react workup 5. Aqueous Workup Cool, Dilute, Extract, Wash with Water & Brine react->workup purify 6. Purification Dry, Concentrate, Column Chromatography workup->purify product Final Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The formation of C-N bonds is fundamental in pharmaceutical chemistry, as the arylamine motif is present in countless drugs. The Buchwald-Hartwig amination provides a powerful and general method for this transformation.[12][13][14]

Causality Behind Experimental Choices:

  • Ligand is Key: The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step that forms the C-N bond and stabilize the active monoligated palladium species.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Detailed Step-by-Step Protocol:

  • Reaction Setup (in a glovebox): In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).[15]

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene). Add the desired primary or secondary amine (1.2 equiv.) via syringe.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Case Study: Synthesis of Niraparib

A prominent example showcasing the utility of a related building block is in the synthesis of Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[16] While many patented routes exist, a key strategic bond formation often involves coupling a substituted indazole core with a phenylpiperidine fragment. This compound's structural motifs are highly relevant to the construction of the core components of such inhibitors.

A representative synthetic disconnection for a Niraparib-like core demonstrates how a building block like this compound could be used. The key step is the formation of the bond between the indazole nitrogen and the phenyl ring, a transformation perfectly suited for a Buchwald-Hartwig or Ullmann-type C-N coupling reaction.

G cluster_synthesis Retrosynthetic Analysis of a Niraparib-like Core Target Niraparib-like Core (Aryl-Indazole) Disconnect C-N Bond (Buchwald-Hartwig or Ullmann Coupling) Target->Disconnect Disconnection SM1 Fragment A: Substituted Indazole Disconnect->SM1 SM2 Fragment B: This compound (or similar aryl iodide) Disconnect->SM2

Caption: Strategic disconnection for a Niraparib-like molecule.

The synthesis would involve coupling the NH of the indazole-7-carboxamide with an aryl iodide like this compound (or a derivative thereof). The ortho-methyl group would influence the final conformation, and the ester could be converted to the primary amide required for biological activity. This highlights the building block's role in rapidly assembling complex, biologically active scaffolds.[17][18][19]

Safety & Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and any of the reagents mentioned in the protocols.[6][20]

  • Health Hazards: The compound may cause skin, eye, and respiratory tract irritation.[20][21] Avoid inhalation of dust and direct contact with skin and eyes.[20] In case of contact, flush the affected area with plenty of water.[20][22]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Storage: Store in a cool, dry place away from light, with the container tightly closed when not in use.[20][22]

  • Environmental Hazards: This material may be toxic to aquatic life with long-lasting effects. Prevent it from entering drains or groundwater systems.[22][23]

Conclusion

This compound is a quintessential example of a modern building block designed for efficiency and versatility in pharmaceutical R&D. Its well-defined reactivity in cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings allows for the predictable and robust construction of complex molecular architectures. By understanding the mechanistic principles behind its application and adhering to detailed, optimized protocols, researchers can leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics.

References

  • Material Safety Data Sheet - Methyl 4-Iodobenzoate - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Methyl 4-iodobenzoate 97 619-44-3 - Sigma-Aldrich. (n.d.).
  • A Comparative Analysis of the Reactivity of Methyl 4-iodobenzoate and Methyl 2- iodobenzoate in Palladium-Catalyzed Cross- Coupling Reactions. (n.d.). Benchchem.
  • A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
  • Methyl 4-iodo-2-nitrobenzoate. (n.d.). MySkinRecipes.
  • Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (n.d.). Benchchem.
  • Methyl 4-iodobenzoate | C8H7IO2 | CID 69273. (n.d.). PubChem.
  • Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodofuran-2-amine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodobenzylamine. (n.d.). Benchchem.
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. (2019). Organic Syntheses, 96, 137-149.
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.).
  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (n.d.). Benchchem.
  • A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Niraparib synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. (n.d.). Benchchem.
  • METHODS OF MANUFACTURING OF NIRAPARIB. (2022, July 20). European Patent Office. (Patent No. EP3615513B1).
  • Methyl 4-iodobenzoate. (n.d.). In Wikipedia.
  • The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. (2025, December 29).
  • Methyl 2-hydroxy-4-iodobenzoate. (n.d.). PMC.
  • Methyl 4-Iodo-3-methylbenzoate: Chemical Properties & Synthesis Applications. (n.d.).
  • Processes for the preparation of Niraparib and intermediates thereof. (2021, February 23). Google Patents. (Patent No. US10927095B2).
  • Processes for the preparation of niraparib and intermediates thereof. (n.d.). Google Patents. (Patent No. EP3668857B1).

Sources

Application Notes and Protocols for the Experimental Use of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup for utilizing Methyl 4-iodo-2-methylbenzoate, a key building block in modern organic synthesis. With full editorial control, this document is structured to provide an in-depth technical resource, emphasizing the causality behind experimental choices and ensuring each protocol is a self-validating system. This guide is grounded in authoritative scientific literature to support mechanistic claims and procedural standards, providing a trustworthy resource for researchers in synthetic and medicinal chemistry.

Introduction: Strategic Importance of this compound

This compound (CAS No. 103440-53-5) is a versatile organic intermediate of significant interest in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[1] Its structure, featuring an aryl iodide, a methyl ester, and a methyl group on the benzene ring, offers a unique combination of reactivity and steric influence. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for constructing biaryl and aryl-alkyne frameworks, which are common motifs in biologically active compounds and functional materials.

The strategic placement of the methyl group ortho to the ester provides steric hindrance that can influence the conformation of resulting biaryl products, a critical consideration in drug design for optimizing interactions with biological targets. This guide provides detailed protocols for two of the most powerful and widely used cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Physicochemical Properties and Safe Handling

A thorough understanding of the material's properties is essential for safe and effective experimentation.

PropertyValue
CAS Number 103440-53-5[1]
Molecular Formula C9H9IO2[1]
Molecular Weight 276.07 g/mol [1]
Appearance White to off-white solid or liquid[1][2]
Solubility Very slightly soluble in water (0.36 g/L at 25 °C)[3]
Storage Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature: 2-8°C.[2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Cross-Coupling Reactions

The high reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron species and an organic halide. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Coupling: For the Synthesis of Aryl-Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I ar_pd_i Ar-Pd(II)(L2)-I oxidative_addition->ar_pd_i transmetalation Transmetalation ar_pd_i->transmetalation ar_pd_alkyne Ar-Pd(II)(L2)-C≡CR transmetalation->ar_pd_alkyne reductive_elimination Reductive Elimination ar_pd_alkyne->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_cycle Copper Cycle alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation

Sources

The Strategic Utility of Methyl 4-iodo-2-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Methyl 4-iodo-2-methylbenzoate, a halogenated aromatic ester, has emerged as a highly valuable and versatile building block. Its utility stems from a combination of structural features: a reactive carbon-iodine bond, an electronically influential methyl ester, and a sterically significant ortho-methyl group. This unique arrangement provides a powerful handle for medicinal chemists to construct complex molecular architectures, particularly those centered around substituted benzene rings and fused heterocyclic systems. The presence of the iodo group makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation in drug discovery.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for its practical implementation in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired synthetic transformations.

Core Applications: A Gateway to Privileged Scaffolds

The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for the construction of biaryl, styrenyl, and arylalkyne moieties, respectively. These structural motifs are prevalent in a vast array of biologically active compounds, including kinase inhibitors, receptor antagonists, and anti-infective agents.

The ortho-methyl group in this compound can introduce conformational constraints in the final products, which can be crucial for optimizing binding affinity and selectivity for a biological target. The methyl ester, while influencing the electronic properties of the aromatic ring, also provides a convenient functional group for further elaboration, such as conversion to amides or carboxylic acids, to modulate physicochemical properties and target interactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The carbon-iodine bond is relatively weak, making it highly susceptible to oxidative addition to a palladium(0) catalyst, which is the initial step in the catalytic cycles of these reactions.[1]

Application Focus: Synthesis of Bioactive Quinazoline Scaffolds

A significant application of this compound is in the synthesis of quinazoline derivatives. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The synthesis of these compounds often involves the construction of a substituted aniline precursor, which can be readily derived from this compound.

The following multi-step protocol outlines a representative synthesis of a 6-substituted-2-methylquinazolin-4(3H)-one, a core structure with demonstrated anticancer activity, starting from this compound.[2][3]

Experimental Workflow for Quinazoline Synthesis

G cluster_0 Step 1: Amination cluster_1 Step 2: Acetylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Quinazolinone Formation A This compound B Methyl 2-methyl-4-aminobenzoate A->B Buchwald-Hartwig Amination C Methyl 2-methyl-4-acetamidobenzoate B->C Acetic Anhydride D 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one C->D Acetic Anhydride, Reflux E 6-Iodo-2-methylquinazolin-4(3H)-one D->E Amine Source, PCl3

Caption: Synthetic workflow for a quinazoline derivative.

Protocol 1: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one

This protocol details the conversion of this compound to a key quinazolinone intermediate.

Step 1: Buchwald-Hartwig Amination to Methyl 4-amino-2-methylbenzoate

  • Rationale: This step introduces the crucial amino group required for the subsequent cyclization to form the quinazoline ring. The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent) and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).

    • Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Methyl 4-amino-2-methylbenzoate.

Step 2 & 3: Formation of 2-Acetamido-5-iodobenzoic acid intermediate

  • Rationale: Acetylation of the amino group followed by cyclization with acetic anhydride forms the benzoxazinone intermediate, which is a common precursor for quinazolinones.

  • Procedure:

    • Dissolve Methyl 4-amino-2-methylbenzoate (1.0 equiv.) in acetic anhydride.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the 2-acetamido-5-iodobenzoic acid intermediate.

Step 4: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one

  • Rationale: Reaction of the benzoxazinone with an amine source in the presence of a dehydrating agent leads to the formation of the desired quinazolinone.

  • Procedure:

    • To a solution of the 2-acetamido-5-iodobenzoic acid intermediate (1.0 equiv.) in a suitable solvent (e.g., toluene), add a primary amine (1.2 equiv.).

    • Add phosphorus trichloride (PCl₃, 0.5 equiv.) dropwise at 0 °C.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture, and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by recrystallization or column chromatography to obtain 6-Iodo-2-methylquinazolin-4(3H)-one.

This 6-iodo-2-methylquinazolin-4(3H)-one is now a versatile intermediate for further functionalization via cross-coupling reactions at the iodo position to generate a library of potential kinase inhibitors.

Protocols for Palladium-Catalyzed Cross-Coupling Reactions

The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound as the starting material. Optimal conditions will vary depending on the specific coupling partner.

Protocol 2: Suzuki-Miyaura Coupling

This reaction is ideal for the formation of C(sp²)–C(sp²) bonds, leading to biaryl structures.[1]

G A This compound F Methyl 4-(aryl/heteroaryl)-2-methylbenzoate A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F

Caption: Suzuki-Miyaura coupling workflow.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., Toluene/Water or Dioxane/Water, in a 4:1 ratio)

  • Procedure:

    • In a round-bottom flask, combine this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction

This reaction couples the aryl iodide with an alkene to form a substituted alkene.[1][4]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene, methyl acrylate, 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Ligand (e.g., PPh₃, 2-4 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

    • Solvent (e.g., DMF, NMP)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, the ligand, and the solvent.

    • Add the alkene and the base.

    • Heat the reaction mixture to 80-120 °C and stir.

    • Monitor the reaction until completion.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Protocol 4: Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[1][5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) co-catalyst in the chosen solvent.

    • Add the base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction until completion.

    • Perform an aqueous workup and extract the product.

    • Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the cross-coupling of aryl iodides, which can be used as a starting point for optimizing reactions with this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Toluene/H₂O80-1002-12>85
Heck Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (2)DMF80-1201-5>90
Sonogashira Pd(PPh₃)₂Cl₂ (1-3)-Et₃N (2-3)THF/DMF25-601-6>90

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.[1]

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox

This compound is a strategically important building block in medicinal chemistry. Its predictable reactivity in a range of robust and versatile cross-coupling reactions provides a reliable platform for the synthesis of complex molecular architectures. The ability to readily introduce diverse aryl, heteroaryl, vinyl, and alkynyl substituents makes it an invaluable starting material for generating compound libraries for lead discovery and optimization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their pursuit of novel therapeutic agents.

References

  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate.
  • Synthesis and anticancer activity of new quinazoline derivatives. PubMed.
  • Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. ResearchGate.
  • Synthesis and anticancer activity of new quinazoline derivatives. PMC.
  • Heck Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Sonogashira Coupling. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Methyl 4-iodo-2-methylbenzoate in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Methyl 4-iodo-2-methylbenzoate

In the landscape of modern synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 103440-53-5) has emerged as a particularly valuable reagent for this purpose.[1][2] This compound is a trifunctional aromatic building block, featuring an aryl iodide, a methyl ester, and a methyl group on a benzene ring. This specific arrangement of functional groups offers a unique combination of reactivity and steric influence, making it a strategic choice for medicinal chemists and materials scientists.

The carbon-iodine bond is the primary reactive site, being weaker than corresponding C-Br or C-Cl bonds, which facilitates its participation in a wide array of palladium-catalyzed cross-coupling reactions.[3] The ortho-methyl group introduces steric hindrance that can influence the regioselectivity of reactions and the conformational preferences of the resulting products. Simultaneously, the para-ester group acts as an electron-withdrawing group, modulating the electronic properties of the aromatic ring and providing a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides an in-depth exploration of the utility of this compound, focusing on its application in key C-C and C-N bond-forming reactions. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103440-53-5[1][2]
Molecular Formula C₉H₉IO₂[4]
Molecular Weight 276.07 g/mol [4]
Appearance Light yellow liquid/solid
Melting Point 93-95 °C
Boiling Point ~302.9 °C at 760 mmHg

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron species.[5] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step, and the weakness of the C-I bond makes it highly favorable.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base is crucial for activating the organoboron reagent.

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The ortho-methyl group on the this compound substrate can influence the rate of reductive elimination and may impart a degree of torsional strain in the final biaryl product, a feature that can be strategically exploited in drug design to control binding conformations.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture), degassed

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To the Schlenk flask, add this compound (1.0 mmol, 276 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

    • Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).

    • Add the degassed solvent mixture (10 mL) via syringe.

    • Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: - Aryl Iodide - Boronic Acid - K₂CO₃ B Evacuate & Backfill (3x with Argon) A->B C Add Catalyst & Solvent (Pd(PPh₃)₄, Toluene/EtOH/H₂O) B->C D Heat to 80 °C (6-12 h) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute (EtOAc, H₂O) E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[6][7] This transformation is invaluable for synthesizing stilbene derivatives and other conjugated systems.

Causality and Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but differs in the second half.[8]

  • Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-Aryl bond.

  • β-Hydride Elimination: This key step forms the alkene C=C double bond and a hydridopalladium complex. This step typically proceeds to give the trans-alkene product.[7]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.

The steric bulk of the ortho-methyl group in this compound can influence the rate and selectivity of the alkene insertion step.

Experimental Protocol: Heck Reaction

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene or Methyl Acrylate) (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (2-4 mol%)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sealed reaction tube with a magnetic stir bar

  • Step-by-Step Procedure:

    • In the sealed tube, combine this compound (1.0 mmol, 276 mg), Palladium(II) acetate (0.01 mmol, 2.2 mg), and Tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

    • Flush the tube with an inert gas (Argon or Nitrogen).

    • Add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol) and triethylamine (1.5 mmol, 0.21 mL).

    • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the mixture vigorously. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion (typically 12-24 hours), cool the tube to room temperature.

    • Dilute the reaction mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).[9]

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Table 2: Hypothetical Comparison of Heck Reaction Parameters

ParameterCondition 1 (Styrene)Condition 2 (Methyl Acrylate)
Aryl Halide This compoundThis compound
Alkene StyreneMethyl Acrylate
Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%)
Ligand P(o-tol)₃ (2 mol%)PPh₃ (4 mol%)
Base Et₃N (1.5 equiv)K₂CO₃ (2.0 equiv)
Solvent DMFAcetonitrile (MeCN)
Temperature 100 °C80 °C
Typical Yield > 80%> 85%
Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[10] This reaction is fundamental to the synthesis of pharmaceuticals, natural products, and conjugated materials.[11][12]

Causality and Mechanistic Insight: The Sonogashira reaction uniquely employs a dual catalytic system.[10]

  • Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This is the key step that activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.5 mol%)

    • Copper(I) Iodide (CuI) (1.0 mol%)

    • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, inert gas supply

  • Step-by-Step Procedure:

    • Add this compound (1.0 mmol, 276 mg), PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg), and CuI (0.01 mmol, 1.9 mg) to a Schlenk flask.

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous THF (8 mL) and the amine base (e.g., Et₃N, 4 mL) via syringe.

    • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature. Monitor its progress by TLC.[9]

    • Once the reaction is complete (usually 1-6 hours), filter the mixture through a pad of celite, washing with THF.[9]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with saturated NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Diagram 2: Sonogashira Catalytic Cycles

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)-I(L₂) Pd0->Pd_int Oxidative Addition (Ar-I) Product Ar-C≡C-R' Pd_int->Product Reductive Elimination Product->Pd0 CuI Cu(I) Cu_acetylide Cu-C≡C-R' CuI->Cu_acetylide Cu_acetylide->Pd_int Transmetalation Alkyne H-C≡C-R' + Base Alkyne->CuI

Caption: Dual catalytic cycles in Sonogashira coupling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and a lab coat.[13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling.[13]

  • Storage: Store in a cool, dry place away from light in a tightly sealed container.[14]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[13]

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex organic molecules. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the steric and electronic influence of its methyl and ester substituents, provides chemists with a reliable tool for constructing intricate biaryl, stilbene, and tolan architectures. The protocols outlined in this guide serve as a robust starting point for researchers, enabling the efficient and predictable incorporation of this valuable synthon into drug discovery and materials science programs.

References

  • Material Safety Data Sheet - Methyl 4-Iodobenzo
  • Methyl 4-iodobenzo
  • Heck reaction. Wikipedia. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-iodo-2-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Troubleshooting Guide: Enhancing Yield and Purity

This guide addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My yield of this compound is consistently low when using the Fischer Esterification of 4-iodo-2-methylbenzoic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification are typically due to the reversible nature of the reaction and steric hindrance. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction Due to Equilibrium: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2][3] To drive the reaction towards the product, you can:

    • Use an Excess of Methanol: Employing a large excess of methanol can shift the equilibrium to favor the formation of the methyl ester according to Le Châtelier's principle.[2][4]

    • Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis of the ester).[5][6] Water can be removed by:

      • Using a Dean-Stark apparatus during reflux.

      • Adding a dehydrating agent like molecular sieves to the reaction mixture.[6]

  • Steric Hindrance: The methyl group at the ortho position (C2) of the benzoic acid can sterically hinder the approach of methanol to the carbonyl carbon, slowing down the reaction rate. To overcome this:

    • Increase Reaction Time and/or Temperature: Refluxing the reaction for a longer period can help achieve higher conversion.[5]

    • Choice of Acid Catalyst: While sulfuric acid is common, stronger acid catalysts or using a reagent like thionyl chloride can be more effective. Thionyl chloride converts the carboxylic acid to an acyl chloride, which is much more reactive towards methanol.

  • Insufficient Catalyst: Ensure that a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

Table 1: Troubleshooting Low Yields in Fischer Esterification

Potential Cause Explanation Recommended Solution(s)
Equilibrium The reaction is reversible and may not be proceeding to completion.[1][2][3]Use a large excess of methanol. Remove water using a Dean-Stark trap or molecular sieves.[5][6]
Steric Hindrance The ortho-methyl group slows the reaction rate.Increase reflux time. Consider using a more reactive acid derivative (e.g., via thionyl chloride).
Catalyst Inactivity Insufficient or deactivated acid catalyst.Ensure adequate catalyst loading. Use a strong acid catalyst like H₂SO₄.
Water in Reagents Presence of water in methanol or carboxylic acid can inhibit the reaction.Use anhydrous methanol and ensure the starting carboxylic acid is dry.

Question 2: I am attempting the synthesis via the Sandmeyer reaction of methyl 4-amino-2-methylbenzoate and my product is impure, with several colored byproducts. What is going wrong?

Answer:

The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions, and the instability of the intermediate diazonium salt is a common source of impurities.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at temperatures above 0-5 °C.[7] If the temperature is not strictly controlled during the diazotization and subsequent iodination steps, the diazonium salt can decompose to form a phenol (methyl 4-hydroxy-2-methylbenzoate in this case) and other colored byproducts.

    • Solution: Maintain a low temperature (0-5 °C) throughout the diazotization process and the addition of the iodide source. Use an ice-salt bath for better temperature control.

  • Side Reactions of the Diazonium Salt: Besides reacting with iodide, the diazonium salt can undergo other reactions, leading to impurities:

    • Azo coupling: The diazonium salt can act as an electrophile and react with the starting amine or other electron-rich aromatic compounds present in the reaction mixture to form highly colored azo compounds.

    • Solution: Add the sodium nitrite solution slowly and ensure it reacts completely before the addition of the iodide source. Maintaining a sufficiently acidic medium also minimizes unwanted side reactions.

  • Incomplete Diazotization: If the diazotization is incomplete, the unreacted methyl 4-amino-2-methylbenzoate will remain in the reaction mixture and can be difficult to separate from the final product.

    • Solution: Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid like HCl or H₂SO₄. The reaction mixture should be tested for the presence of nitrous acid before proceeding to the iodination step (e.g., with starch-iodide paper).

Diagram 1: Troubleshooting Workflow for Sandmeyer Reaction Impurities

Caption: Troubleshooting decision tree for Sandmeyer reaction impurities.

Question 3: How can I confirm the identity and purity of my synthesized this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for confirming the identity and assessing the purity of your product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and check the purity of the final product. The presence of multiple spots indicates impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for structural elucidation. For this compound, you should expect to see distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The splitting patterns and integration of the aromatic signals will confirm the 1,2,4-substitution pattern.

    • ¹³C NMR: This will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the iodinated carbon having a distinct chemical shift), and the two methyl carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. The mass spectrum will show the molecular ion peak corresponding to the mass of this compound and fragmentation patterns that can help confirm its structure.

Table 2: Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (H6)~ 7.6d~ 8.0
Ar-H (H5)~ 7.5dd~ 8.0, 1.5
Ar-H (H3)~ 7.9d~ 1.5
OCH₃~ 3.9s-
Ar-CH₃~ 2.5s-
Note: These are approximate values and may vary slightly depending on the solvent used.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

Both the Fischer esterification of 4-iodo-2-methylbenzoic acid and the Sandmeyer reaction of methyl 4-amino-2-methylbenzoate are viable routes. The choice often depends on the availability and cost of the starting materials. If 4-iodo-2-methylbenzoic acid is readily available, the Fischer esterification is a more direct, one-step process. However, if the corresponding amino compound is more accessible, the Sandmeyer reaction is a powerful method for introducing the iodo group.

Q2: What are the key safety precautions I should take when performing these syntheses?

  • Fischer Esterification:

    • When using thionyl chloride , work in a well-ventilated fume hood as it is corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (SO₂ and HCl).[2][4][5][8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to the reaction mixture, especially when cooling.

  • Sandmeyer Reaction:

    • Sodium nitrite is an oxidizing agent and is toxic if swallowed.[6][10][11][12][13] Avoid contact with combustible materials.

    • Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at a low temperature.

    • Potassium iodide can cause skin and eye irritation.[1][7][14][15][16]

    • Always wear appropriate PPE and work in a fume hood.

Q3: Can I use other iodinating agents for the Sandmeyer reaction besides potassium iodide?

Yes, while potassium iodide is the most common and cost-effective source of iodide for this reaction, other iodide salts can also be used. The reaction of diazonium salts with iodide does not typically require a copper(I) catalyst, which is a key difference from Sandmeyer reactions for introducing chloro or bromo substituents.[17]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of 4-iodo-2-methylbenzoic acid using thionyl chloride.

Diagram 2: Fischer Esterification Workflow

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination Amine Methyl 4-amino-2-methylbenzoate Diazonium Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product KI, warm to RT Iodide KI N2 N₂ Product->N2 +

Sources

Technical Support Center: Purification of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 4-iodo-2-methylbenzoate (IUPAC Name: this compound). We address common and complex challenges encountered during its purification, providing not just procedural steps but also the underlying chemical principles to empower effective troubleshooting and optimization.

Part 1: Pre-Purification Analysis & Strategy

Before attempting any purification, a thorough understanding of the target molecule and potential contaminants is critical. This section outlines the essential preliminary assessments.

FAQ: What are the fundamental properties and likely impurities I should consider?

Answer: this compound is a solid at room temperature.[1] Its purification is often complicated by the presence of starting materials, regioisomers, and reaction side-products. The most effective purification strategy is dictated by the nature and quantity of these impurities.

A typical synthesis route involves the Fischer esterification of 4-iodo-2-methylbenzoic acid with methanol.[1] Therefore, the primary impurities to anticipate are:

  • 4-iodo-2-methylbenzoic acid: The unreacted starting material.

  • Residual Iodinating Agents: If the synthesis of the acid was the preceding step, traces of iodine may be present.

  • Other Isomers: Depending on the regioselectivity of the iodination of 2-methylbenzoic acid, isomers like 5-iodo-2-methylbenzoic acid could be present as impurities.[2][3]

  • Reaction Solvents: Solvents used in the esterification or preceding steps.

Below is a summary of the key physical properties to aid in characterization and method selection.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Differentiating Property
This compound C₉H₉IO₂276.07Not explicitly found, but expected to be a solid.Neutral Ester
4-iodo-2-methylbenzoic acidC₈H₇IO₂262.04~150-153 °C (for a similar isomer)[4]Acidic
2-methylbenzoic acidC₈H₈O₂136.15103-105 °CAcidic , Non-iodinated
Iodine (I₂)I₂253.81113.7 °CColored , Reactive
FAQ: Which purification method should I choose?

Answer: The choice of purification method depends on the scale of your reaction and the purity of your crude product. The following decision tree provides a general guideline.

G start Assess Crude Product (TLC, 1H NMR) purity_check Purity > 95%? start->purity_check impurities What are the main impurities? purity_check->impurities No wash Aqueous NaHCO3 Wash & Dry purity_check->wash Yes scale_check Scale > 5g? recrystallize Recrystallization scale_check->recrystallize Yes chromatography Flash Column Chromatography scale_check->chromatography No acid_impurity Mainly starting acid? impurities->acid_impurity acid_impurity->scale_check No (isomers, etc.) acid_impurity->wash Yes

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guide

This section directly addresses specific issues that may arise during the purification process in a question-and-answer format.

Aqueous Workup & Initial Isolation

Question: After quenching my reaction and adding an organic solvent for extraction, a persistent emulsion has formed that won't separate. What is happening and how do I break it?

Answer:

  • Causality: Emulsions are common when residual soaps are formed, especially if a basic catalyst was used in the esterification.[5][6] High concentrations of salts or polar impurities can also stabilize the interface between the organic and aqueous layers.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, slow phase separation will occur.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to break the emulsion.

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the microscopic droplets forming the emulsion.

Question: My crude product has a distinct pink or brown color that persists after drying. How do I remove it?

Answer:

  • Causality: This coloration is almost certainly due to the presence of elemental iodine (I₂), which can be a contaminant from the synthesis of the starting material.

  • Solution: During the aqueous workup, perform a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] Thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer and are thus removed. Continue washing until the organic layer is colorless.

Recrystallization Challenges

Question: I've dissolved my crude product in a hot solvent, but upon cooling, no crystals form, even in an ice bath. What should I do?

Answer:

  • Causality: This is a classic sign that too much solvent was used.[8] The concentration of the desired compound is below its saturation point, even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution appears cloudy or you suspect it's supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This will act as a template for crystallization.

Question: Instead of forming crystals, my product separated as an oil. How can I fix this?

Answer:

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture, or by cooling the solution too rapidly.

  • Solution Workflow:

G start Product 'Oiled Out' reheat Re-heat solution until homogeneous start->reheat add_solvent Add small amount of hot solvent (the 'good' solvent in a binary pair) reheat->add_solvent slow_cool Allow to cool VERY slowly (e.g., insulate flask) add_solvent->slow_cool result Crystals should form slow_cool->result fail Still oils out? slow_cool->fail switch_solvent Change solvent system. Consider a lower-boiling solvent. fail->switch_solvent

Caption: Troubleshooting workflow for an "oiling out" product.

Flash Column Chromatography Problems

Question: My compound is streaking on the TLC plate and giving poor separation in the column. What is the cause?

Answer:

  • Causality: Streaking is often a sign of overloading the column or poor solubility in the mobile phase. For this compound, it can also indicate the presence of the acidic starting material, 4-iodo-2-methylbenzoic acid, which interacts strongly and erratically with the polar silica gel.

  • Solution:

    • Preliminary Wash: Ensure you have performed a thorough aqueous wash with sodium bicarbonate solution to remove the acidic starting material before attempting chromatography.

    • Optimize Solvent System: Find a solvent system where the product has an Rf value of approximately 0.3-0.4 on the TLC plate.[9] This usually provides the best separation. A gradient elution might be necessary.

    • Reduce Load: Do not overload the column. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in sharper bands and better separation.[10]

Question: My product seems to have decomposed on the column, and I have very low recovery. Why did this happen?

Answer:

  • Causality: While aromatic esters are generally stable, silica gel is slightly acidic and can sometimes catalyze the decomposition of sensitive compounds.[9]

  • Solution:

    • Deactivate Silica: If you suspect decomposition, you can use deactivated silica gel. Prepare a slurry of silica gel in your non-polar solvent and add 1% triethylamine. This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina for the purification.[9]

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (though potentially at the cost of some resolution) can minimize contact time and reduce decomposition.

Part 3: Standardized Purification Protocols

These protocols provide detailed, self-validating methodologies for the purification of this compound.

Protocol 1: Purification by Recrystallization

This method is ideal for purifying multi-gram quantities of the product when the main impurity is the starting carboxylic acid.

  • Pre-Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution twice with saturated aqueous NaHCO₃ solution, followed by one wash with 10% aqueous Na₂S₂O₃ (if colored), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Solvent Selection: Place a small amount of the pre-treated crude solid in a test tube. Add a non-polar solvent like hexanes and a polar solvent like ethyl acetate. Heat the mixture. A good solvent system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. A hexanes/ethyl acetate or ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent system required to fully dissolve it.[11]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place it in an ice-water bath for 30 minutes.[4]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the non-polar component, e.g., hexanes, is often best) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by ¹H NMR and melting point analysis.

Protocol 2: Purification by Flash Column Chromatography

This method is best for smaller scales or when separating from impurities with similar polarity, such as regioisomers.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolution for moderately polar compounds.[12]
Eluent System Hexanes / Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase the polarity (to ~90:10). This allows for the elution of non-polar impurities first, followed by the product.
Column Packing Slurry PackingPrepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. This prevents air bubbles and ensures a uniform packing.[10]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add 2-3 times its mass in silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
Fraction Collection ~20 mL fractionsCollect fractions and monitor them by TLC to identify which ones contain the pure product.
Post-Processing Combine & EvaporateCombine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified oil or solid.[10]

References

  • PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Wikipedia. (2023). Methyl 4-iodobenzoate.
  • Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 4-iodobenzoate.
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of Birmingham. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • MDPI. (2024). Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization.
  • Savaliya, M. L., et al. (2015). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Separation & Purification Reviews.
  • Isobe, T., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses.
  • PubChem. (n.d.). Methyl 4-Iodo-3-methylbenzoate. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].
  • Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • SpectraBase. (n.d.). Methyl 4-iodobenzoate.
  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • NIH. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. PMC.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • University of Massachusetts Boston. (n.d.). Macroscale Nitration of Methyl Benzoate.
  • European Patent Office. (2005). EP1642881B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • SpectraBase. (n.d.). Methyl 4-iodobenzoate [MS (GC)].
  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • NIH. (n.d.). Methyl 2-hydroxy-4-iodobenzoate. PMC.
  • StackExchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

Sources

Technical Support Center: Recrystallization of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-iodo-2-methylbenzoate via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles and initial considerations for developing a successful recrystallization protocol.

Q1: What is the underlying principle of recrystallization for purifying an organic compound like this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are either present in smaller amounts or have different solubility characteristics, ideally remain dissolved in the cold solvent (mother liquor).[1][2]

Q2: How do I select the best solvent for recrystallizing this compound?

The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] The general rule of "like dissolves like" is a useful starting point; polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

For this compound, an aromatic ester, several solvent classes can be considered:

  • Alcohols (e.g., Methanol, Ethanol): Often effective for moderately polar compounds like benzoates.[4]

  • Esters (e.g., Ethyl Acetate): A good choice as the solvent contains the same functional group as the solute.[5]

  • Hydrocarbons (e.g., Hexanes, Heptane, Toluene): These non-polar solvents are less likely to dissolve the compound well on their own but are excellent as "anti-solvents" in a binary solvent system.[6]

  • Binary (Mixed) Solvent Systems: A mixture, such as ethyl acetate/hexanes or ethanol/water, is often highly effective.[7][8] The crude compound is dissolved in the "good" solvent (in which it is more soluble), and the "anti-solvent" or "poor" solvent (in which it is less soluble) is added dropwise to the hot solution until it becomes cloudy. A few drops of the good solvent are then added back to redissolve the material, and the solution is allowed to cool.[8]

Notably, purification of this compound by flash chromatography often employs a hexane/ethyl acetate gradient, suggesting this combination is a promising starting point for developing a recrystallization protocol.[9][10]

Q3: What are the key physical properties of this compound that I should be aware of before starting?

Understanding the physical properties is critical for troubleshooting. A key challenge is that this compound is often described as an oil at room temperature, which can lead to a common recrystallization problem known as "oiling out."

PropertyValueSource
Chemical Formula C₉H₈INO₂[10]
Molecular Weight 275.06 g/mol [10]
Appearance Colorless to brown oily liquid[9][10]
Melting Point Not consistently reported as a solid at STPN/A

Section 2: Detailed Experimental Protocol

This protocol provides a robust starting point for the recrystallization. Small-scale trials are always recommended to optimize the solvent system.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Procedure:

  • Solvent Selection Trial: In a small test tube, place ~20-30 mg of the crude this compound. Add a few drops of a candidate solvent (e.g., methanol, or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude product (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add Hot Solvent: Add the chosen solvent (e.g., ethyl acetate) dropwise while gently heating and stirring on a hot plate. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.

  • For Binary Systems: If using a binary system (e.g., ethyl acetate/hexanes), dissolve the crude product in a minimal amount of the "good" solvent (ethyl acetate) at near-boiling temperature. Then, add the "anti-solvent" (hot hexanes) dropwise until the solution remains persistently cloudy. Add a final 1-2 drops of the "good" solvent to render the solution clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[11]

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of pure product.[12]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow the crystals to dry on the filter under vacuum and then transfer them to a watch glass for final drying.

Section 3: Visualization of the Workflow

The following diagram outlines the key decision points and steps in a typical recrystallization process.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Impurities_Check Insoluble Impurities or Color Present? Dissolve->Impurities_Check Hot_Filter Perform Hot Filtration (with charcoal if needed) Impurities_Check->Hot_Filter Yes Cool_RT Slowly Cool to Room Temperature Impurities_Check->Cool_RT No Hot_Filter->Cool_RT Crystallization_Check Crystals Formed? Cool_RT->Crystallization_Check Induce Induce Crystallization (Scratch / Seed) Crystallization_Check->Induce No Cool_Ice Cool in Ice Bath Crystallization_Check->Cool_Ice Yes Induce->Cool_RT Vacuum_Filter Collect Crystals via Vacuum Filtration Cool_Ice->Vacuum_Filter Wash Wash with Small Amount of Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: General experimental workflow for recrystallization.

Section 4: Troubleshooting Guide

Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do?

This is a common issue indicating that the solution is not supersaturated. Several factors could be at play:

  • Too Much Solvent: This is the most frequent cause.[3] To fix this, gently heat the solution to boiling and evaporate some of the solvent in the fume hood to reduce the total volume. Allow the concentrated solution to cool slowly again.

  • Insufficient Cooling Time: Ensure the solution has been cooled for an adequate period, first to room temperature and then in an ice bath for at least 30 minutes.

  • Need for Nucleation: A supersaturated solution may need a nucleation site to initiate crystal growth. Try scratching the inner wall of the flask at the meniscus with a glass stirring rod. Alternatively, if you have a small sample of the pure solid, add a single tiny "seed" crystal to the cold solution.[12]

Q2: Instead of crystals, an oil has separated from the solution. How can I fix this "oiling out"?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when its solubility in the hot solvent is extremely high.[8] Given that this compound can be an oil at room temperature, this is a significant risk.[9][10]

  • Re-dissolve and Cool Slower: Heat the solution until the oil fully redissolves. You may need to add a small amount of additional hot solvent to achieve this. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help.

  • Adjust Solvent System: Oiling out is common in single-solvent systems. Try switching to a binary solvent system. Alternatively, if you are already using one, adjust the ratio. The goal is to lower the temperature at which the solution becomes saturated to below the compound's melting point.

  • Lower the Saturation Temperature: Add more of the "good" solvent to the hot solution so that it is no longer saturated at the boiling point. Let it cool slowly. Crystallization should now begin at a lower temperature, hopefully below the point where it oils out.

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A low yield can result from several procedural errors:

  • Using Excess Solvent: Dissolving the compound in too much solvent will keep a significant portion of it dissolved even after cooling.[11]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper and be lost. Ensure all glassware for this step is pre-heated.

  • Incomplete Crystallization: Not allowing sufficient time for cooling in the ice bath can lead to a lower yield.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of the product.

Q4: My final product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent but before any hot filtration or cooling, remove the flask from the heat. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Swirl and bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Removal: Remove the charcoal via hot gravity filtration.[1]

  • Caution: Use charcoal sparingly. It is not perfectly selective and can adsorb your desired product, which will lower your overall yield.[11]

References

Sources

Technical Support Center: Methyl 4-iodo-2-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-iodo-2-methylbenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during its use in synthetic chemistry. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Introduction

This compound is a versatile building block in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The presence of the sterically encumbered ortho-methyl group and the reactive para-iodo substituent offers unique opportunities for molecular elaboration. However, these same features can also lead to specific side reactions that require careful consideration and control. This guide will walk you through the most common challenges, from reaction setup to product purification, providing both mechanistic explanations and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or stalls. What are the likely causes?

A1: Sluggish reactivity in Suzuki-Miyaura couplings involving aryl iodides can be counterintuitive. While the C-I bond is highly reactive towards oxidative addition, the reaction's efficiency can be hampered by the stability of the resulting palladium(II)-iodide intermediates. These intermediates can form stable dimers that are slow to enter the next phase of the catalytic cycle.[1][2] Additionally, ensure your boronic acid reagent is of high quality and that the base is sufficiently strong and soluble to facilitate transmetalation.

Q2: I am observing significant amounts of a biaryl homocoupled product of my boronic acid coupling partner. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[3] It is crucial to thoroughly degas your reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Reducing the palladium catalyst loading and ensuring slow addition of the boronic acid can also disfavor this bimolecular side reaction.

Q3: What is "hydrodehalogenation," and how can I prevent it in my cross-coupling reaction?

A3: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of methyl 2-methylbenzoate. This side reaction can be particularly problematic in reactions that generate palladium-hydride species, such as the Buchwald-Hartwig amination.[1][4] The choice of ligand, base, and solvent can significantly influence the rate of hydrodehalogenation. In some cases, using a bimetallic catalyst system, such as a palladium-copper nanocatalyst, can help suppress this unwanted pathway.[5][6]

Q4: Can the ester group of this compound be hydrolyzed during the reaction?

A4: Yes, the methyl ester is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[1][6][7][8][9][10] If your reaction conditions involve strong aqueous bases (e.g., NaOH, KOH) and high temperatures, you may form the corresponding carboxylic acid. If this is undesirable, consider using milder bases like carbonates or organic bases, and keep reaction temperatures as low as possible.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a more detailed analysis of common side reactions, their mechanisms, and step-by-step protocols for their mitigation and for the purification of the desired product.

Side Reaction 1: Homocoupling of this compound (Ullmann-type Reaction)

The formation of dimethyl 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylate through the homocoupling of this compound is a potential side reaction, particularly at higher temperatures.

Causality: This side reaction is analogous to the Ullmann condensation and can be promoted by certain catalysts, high temperatures, and high concentrations of the aryl iodide.

Troubleshooting Workflow:

Caption: Troubleshooting homocoupling of the aryl iodide.

Mitigation Protocol:

  • Temperature Control: If feasible for your desired transformation, maintain the reaction temperature at the lowest effective level. For many palladium-catalyzed couplings, temperatures between 80-100 °C are a good starting point.

  • Catalyst Loading: Reduce the palladium catalyst loading to the minimum required for efficient cross-coupling (typically 1-5 mol%).

  • Ligand Choice: Employ bulky electron-rich phosphine ligands that favor the cross-coupling pathway over homocoupling.

Side Reaction 2: Hydrodehalogenation

The reduction of the C-I bond to a C-H bond is a common issue in many cross-coupling reactions.

Causality: The formation of palladium-hydride (Pd-H) species in the catalytic cycle is the primary cause of hydrodehalogenation. These can arise from various sources, including β-hydride elimination from certain ligands or reagents, or from reactions with trace water or alcohols.

Troubleshooting Workflow:

Caption: Mitigating hydrodehalogenation.

Mitigation Protocol:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all reagents are dry.

  • Ligand Selection: For reactions like the Buchwald-Hartwig amination, select ligands that are less prone to β-hydride elimination.

  • Additive Strategy: In some cases, the addition of a mild oxidant or a hydride scavenger can be effective. For instance, the inclusion of copper co-catalysts has been shown to suppress hydrodehalogenation in certain systems.[5][6]

Side Reaction 3: Benzylic Bromination of the Ortho-Methyl Group

When using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, the primary reaction is often the bromination of the benzylic methyl group.[3][11][12][13]

Causality: This is a classic Wohl-Ziegler radical bromination reaction. The benzylic protons of the methyl group are susceptible to abstraction by radicals, initiating a chain reaction with NBS.

Mitigation and Control:

  • This reaction is typically performed intentionally to functionalize the methyl group. If it is an undesired side reaction, avoid the use of radical initiators and brominating agents like NBS under photolytic or high-temperature conditions.

Side Reaction 4: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to a carboxylic acid can occur under both acidic and basic conditions.[1][6][7][8][9][10]

Causality: Nucleophilic attack of hydroxide on the ester carbonyl under basic conditions, or acid-catalyzed hydrolysis, leads to the cleavage of the ester bond.

Troubleshooting Workflow:

Caption: Preventing ester hydrolysis.

Mitigation Protocol:

  • Base Selection: Opt for milder inorganic bases such as potassium carbonate or cesium carbonate, or non-nucleophilic organic bases.

  • Temperature and Reaction Time: Minimize the reaction temperature and time to what is necessary for the desired transformation.

  • Aqueous Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Purification and Analysis

Effective purification is critical for obtaining your desired product in high purity. Below are guidelines for TLC analysis and column chromatography.

TLC Analysis

Monitoring the progress of your reaction by Thin Layer Chromatography (TLC) is essential.

Compound TypeTypical Rf Value (Hexanes/Ethyl Acetate)Visualization Method
This compoundHighUV (254 nm), Iodine, p-Anisaldehyde
Cross-coupled ProductIntermediate to LowUV (254 nm), Iodine, p-Anisaldehyde
Homocoupled Aryl IodideHighUV (254 nm), Iodine, p-Anisaldehyde
Hydrodehalogenated ProductHighUV (254 nm), Iodine, p-Anisaldehyde
Hydrolyzed Carboxylic AcidLow (streaking)UV (254 nm), Bromocresol Green

Visualization Notes:

  • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.[14][15][16]

  • Iodine: Most organic compounds will develop as brown spots.[14][15][17]

  • p-Anisaldehyde Stain: Provides a range of colors for different functional groups upon heating.[14]

  • Bromocresol Green: Specifically visualizes acidic compounds like carboxylic acids as yellow spots on a blue background.[14]

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the most common method for purifying the products of these reactions.[18][19]

Step-by-Step Guide:

  • Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf of ~0.3 for your desired product.

  • Column Packing: Pack a silica gel column with the initial, less polar solvent mixture.

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Run the column with your chosen solvent system. The typical elution order will be:

    • Homocoupled Aryl Iodide and Hydrodehalogenated Product (least polar)

    • Unreacted this compound

    • Desired Cross-coupled Product

    • Hydrolyzed Carboxylic Acid (may require a more polar solvent system to elute)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK.
  • Buchwald–Hartwig amination - Wikipedia.
  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science.
  • Effect of reaction temperature on acidic hydrolysis of methyl benzoate.
  • Can methyl benzoate be hydrolyzed? - Quora.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • TLC Visualization Methods.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson.
  • Sonogashira Coupling | NROChemistry.
  • Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids a (continued) - ResearchGate.
  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH.
  • Formation of biaryl products by catalytic cross coupling or directed C–H activation..
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Methyl 4-iodobenzoate - Wikipedia.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing.
  • TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd.
  • Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion - Organic Chemistry Portal.
  • The Purification of Organic Compound: Techniques and Applications - Reachem.
  • 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents.
  • Visualizing a TLC plate - YouTube.
  • List of purification methods in chemistry - Wikipedia.
  • Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate.
  • Natural Product Isolation (2) - Purification Techniques, An Overview.
  • 5 Ways To Teach Purification And Separation Of A Mixture - Labster.
  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal.
  • WO2019038717A1 - 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents.
  • (PDF) Methyl 4-methylbenzoate - ResearchGate.
  • WO2020012337A1 - 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and their use in the treatment of i karos family zinc finger 2 (ikzf2)-dependent diseases - Google Patents.

Sources

Technical Support Center: Synthesis of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-iodo-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Synthetic Challenge

This compound is a valuable substituted aryl iodide, frequently employed as a building block in cross-coupling reactions for the construction of more complex molecular architectures. The most common and direct synthetic route involves the diazotization of Methyl 4-amino-2-methylbenzoate, followed by a Sandmeyer-type iodination. While conceptually straightforward, this transformation is fraught with potential pitfalls, primarily due to the inherent instability of the intermediate aryl diazonium salt.[1][2] Success hinges on meticulous control of reaction conditions and a clear understanding of the underlying chemical principles.

This guide provides a structured, question-and-answer-based approach to troubleshoot common failures, from low yields to intractable product mixtures.

Core Reaction Workflow: The Sandmeyer Iodination

The conversion of Methyl 4-amino-2-methylbenzoate to this compound is typically achieved in two sequential, one-pot steps:

  • Diazotization: The primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt.[3]

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide, typically an aqueous solution of potassium iodide (KI).[4] Unlike other Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) catalyst.[5][6]

G A Methyl 4-amino-2-methylbenzoate (Starting Material) B Step 1: Diazotization NaNO₂, HCl (aq) 0-5 °C A->B Add amine to cold acid C Aryl Diazonium Salt (Unstable Intermediate) B->C Add NaNO₂ dropwise D Step 2: Iodination KI (aq) Warm to RT C->D Add KI solution E This compound (Final Product) D->E N₂ gas evolution

Caption: General workflow for the Sandmeyer iodination reaction.

Troubleshooting Guide & FAQs

Q1: My reaction yield is extremely low, or I isolated no desired product. What went wrong?

This is the most common issue, and it almost always traces back to the stability and handling of the aryl diazonium salt intermediate.

Potential Cause 1: Incomplete Diazotization The conversion of the starting amine to the diazonium salt is the foundation of the reaction. If this step is incomplete, the subsequent iodination cannot proceed.

  • Suggested Solutions:

    • Temperature Control: The diazotization must be performed between 0 and 5 °C.[1] Higher temperatures cause the nitrous acid and the diazonium salt to decompose rapidly. Use an ice-salt bath for better temperature management.

    • Reagent Quality: Ensure your sodium nitrite (NaNO₂) is dry and has been stored properly. It is hygroscopic and can degrade over time.

    • Acid Concentration: A sufficient excess of mineral acid (e.g., HCl or H₂SO₄) is crucial to fully protonate the amine and generate nitrous acid. Typically, 2.5-3.0 equivalents of acid are used.

    • Test for Nitrous Acid: You can confirm the presence of excess nitrous acid after the NaNO₂ addition by testing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates excess HNO₂, signifying that the amine has been consumed.

Potential Cause 2: Premature Decomposition of the Diazonium Salt Aryl diazonium salts are notoriously unstable and will readily decompose if not handled correctly.[2]

  • Suggested Solutions:

    • Maintain Low Temperature: Do not allow the reaction temperature to rise above 5 °C until you are ready for the iodination step. Decomposition is often visually indicated by the solution turning dark brown or black, accompanied by vigorous gas evolution.[7]

    • Immediate Use: The diazonium salt should be used in situ immediately after its formation. Do not let the solution stand for extended periods.

Potential Cause 3: Inefficient Iodide Displacement While typically a high-yielding step, poor results can occur if the conditions are not optimal.

  • Suggested Solutions:

    • Sufficient Iodide: Use a slight excess of potassium iodide (KI) to ensure complete conversion.

    • Addition Method: It is often beneficial to add the cold diazonium salt solution slowly to the KI solution, rather than the other way around.[7] This maintains a high concentration of the trapping nucleophile (iodide) relative to the unstable diazonium salt, minimizing side reactions.

    • Warming: After the addition is complete, the reaction often needs to be gently warmed to room temperature or slightly above to drive the displacement of nitrogen gas to completion.

Q2: The reaction mixture turned dark brown/black and produced a significant amount of tar-like material. What is happening?

This is a classic symptom of uncontrolled diazonium salt decomposition and subsequent radical side reactions.

Potential Cause: Uncontrolled Decomposition and Side Reactions When the aryl diazonium salt decomposes, it can form highly reactive aryl radicals.[8] These radicals can engage in a variety of undesirable pathways instead of reacting with iodide.

  • Phenol Formation: The diazonium group can be displaced by water (hydrolysis), especially if the temperature rises, leading to the formation of Methyl 4-hydroxy-2-methylbenzoate.[7]

  • Azo Coupling: The electrophilic diazonium salt can attack an unreacted, electron-rich aromatic ring (either the starting amine or the product), forming highly colored azo compounds, which contribute to the tar.[7]

  • Radical Polymerization: Aryl radicals can combine to form biaryl species or other oligomeric tars.[8]

Troubleshooting Strategy:

The primary solution is rigorous temperature control. If you observe significant darkening, it indicates a loss of control. It is often best to discard the run and start again, paying closer attention to maintaining the 0–5 °C range during diazotization and the initial phase of iodide addition.

G cluster_0 Troubleshooting Logic: Low Yield / Tar Formation Start Reaction Failure (Low Yield / Tar) CheckTemp Was Temp > 5°C during Diazotization? Start->CheckTemp CheckReagents Are NaNO₂ and Acid Stoichiometry Correct? CheckTemp->CheckReagents No Sol_Temp Solution: Use Ice-Salt Bath, Monitor Internally CheckTemp->Sol_Temp Yes CheckProcedure Was Diazonium Solution Added to KI Solution? CheckReagents->CheckProcedure Yes Sol_Reagents Solution: Use Fresh NaNO₂, Use 2.5-3.0 eq. Acid CheckReagents->Sol_Reagents No Sol_Procedure Solution: Adopt Reverse Addition Protocol CheckProcedure->Sol_Procedure No

Caption: Decision tree for troubleshooting common Sandmeyer reaction failures.

Q3: My crude product is a complex mixture. What are the likely impurities and how can I remove them?

A messy crude product is common if the reaction conditions were not optimal. Purification is essential.

Impurity / ByproductIdentification (¹H NMR)Purification Strategy
Starting Amine Presence of broad amine (-NH₂) peak and characteristic aromatic signals of the starting material.Wash the organic extract with dilute acid (e.g., 1M HCl) to protonate and remove the basic amine into the aqueous layer.
Phenolic Byproduct Presence of a broad hydroxyl (-OH) peak and a shift in aromatic signals.Wash the organic extract with a dilute base (e.g., 1M NaOH or NaHCO₃) to deprotonate and remove the acidic phenol.
Azo Compounds Often intensely colored. May present as a complex set of aromatic signals.These are often less polar than the desired product and can be separated by silica gel column chromatography.
De-aminated Product Methyl 2-methylbenzoate. Absence of the iodine substituent signal.Difficult to separate due to similar polarity. Requires careful column chromatography or recrystallization.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction, quench any excess iodine with a sodium thiosulfate or bisulfite wash. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid/Base Washes: Perform sequential washes with dilute HCl and then dilute NaHCO₃ as described in the table to remove the most common impurities.

  • Column Chromatography: Purify the remaining crude material using silica gel chromatography. A gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: The final product can often be recrystallized from a solvent system like ethanol/water or hexanes to achieve high purity.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials & Reagents:

ReagentMolar MassAmount (10 mmol scale)Equivalents
Methyl 4-amino-2-methylbenzoate165.19 g/mol 1.65 g (10.0 mmol)1.0
Concentrated HCl (37%)36.46 g/mol ~2.5 mL (30.0 mmol)3.0
Sodium Nitrite (NaNO₂)69.00 g/mol 0.76 g (11.0 mmol)1.1
Potassium Iodide (KI)166.00 g/mol 2.0 g (12.0 mmol)1.2
Deionized Water18.02 g/mol As needed-
Ethyl Acetate88.11 g/mol As needed for extraction-
Saturated NaHCO₃ (aq)-As needed for wash-
Saturated Na₂S₂O₃ (aq)-As needed for wash-
Brine-As needed for wash-
Anhydrous MgSO₄ or Na₂SO₄-As needed for drying-

Procedure:

  • Amine Solution Preparation: In a 100 mL round-bottom flask, combine Methyl 4-amino-2-methylbenzoate (1.0 eq) with 20 mL of deionized water and concentrated HCl (3.0 eq). Stir the mixture and cool it to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in ~5 mL of cold deionized water. Add this solution dropwise to the stirring amine hydrochloride slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Confirmation: After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper.

  • Iodination: In a separate flask, dissolve potassium iodide (1.2 eq) in ~10 mL of deionized water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate and gas evolution (N₂) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Gentle heating (to ~40-50 °C) may be required to complete the reaction, which is indicated by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate solution until the dark iodine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid/oil by silica gel column chromatography (e.g., 0-10% ethyl acetate in hexanes) or recrystallization to afford pure this compound.

References
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496-506. [Link]
  • Sandmeyer reaction - Grokipedia. Grokipedia. [Link]
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022). Reddit. [Link]
  • Process for producing 5-iodo-2-methylbenzoic acid.
  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. [Link]
  • Methyl 4-iodobenzo
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). RSC Advances, 10(45), 27076-27095. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Process for preparing methyl 4-(aminomethyl)benzoate.
  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
  • Sandmeyer type reaction troubleshoot. (2024). Reddit. [Link]
  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]
  • Sandmeyer reaction (video). Khan Academy. [Link]
  • Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018). YouTube. [Link]
  • Preparation method of 2- amino -4- methylamino methyl benzoate hydrochloride.
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. (2015). Chemistry Stack Exchange. [Link]
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters, 22(18), 7149-7153. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 4-iodo-2-methylbenzoate , a sterically hindered and electronically challenging substrate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[1] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding these fundamental steps is crucial for effective troubleshooting.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, especially for sterically hindered substrates.[1]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex. This step requires a base to activate the organoboron reagent.[3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Intermediate L₂Pd(II)(Ar)(I) pd0->oxidative_add Oxidative Addition substrate This compound (Ar-I) substrate->oxidative_add product Coupled Product (Ar-Ar') transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(Ar') oxidative_add->transmetalation Transmetalation transmetalation->pd0 transmetalation->product Reductive Elimination boronic_acid Boronic Acid + Base [Ar'B(OR)₃]⁻ boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound.

Q1: My reaction is sluggish or failing completely. What are the primary causes?

A1: Low or no product formation with this substrate typically stems from its unique structural features: significant steric hindrance and the presence of an ester group. The ortho-methyl and ortho-ester groups physically block the palladium catalyst from easily accessing the carbon-iodine bond.

Primary Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[6] Inadequate degassing can lead to catalyst decomposition and the formation of palladium black.

    • Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[7]

  • Inefficient Oxidative Addition: The steric bulk from the two ortho substituents creates a high energy barrier for the oxidative addition step.[8]

    • Solution: This is the most common issue. You must use a catalyst system specifically designed for hindered substrates. This involves employing bulky, electron-rich phosphine ligands. See Q2 for specific recommendations.[9][10] Increasing the reaction temperature is also often necessary.[11]

  • Poor Transmetalation: The base is crucial for activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[3] An inappropriate choice of base or solvent can stall the reaction.

    • Solution: Screen stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] Ensure the base is a fine, dry powder. The solvent system should partially solubilize the base; mixed systems like Dioxane/H₂O or Toluene/H₂O are often effective.[7]

Q2: How do I choose the right palladium catalyst and ligand for this sterically demanding substrate?

A2: This is the most critical decision for a successful reaction. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation.[12] You need a system that can overcome the steric challenge.

  • Ligand Choice: Bulky & Electron-Rich is Key: The most effective ligands for hindered substrates are bulky, electron-rich monophosphine ligands.[9][10] The bulk facilitates the final reductive elimination step, while the electron-donating nature promotes the initial oxidative addition.[9]

    • Top Recommendations:

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • P(t-Bu)₃ (Tri-tert-butylphosphine)

    • These ligands have become the industry standard for challenging couplings.[3][13]

  • Palladium Source: Precatalysts for Consistency: While you can generate the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, using a pre-formed palladacycle precatalyst offers superior performance.[9] These precatalysts are more stable and generate the active Pd(0) species more reliably.[14]

    • Top Recommendations:

      • XPhos Pd G2 / G3 / G4

      • SPhos Pd G2 / G3 / G4

Q3: I'm observing significant dehalogenation of my starting material. What causes this and how can I prevent it?

A3: Dehalogenation is a common side reaction where the aryl iodide is reduced to an arene (forming Methyl 2-methylbenzoate) instead of coupling.[2]

Potential Causes:

  • Source of Hydride: After oxidative addition, the Ar-Pd(II)-I complex can react with a hydride source in the reaction mixture. This can come from solvents (like THF or alcohols), the base (if using alkoxides), or impurities.[6]

  • Inefficient Coupling: If the subsequent transmetalation or reductive elimination steps are slow (due to steric hindrance), the intermediate palladium complex has more time to undergo side reactions like dehalogenation.

Preventative Measures:

  • Optimize the Catalyst System: A more efficient ligand (see Q2) that accelerates the main catalytic cycle will outcompete the dehalogenation pathway.

  • Use Pure, Anhydrous Solvents: Ensure your solvents are high quality and properly dried to minimize potential hydride sources.

  • Choice of Base: Avoid bases that can easily provide a hydride, such as metal alkoxides, if dehalogenation is a major issue. Stick to carbonate or phosphate bases.

Q4: My boronic acid is decomposing, leading to homocoupling byproducts. How can I minimize this?

A4: The formation of a biaryl byproduct derived from two molecules of your boronic acid (Ar'-Ar') is known as homocoupling.[2]

Potential Causes:

  • Oxygen Contamination: This is the most frequent cause. The presence of O₂ can promote the homocoupling of the boronic acid, often mediated by the palladium catalyst.[2]

  • Protodeboronation: At elevated temperatures and in the presence of water/base, the boronic acid can be cleaved to the corresponding arene (Ar'-H), which reduces the amount available for the desired cross-coupling.[6]

Preventative Measures:

  • Rigorous Inert Atmosphere: As mentioned in Q1, this is non-negotiable. Meticulous degassing and maintaining a positive argon/nitrogen pressure is the best way to prevent homocoupling.[6][7]

  • Use Fresh Reagents: Boronic acids can degrade over time.[6] Use a fresh bottle or one that has been stored properly under inert gas.

  • Stoichiometry: Use a slight excess of the boronic acid (typically 1.2-1.5 equivalents) to compensate for any minor degradation, but avoid a large excess which can favor side reactions.[9]

  • Consider Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative for challenging reactions.[6][15]

Data Summary & Recommended Conditions

The following table provides a starting point for optimizing the Suzuki coupling of this compound. Screening a few variations is always recommended.

ComponentRecommendationRationale & CommentsSource(s)
Aryl Halide This compoundSterically hindered substrate. Iodides are the most reactive halides.[16][17]
Palladium Source XPhos Pd G3 (Precatalyst)Highly active and stable precatalyst for generating the Pd(0) species. Excellent for hindered substrates.[9][12]
Ligand XPhos (as part of precatalyst)Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[10][13]
Catalyst Loading 1-3 mol%Sufficient for most lab-scale reactions. Lower loadings may be possible with optimization.[9]
Boronic Acid Aryl- or Heteroarylboronic AcidUse 1.2–1.5 equivalents. Ensure high purity.[9]
Base K₃PO₄ or Cs₂CO₃Strong, non-coordinating bases are effective for activating the boronic acid in hindered couplings. Use 2.0-3.0 equivalents.[9][10]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)A mixed aqueous/organic system helps to dissolve both the organic substrates and the inorganic base.[5][7]
Temperature 80–110 °CElevated temperature is typically required to overcome the activation barrier for this substrate.[9][11]
Atmosphere Argon or NitrogenAbsolutely critical to prevent catalyst decomposition and side reactions.[6][7]
Experimental Protocols
Protocol 1: Optimized Method for Hindered Substrates

This protocol employs a modern Buchwald-type precatalyst system, which is highly recommended for this specific transformation.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv, finely powdered), and the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and water (e.g., 5:1 v/v). Add the solvent via syringe to the reaction vessel. The final concentration should be around 0.1 M with respect to the aryl iodide.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[9]

Troubleshooting Workflow

If your reaction fails, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low or No Yield Observed check_inert 1. Verify Inert Atmosphere - Was degassing thorough? - Any leaks in the system? start->check_inert check_reagents 2. Check Reagent Quality - Is the boronic acid fresh? - Are solvents anhydrous/pure? - Is the base a fine powder? check_inert->check_reagents If Yes optimize_catalyst 3. Optimize Catalyst System - Using a bulky ligand (XPhos, SPhos)? - Tried a precatalyst? check_reagents->optimize_catalyst If Yes optimize_conditions 4. Adjust Reaction Conditions - Screened stronger bases (K₃PO₄, Cs₂CO₃)? - Increased temperature (up to 110°C)? optimize_catalyst->optimize_conditions If Yes side_reactions Side Reactions Observed? (Dehalogenation, Homocoupling) optimize_conditions->side_reactions side_reactions->optimize_catalyst Yes success Reaction Successful side_reactions->success No

Caption: A logical workflow for troubleshooting a low-yielding reaction.

References
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 132(40), 14073–14075.
  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc.
  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Organic Letters. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols.
  • PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • The Journal of Organic Chemistry. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate.

Sources

Preventing deiodination of "Methyl 4-iodo-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 4-iodo-2-methylbenzoate." This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the common yet challenging issue of deiodination. Here, we synthesize field-proven insights and mechanistic understanding to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a significant problem with this compound?

A: Deiodination, also known as protodehalogenation, is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom. This converts your starting material, "this compound," into the byproduct "Methyl 2-methylbenzoate." This is a significant issue for several reasons:

  • Yield Loss: It directly consumes your starting material, reducing the yield of your desired product.

  • Purification Challenges: The byproduct has similar physical properties to the starting material and other non-iodinated products, often complicating purification by chromatography.

  • Compromised Stoichiometry: In multi-step syntheses, the presence of this impurity can interfere with subsequent reactions, leading to complex and difficult-to-characterize mixtures.

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to cleavage under various conditions, including heat, light, and the presence of certain catalysts or reagents.[1]

Q2: What are the primary causes of deiodination during storage or reaction setup?

A: Deiodination can occur even before your main reaction begins. The primary culprits are:

  • Light Exposure: Aryl iodides can be light-sensitive. UV or even strong visible light can induce homolytic cleavage of the C-I bond, initiating a radical chain reaction that leads to deiodination.[1][2]

  • Elevated Temperatures: Heat accelerates the rate of decomposition. The weak C-I bond is more prone to dissociation at higher temperatures, which can be a problem during reactions requiring heat or even long-term storage in a warm environment.[1][3]

  • Trace Impurities: The presence of radical initiators or certain metal impurities can catalyze the deiodination process.

Q3: My cross-coupling reaction is failing and producing the deiodinated byproduct. What's happening in my flask?

A: In the context of palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira), deiodination is a well-known side reaction.[4] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources:

  • Solvent: Protic solvents like alcohols can act as hydride sources.

  • Base: Some bases, particularly when reacting with other components, can generate hydrides.

  • Water: Trace amounts of water can contribute to the formation of Pd-H.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the formation of the deiodinated arene instead of the desired cross-coupled product. This is especially problematic with highly reactive aryl iodides.[4]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this compound and, consequently, the most common scenario for encountering deiodination.

Problem: Significant deiodination observed during a Suzuki-Miyaura coupling.

This is often characterized by the appearance of "Methyl 2-methylbenzoate" on your TLC or LC-MS, alongside unreacted starting material and perhaps a small amount of the desired biaryl product.

Visualizing the Problem: Desired vs. Undesired Pathway

The following diagram illustrates the critical juncture where the reaction can diverge from the productive Suzuki coupling to the problematic deiodination pathway.

G SM This compound OxAdd Ar-Pd(II)-I Intermediate SM->OxAdd Oxidative Addition Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal PdH Ar-Pd(II)-H Intermediate OxAdd->PdH Forms Boronic Boronic Acid + Base Boronic->Transmetal DiarylPd Ar-Pd(II)-Ar' Intermediate Transmetal->DiarylPd Product Desired Biaryl Product DiarylPd->Product Reductive Elimination Product->Pd0 Regenerates Hydride Hydride Source (Solvent, H₂O, Base) Hydride->PdH Deiodinated Deiodinated Byproduct PdH->Deiodinated Reductive Elimination Deiodinated->Pd0 Regenerates

Caption: Divergence of the catalytic cycle leading to either the desired product or deiodination.

Solutions & Mitigation Strategies
Potential Cause Explanation Recommended Action
Inappropriate Ligand Choice Standard ligands like PPh₃ can be inefficient, leading to slow reductive elimination and allowing time for side reactions.[5]Switch to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[4][6][7] These ligands accelerate the desired cross-coupling steps, outcompeting the deiodination pathway.[7]
Aggressive Reaction Conditions High temperatures significantly increase the rate of deiodination.[1] While aryl iodides are reactive, excessive heat can be counterproductive.Lower the reaction temperature. Many modern catalyst systems for aryl iodides work efficiently at room temperature or with gentle heating (e.g., 37-50°C).[8]
Incorrect Base or Solvent Strong alkoxide bases (e.g., NaOtBu) in protic solvents (e.g., methanol) are a classic recipe for generating Pd-H species.Use a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Employ aprotic solvents such as dioxane, toluene, or THF.[4] If aqueous conditions are necessary, carefully control the water content.
Poor Quality Reagents/Atmosphere Oxygen can degrade phosphine ligands and palladium catalysts. Moisture can be a hydride source.Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 15-20 minutes). Ensure all reagents are dry and the reaction is run under a strictly inert atmosphere.

Troubleshooting Guide 2: Sonogashira Coupling

Problem: Low yields and deiodination byproduct during Sonogashira coupling.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is also susceptible to deiodination, especially with reactive aryl iodides.[9][10]

Solutions & Mitigation Strategies
Potential Cause Explanation Recommended Action
Copper(I) Cocatalyst Issues While the classic Sonogashira protocol uses a copper(I) cocatalyst (e.g., CuI), this can sometimes promote side reactions, including alkyne homocoupling (Glaser coupling).Consider a copper-free Sonogashira protocol. These methods often rely on specific ligand/base combinations (e.g., Pd(PPh₃)₄ with a strong amine base like diisopropylamine) to facilitate the catalytic cycle without copper.[11]
Base Choice The amine base (e.g., triethylamine) is crucial for the reaction but can also be a source of problems if not pure.Use a freshly distilled or high-purity amine base. Older bottles of amines can contain impurities that inhibit the catalyst.[12] Consider using a bulkier amine base.
Temperature Control Aryl iodides are highly reactive in Sonogashira couplings and often do not require high temperatures.[9][10]Run the reaction at room temperature. For most aryl iodides, including this compound, the reaction should proceed efficiently without heating.[10][13]

Experimental Protocols

Protocol 1: Deiodination-Resistant Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the risk of deiodination.

Workflow Diagram

Sources

Technical Support Center: Reaction Condition Screening for Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of Methyl 4-iodo-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable route to this compound is via a Sandmeyer-type reaction, starting from Methyl 4-amino-2-methylbenzoate.[1][2] This classical transformation involves two key stages:

  • Diazotization: The primary aromatic amine (Methyl 4-amino-2-methylbenzoate) is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4]

  • Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to yield the desired iodo-aromatic compound.[5][6]

This method is favored for its broad applicability and the ability to introduce iodine into specific positions on the aromatic ring, which can be challenging to achieve through direct electrophilic iodination.[5]

Q2: My diazotization reaction is not proceeding as expected, or I'm observing significant decomposition. What are the critical parameters to control?

A2: Temperature control is the single most critical factor for a successful diazotization. Aromatic diazonium salts are notoriously unstable at elevated temperatures and must be prepared and used at low temperatures, typically between 0-5 °C.[3]

Troubleshooting Checklist for Diazotization:

  • Temperature: Is your reaction vessel maintained in an ice bath throughout the addition of sodium nitrite? An internal thermometer is highly recommended for accurate monitoring.

  • Rate of Addition: Are you adding the cold sodium nitrite solution dropwise and slowly to the acidic amine solution?[3] A rapid addition can cause localized heating, leading to decomposition of the diazonium salt and the formation of phenolic byproducts.[7]

  • Stirring: Is the reaction mixture being stirred vigorously to ensure efficient mixing and heat dissipation?

  • Reagent Purity and Stoichiometry: Are you using a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite?[3] Ensure your starting amine is of high purity.

Below is a workflow diagram illustrating the critical steps for a successful diazotization.

Diazotization_Workflow cluster_reaction Reaction (0-5 °C) Amine_Sol Prepare Amine Solution (Methyl 4-amino-2-methylbenzoate in Acid) Add_NaNO2 Slow, Dropwise Addition of NaNO2 solution to Amine Solution Amine_Sol->Add_NaNO2 Maintain 0-5 °C NaNO2_Sol Prepare NaNO2 Solution (in cold water) NaNO2_Sol->Add_NaNO2 Stir Vigorous Stirring Add_NaNO2->Stir Continuous Use_Immediately Use Diazonium Salt Immediately Stir->Use_Immediately Crucial for stability

Caption: Critical workflow for the diazotization step.

Q3: I'm getting low yields in the iodination step. What are the likely causes and how can I improve it?

A3: Low yields in the Sandmeyer iodination step often stem from competing side reactions or incomplete conversion. Unlike chlorination or bromination, the iodination reaction with potassium iodide does not typically require a copper(I) catalyst.[2][5]

Key Optimization Parameters for Iodination:

ParameterRecommendationRationale & Troubleshooting
Iodide Source Potassium Iodide (KI)KI is the most common and effective iodide source. Ensure it is fully dissolved in water before addition.
Addition Order Add diazonium salt solution to the KI solutionAdding the diazonium salt to the iodide solution (rather than the reverse) maintains a constant excess of the nucleophile, which can help suppress side reactions.[8]
Temperature Gradual warming after additionWhile the diazonium salt must be kept cold, the substitution reaction itself may require gentle warming to proceed to completion. Monitor for the evolution of nitrogen gas, which indicates the reaction is progressing.[6][7] A common procedure involves stirring at 0-5 °C initially, followed by warming to room temperature or slightly above (e.g., 40-50 °C).[6]
Side Reactions Phenol formationPremature decomposition of the diazonium salt before it can react with iodide will form the corresponding phenol (Methyl 4-hydroxy-2-methylbenzoate).[7] This is often due to the temperature rising too quickly.
Byproducts Azo couplingIf the starting amine is still present, it can couple with the diazonium salt to form colored azo compounds. Ensure the diazotization is complete before proceeding.
Q4: My final product, this compound, is impure. What are the common impurities and how can I remove them?

A4: Impurities often arise from the side reactions mentioned previously. The primary organic byproduct is typically the corresponding phenol.

Purification Strategy:

  • Work-up: After the reaction is complete, the crude product is typically extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: A key purification step is to wash the organic layer with a basic solution, such as aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will deprotonate the acidic phenolic byproduct, converting it into its water-soluble salt, which is then removed into the aqueous phase.[7]

  • Reducing Agent Wash: A wash with a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₄) is often employed to remove any residual iodine (I₂) that may have formed, which can discolor the product.

  • Final Purification: The crude product can then be further purified by recrystallization or column chromatography to obtain high-purity this compound.[9]

The logical flow of the purification process is depicted below.

Purification_Workflow start Crude Reaction Mixture extraction Organic Extraction (e.g., DCM, EtOAc) start->extraction wash_base Aqueous Base Wash (e.g., NaOH) Removes Phenolic Impurities extraction->wash_base wash_reducing Aqueous Reducing Wash (e.g., NaHSO₃) Removes Excess I₂ wash_base->wash_reducing dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash_reducing->dry concentrate Concentrate in vacuo dry->concentrate final_purification Final Purification (Recrystallization or Column Chromatography) concentrate->final_purification end Pure Product final_purification->end

Caption: Standard purification workflow for this compound.

Q5: Are there alternative synthetic routes to this compound that avoid the Sandmeyer reaction?

A5: Yes, alternative methods exist, though they may present different challenges. One notable alternative is the direct iodination of Methyl 2-methylbenzoate. However, this reaction can be difficult to control and may lead to a mixture of isomers.

A patented method describes the direct iodination of 2-methylbenzoic acid in the presence of a microporous compound (like a zeolite), iodine, an oxidizing agent, and acetic anhydride.[10] This approach aims to improve the selectivity for the 5-iodo isomer (which corresponds to the 4-iodo position if starting from the methyl ester after re-numbering). The subsequent esterification would yield the final product. This route avoids the use of potentially unstable diazonium intermediates but introduces its own set of optimization challenges, including catalyst selection and reaction temperature control.[10]

Another route involves a halogen exchange or a tin-halogen exchange, starting from a different halogenated precursor, but these are often more complex and less atom-economical.[11] For most applications, the Sandmeyer reaction remains the most practical and direct approach.

References

  • BenchChem.Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
  • Grokipedia.Sandmeyer reaction.
  • Hassan, S. W., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Wikipedia.Sandmeyer reaction.
  • Organic Chemistry Portal.Sandmeyer Reaction.
  • Reddit. (2022).
  • YouTube. (2021). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid).
  • University Handout.
  • Organic Chemistry Portal.
  • Google Patents.US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Guidechem.How to Prepare 4-iodo-2-Methyl-benzoic acid Methyl Ester?
  • RSC Education.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Methyl 4-iodo-2-methylbenzoate in palladium-catalyzed cross-coupling reactions. The unique structural features of this substrate—an activating iodide, an electron-withdrawing ester, and a sterically demanding ortho-methyl group—present specific challenges that require careful catalyst system selection. This document is structured to provide not just protocols, but the underlying chemical logic to empower you to overcome these challenges in your experiments.

General Considerations & FAQs

This section addresses overarching questions that apply to various coupling reactions involving this compound.

Question: How does the ortho-methyl group on this compound impact catalyst selection?

Answer: The ortho-methyl group is the most critical feature influencing your reaction's success. It introduces significant steric hindrance around the carbon-iodine bond. This steric bulk can impede the crucial first step of most catalytic cycles: oxidative addition of the aryl iodide to the palladium(0) center.[1][2] Consequently, standard ligands like triphenylphosphine are often inefficient.

To overcome this, you must select ligands that are not only bulky themselves but are designed to promote reactions at hindered sites. The most effective ligands are typically electron-rich and sterically demanding monophosphines, which favor the formation of highly active, low-coordinate L-Pd(0) species in solution.[3] These ligands accelerate both the oxidative addition and the final, product-releasing reductive elimination step.

Question: What is a reliable starting palladium precatalyst for this substrate?

Answer: For most applications involving this substrate, air-stable Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or Pd-PEPPSI-IPr are excellent starting points. Alternatively, Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also highly effective, though they can be more sensitive to air.[4] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[5]

Question: Why is the choice of phosphine ligand so critical for this substrate?

Answer: The ligand is arguably the most important variable for controlling reactivity and selectivity.[3][6] For a sterically hindered substrate like this compound, the ligand must perform several functions:

  • Promote Oxidative Addition: Electron-rich alkyl or biaryl phosphines increase the electron density on the palladium center, which facilitates the cleavage of the C-I bond.[7]

  • Facilitate Reductive Elimination: The ligand's steric bulk can promote the final reductive elimination step, which forms the desired product and regenerates the Pd(0) catalyst.

  • Stabilize the Catalyst: The ligand prevents the precipitation of palladium black (inactive Pd metal), ensuring a high concentration of the active catalyst throughout the reaction.[4][8]

The interplay between the ligand's electronic properties (electron-donating ability) and steric properties (cone angle or percent buried volume) is key to finding the optimal conditions.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling (C-C)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and an organoboron reagent.

Question 1: I am attempting a Suzuki-Miyaura coupling with a hindered boronic acid and getting low yield. What catalyst system should I use?

Answer: This is a classic challenge of coupling two sterically hindered partners. The key is to use a catalyst system that is both highly active and resistant to deactivation.

Recommended Starting Point:

  • Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%).

  • Ligand: A bulky, electron-rich biaryl monophosphine ligand is essential. Excellent choices include SPhos or XPhos (2-4 mol%).[9] These ligands have demonstrated exceptional activity in preparing extremely hindered biaryl compounds.[9]

  • Base: A strong, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate for challenging couplings.[1]

  • Solvent: A mixture of an aprotic organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is standard. The water is crucial for the transmetalation step.[1]

Causality: The SPhos and XPhos ligands create a highly active and sterically accessible monoligated palladium center that can readily undergo oxidative addition with your hindered aryl iodide. The bulk of the ligand also promotes the difficult reductive elimination step required to form the tetra-ortho-substituted biaryl product.[2][9]

Question 2: My reaction turns black and stalls, and I observe significant starting material. What is happening?

Answer: The formation of a black precipitate is likely palladium black, which indicates your active Pd(0) catalyst has decomposed.[8] This is a common failure mode.

Possible Causes & Solutions:

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Ensure your entire process is performed under a rigorously inert atmosphere (argon or nitrogen). This includes degassing your solvent(s) thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes) before use.[1][4][8]

  • Inefficient Ligand Protection: The ligand-to-palladium ratio may be too low to adequately stabilize the catalytic species.

    • Solution: Increase the ligand-to-palladium ratio. A 2:1 ratio of ligand:Pd is a good starting point, but for challenging reactions, a 4:1 ratio can sometimes improve catalyst stability.[4]

  • Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst.

    • Solution: Use high-purity, anhydrous solvents and ensure the purity of your boronic acid and base.[8]

Question 3: I am observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?

Answer: Protodeboronation is a side reaction where the boronic acid reacts with a proton source (like water) to cleave the C-B bond, rendering it inactive for cross-coupling.[2][4] This is often competitive with the desired transmetalation step.

Possible Causes & Solutions:

  • Reaction is Too Slow: If the catalytic cycle is sluggish, the boronic acid has more time to decompose.

    • Solution: Switch to a more active ligand (e.g., from XPhos to the even more active GPhos family of ligands if available) or increase the reaction temperature to accelerate the rate of the desired coupling relative to the decomposition pathway.

  • Inappropriate Base/Solvent: The choice of base and the amount of water can exacerbate the issue.

    • Solution: While some water is necessary, excessive amounts can be detrimental. Try reducing the water content in your solvent system. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also significantly increase stability and reduce the rate of protodeboronation.[1]

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

sub Substrate: This compound choice Initial Catalyst System Selection sub->choice partner Coupling Partner: Aryl Boronic Acid/Ester partner->choice goal Goal: Biaryl Product catalyst Pd(OAc)2 or Pd2(dba)3 choice->catalyst Precatalyst ligand Bulky Biaryl Phosphine (e.g., SPhos, XPhos) choice->ligand Ligand base K3PO4 or Cs2CO3 choice->base Base outcome Reaction Outcome catalyst->outcome ligand->outcome base->outcome success Product Isolated outcome->success High Yield failure Troubleshoot outcome->failure Low Yield / Decomp. success->goal troubleshoot1 Solution: - Degas Solvents Rigorously - Increase Ligand:Pd Ratio failure->troubleshoot1 Problem: Catalyst Deactivation troubleshoot2 Solution: - Use Boronic Ester - Switch to More Active Ligand failure->troubleshoot2 Problem: Protodeboronation troubleshoot1->goal troubleshoot2->goal G cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex L-Pd(II)(Ar)(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)2 / Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' Desired Product trans_complex->product

Sources

Technical Support Center: A Guide to Increasing the Purity of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of Methyl 4-iodo-2-methylbenzoate (CAS No. 103440-53-5), a critical intermediate in organic synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs): Initial Assessment

This section addresses the crucial first steps: understanding what you have and how to analyze it.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the esterification of 4-iodo-2-methylbenzoic acid.[1]

Common Impurities Include:

  • Unreacted Starting Material: Residual 4-iodo-2-methylbenzoic acid is a primary impurity. Its acidic nature makes it relatively simple to remove.

  • Reagent-Derived Impurities: If using thionyl chloride for esterification, residual acidic byproducts may be present.[1]

  • Solvent Residue: Solvents used in the reaction or initial workup (e.g., methanol, ethyl acetate, hexane) may remain.

  • Synthetic Byproducts: Depending on the iodination step used to create the parent acid, regioisomers (e.g., 2-iodo-6-methylbenzoic acid derivatives) or di-iodinated species could be present, though typically in smaller amounts.[2][3]

Q2: How can I analyze the purity of my sample and identify these impurities?

A multi-tiered analytical approach is recommended for a comprehensive assessment.

Technique Primary Use Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid purity check, monitoring reaction progress and column chromatography fractions.[4]Fast, inexpensive, requires minimal sample.Qualitative, not suitable for identifying unknown impurities or quantifying purity accurately.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation and purity estimation.Provides detailed structural information, can identify and quantify impurities if their signals are resolved.[5][6]Higher cost, requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components, quantification of purity.High sensitivity and resolution, excellent for identifying volatile impurities and byproducts by their mass fragmentation patterns.[7][8]Not suitable for non-volatile impurities (e.g., salts, starting acid without derivatization).[9]
High-Performance Liquid Chromatography (HPLC) Quantification of purity and separation of non-volatile components.Highly accurate for quantification, can separate closely related isomers. A method for a similar compound uses a C18 column with a water/acetonitrile mobile phase.[10]Requires method development for optimal separation.

Troubleshooting and Purification Protocols

This section provides detailed, self-validating protocols to address specific purity issues you may encounter. The choice of method depends on the physical state of your product (it is often an oily liquid[1]) and the nature of the impurities.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

PurificationWorkflow Start Crude this compound CheckAcid Acidic Impurities Present? (e.g., Unreacted Starting Acid) Start->CheckAcid AqueousWash Perform Aqueous Wash (Protocol 1) CheckAcid->AqueousWash Yes CheckPurity Purity Acceptable? (Check via TLC/GC-MS) CheckAcid->CheckPurity No AqueousWash->CheckPurity Chromatography Silica Gel Column Chromatography (Protocol 2) CheckPurity->Chromatography No, closely related impurities End High-Purity Product CheckPurity->End Yes Distillation High-Boiling or Non-Volatile Impurities? Chromatography->Distillation VacuumDistill Perform Vacuum Distillation (Protocol 3) Distillation->VacuumDistill Yes Distillation->End No VacuumDistill->End

Caption: Purification decision workflow for this compound.

Protocol 1: Aqueous Wash for Removing Acidic Impurities

Principle of Causality: This is a liquid-liquid extraction technique based on acid-base chemistry. An acidic impurity, like the starting carboxylic acid, is deprotonated by a weak base (sodium bicarbonate) to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent in which it is freely soluble, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer. This wash helps to remove residual water from the organic phase. Shake, separate, and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the washed product.

Protocol 2: Silica Gel Column Chromatography

Principle of Causality: This technique separates compounds based on their differential polarity. Silica gel is a highly polar stationary phase. Non-polar compounds have a weaker affinity for the silica and will travel down the column faster with a non-polar mobile phase (eluent), while more polar compounds are retained longer. This is highly effective for separating the desired ester from non-acidic byproducts.

Step-by-Step Methodology:

  • Eluent Selection: Based on a documented synthesis, a mobile phase of 10% ethyl acetate in hexane is a validated starting point.[1] You can verify this using TLC; the desired product spot should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh is suitable[4]) in the eluent. Pour it into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like DCM. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate alongside your crude material reference. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product (single spot on TLC). Remove the eluent under reduced pressure to yield the purified this compound.

Protocol 3: Vacuum Distillation

Principle of Causality: Distillation separates compounds based on differences in their boiling points. For high-boiling compounds like this compound (the related isomer Methyl 3-iodo-4-methylbenzoate has a predicted boiling point of ~303 °C[11]), applying a vacuum lowers the atmospheric pressure, which in turn lowers the temperature required for the compound to boil. This prevents thermal decomposition and allows for separation from non-volatile or very high-boiling impurities.

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Add the crude oil to the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Distillation: Monitor the temperature at the still head. Collect any low-boiling fractions (foreruns) first. As the temperature rises and stabilizes, collect the main fraction corresponding to your product.

  • Completion: Once the main fraction is collected and the distillation rate drops, stop heating. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Safety and Handling

Q3: What are the key safety precautions for this purification process?

Always handle chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Chemical Hazards: this compound and its isomers are classified as irritants, causing skin, eye, and respiratory irritation.[7][12] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[13]

  • Solvent Hazards: The organic solvents used (hexanes, ethyl acetate, DCM) are flammable and/or volatile. Keep them away from ignition sources.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines. Do not pour organic solvents down the drain.[13]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) for each chemical you are using.[12][13][14][15]

References

  • Cole-Parmer.
  • Supporting Information, Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
  • SIELC Technologies. Separation of Benzoic acid, 4-iodo-, methyl ester on Newcrom R1 HPLC column. [Link]
  • PubChem.
  • Wikipedia.
  • Royal Society of Chemistry.
  • Thermo Fisher Scientific.
  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • University Course Material.
  • European Patent Office. EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]
  • NIST.
  • SpectraBase. Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. [Link]
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • Autech Industry Co.,Limited.
  • The Good Scents Company.
  • IUCr Journals.
  • Stack Exchange.

Sources

Technical Support Center: Navigating the Challenges of Methyl 4-iodo-2-methylbenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the physical and chemical properties of Methyl 4-iodo-2-methylbenzoate.

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block in carbon-carbon and carbon-heteroatom bond formation. The unique substitution pattern of this reagent—a reactive iodine atom para to an ester and an ortho-methyl group—introduces specific stability and reactivity issues that can impede success in cross-coupling reactions.

This guide provides in-depth, experience-driven answers to common problems, explains the chemical principles behind them, and offers validated protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish, stalls, or fails completely. What are the primary causes?

A1: The primary challenge with this substrate is the significant steric hindrance imposed by the ortho-methyl group. This bulkiness directly impacts the key steps of the palladium catalytic cycle.

  • Slow Oxidative Addition: The methyl group physically obstructs the approach of the palladium catalyst to the C-I bond, raising the activation energy for the oxidative addition step. This is often the rate-limiting step in cross-coupling reactions.[1]

  • Difficult Reductive Elimination: The steric clash between the ortho-methyl group and the coupling partner on the palladium center can also hinder the final, product-forming reductive elimination step.[2][3]

To overcome this, a carefully selected catalyst system is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Instead, catalyst systems featuring bulky, electron-rich monophosphine ligands are required to promote these challenging steps.[2][4]

Q2: I'm observing a significant amount of a major byproduct, methyl 2-methylbenzoate. What is this, and how can I prevent its formation?

A2: This byproduct is the result of protodeiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[5] This common side reaction is often mediated by palladium-hydride (Pd-H) species that form as an off-cycle intermediate.

Causes of Pd-H Formation:

  • Base and Protic Sources: Strong bases, especially in the presence of water or alcohol co-solvents, can facilitate the formation of Pd-H species.[5]

  • Slow Coupling Kinetics: If the desired cross-coupling is slow due to steric hindrance, the competing protodeiodination pathway has more time to occur.

Strategies for Mitigation:

  • Optimize the Base: Switch to milder, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices over stronger bases like NaOH, KOH, or alkoxides.[2][5]

  • Use Anhydrous Solvents: Rigorously dried and degassed aprotic solvents like toluene, dioxane, or DMF can minimize the presence of proton sources that lead to Pd-H formation.[2][6]

  • Select an Efficient Ligand: Employing bulky, electron-rich ligands (see Q4) accelerates the desired reductive elimination, helping it to outcompete the protodeiodination pathway.[5]

  • Control Temperature: While heating is necessary, excessively high temperatures can sometimes accelerate decomposition pathways. Start at a moderate temperature (e.g., 80-90 °C) and only increase if necessary.[5]

Q3: My final product is contaminated with 4-iodo-2-methylbenzoic acid. What is causing the hydrolysis of the methyl ester?

A3: The formation of the corresponding carboxylic acid is due to the base-mediated hydrolysis (saponification) of the methyl ester.[7][8] Esters are susceptible to cleavage under basic conditions, a reaction that is often accelerated by heat and the presence of water.[7][9][10]

Mechanism of Base-Catalyzed Hydrolysis: The mechanism involves the nucleophilic attack of a hydroxide ion (or other basic species) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a methoxide leaving group to form the carboxylate salt.[8]

Strategies for Mitigation:

  • Avoid Strong Hydroxide Bases: Do not use bases like NaOH, KOH, or LiOH, which are potent nucleophiles for ester hydrolysis.

  • Use Non-Nucleophilic Bases: The preferred bases for this substrate are carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄), which are sufficiently basic to facilitate the catalytic cycle but are much poorer nucleophiles for ester attack.[2]

  • Minimize Water Content: While some Suzuki protocols require a small amount of water, especially with K₃PO₄, using an excessive amount or running the reaction in a highly aqueous solvent system will promote hydrolysis.[2][6] If possible, use a rigorously anhydrous system.

Q4: How do I select the optimal catalyst system (ligand and palladium source) for this compound?

A4: Success with this substrate hinges on using a modern catalyst system designed for sterically demanding couplings. The key is to use bulky and highly electron-donating monophosphine ligands.[2][11][12]

  • Bulky Ligands: The steric bulk on the ligand facilitates the reductive elimination step, which is crucial for releasing the sterically congested product from the palladium center.[3][12]

  • Electron-Rich Ligands: High electron density on the phosphorus atom accelerates the oxidative addition of the C-I bond, which is often the slow step.[3][4]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This is the gold standard for sterically hindered substrates. Ligands like SPhos, XPhos, and BrettPhos are highly effective.[2][13]

  • Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is another excellent choice, known for promoting difficult oxidative additions.[13]

Palladium Source:

  • Palladium Precatalysts: Using pre-ligated palladium precatalysts (e.g., XPhos Pd G2/G3) can offer more consistent results, higher activity, and improved air stability compared to generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]

Ligand ClassExample(s)Key AdvantagesBest For
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosExcellent balance of bulk and electron-donating ability. High activity and broad scope.Suzuki, Buchwald-Hartwig Amination
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, excellent for accelerating oxidative addition.Suzuki, Heck, Negishi
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for highly hindered substrates.Less demanding Suzuki couplings
Traditional Arylphosphines PPh₃Generally ineffective for this substrate due to insufficient steric bulk and electron density.Not Recommended

Troubleshooting and Experimental Protocols

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing and solving common issues encountered with this compound.

TroubleshootingWorkflow Start Reaction Failure: Low Yield or No Product Check_SM Analyze Crude Reaction: Identify Byproducts Start->Check_SM Protodeiodination Major Byproduct: Methyl 2-methylbenzoate Check_SM->Protodeiodination Protodeiodination Observed Hydrolysis Major Byproduct: 4-iodo-2-methylbenzoic acid Check_SM->Hydrolysis Ester Hydrolysis Observed Decomposition Complex Mixture / Tar Check_SM->Decomposition Decomposition Observed No_Reaction Only Starting Material Remains Check_SM->No_Reaction Stalled Reaction Observed Solve_Proto Solution: 1. Use K₃PO₄ or Cs₂CO₃ 2. Use Anhydrous Solvent 3. Use Bulky Ligand (XPhos) Protodeiodination->Solve_Proto Solve_Hydrolysis Solution: 1. Avoid NaOH/KOH 2. Use K₂CO₃ or K₃PO₄ 3. Minimize Water Hydrolysis->Solve_Hydrolysis Solve_Decomp Solution: 1. Lower Temperature 2. Ensure Inert Atmosphere 3. Check Reagent Purity Decomposition->Solve_Decomp Solve_No_React Solution: 1. Switch to Bulky Ligand   (SPhos, P(t-Bu)₃) 2. Use Pd Precatalyst 3. Increase Temperature No_Reaction->Solve_No_React

Caption: Key structural features and their associated stability issues.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk flask, add this compound (e.g., 1.0 mmol, 276 mg), the arylboronic acid (1.3 mmol), XPhos Pd G3 (0.02 mmol), and the finely ground K₃PO₄ (2.5 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed. [1]3. Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe. [2]4. Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the starting aryl iodide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product. [2]

References

  • Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides. Benchchem.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. American Chemical Society.
  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
  • Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzo
  • Can methyl benzo
  • What is the mechanism for the basic hydrolysis of methyl benzo
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Hydrolysis and saponification of methyl benzo
  • Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
  • Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry.
  • Methyl ester hydrolysis. ChemSpider SyntheticPages.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...

Sources

Technical Support Center: Synthesis of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Methyl 4-iodo-2-methylbenzoate. We will explore common synthetic routes, troubleshoot low-yield issues, and provide optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this compound:

  • The Sandmeyer Reaction: This classic and highly reliable method involves the diazotization of an aromatic amine precursor, Methyl 4-amino-2-methylbenzoate, followed by displacement of the diazonium group with iodide.[1][2] This is often the preferred route due to its high regioselectivity.

  • Electrophilic Aromatic Iodination: This route involves the direct iodination of the aromatic ring of Methyl 2-methylbenzoate. This reaction requires an iodinating agent (e.g., I₂) and an activating agent or oxidant, or a more reactive iodine source like N-Iodosuccinimide (NIS).[3] While seemingly more direct, it can be complicated by regioselectivity issues due to the competing directing effects of the methyl (ortho/para-directing) and methyl ester (meta-directing) groups.

Q2: Which synthetic route offers better control and potentially higher yields?

For achieving high regiochemical purity, the Sandmeyer reaction is generally superior. The starting material, Methyl 4-amino-2-methylbenzoate, definitively places the functional groups, and the reaction specifically replaces the amino group with iodine. Direct iodination of Methyl 2-methylbenzoate can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.[4]

Q3: What are the most common causes of low yield in the Sandmeyer synthesis of this compound?

Low yields in this Sandmeyer reaction typically stem from three primary issues:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] If the temperature rises above 5-10 °C, the salt can decompose, often leading to the formation of phenolic byproducts and tarry impurities.[6]

  • Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the unreacted starting material will remain, lowering the overall yield. This can be caused by impure reagents or improper stoichiometry.[7]

  • Side Reactions: Besides thermal decomposition, the diazonium salt can undergo unwanted side reactions. The most common is hydrolysis to form Methyl 4-hydroxy-2-methylbenzoate.[8] Another possibility, especially if the solution is not sufficiently acidic, is azo coupling, where the diazonium salt couples with another electron-rich aromatic ring, leading to colored, high-molecular-weight impurities.

Troubleshooting Guide: The Sandmeyer Reaction

This section addresses specific problems you may encounter during the synthesis of this compound from its amino precursor.

Problem 1: The reaction mixture turns dark brown or black, yielding a tarry, insoluble crude product with very low yield.
  • Primary Suspect: Decomposition of the diazonium salt.

  • Causality: The diazonium group (N₂⁺) is an excellent leaving group, and the C-N bond is prone to cleavage at temperatures above 5-10 °C. This generates a highly reactive aryl cation or radical, which can lead to a cascade of uncontrollable side reactions, including polymerization.[9]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times, from the addition of sodium nitrite through to the introduction of the iodide source. Use an ice-salt bath for more consistent cooling.

    • Slow Reagent Addition: The diazotization reaction is exothermic. Add the aqueous sodium nitrite solution dropwise to the acidic amine solution, ensuring the temperature never exceeds 5 °C.[7]

    • Immediate Use: Prepare and use the diazonium salt solution immediately. Do not store it.[7]

Problem 2: A significant amount of Methyl 4-hydroxy-2-methylbenzoate is isolated as a byproduct.
  • Primary Suspect: Hydrolysis of the diazonium salt.

  • Causality: Water can act as a nucleophile, attacking the diazonium salt to displace nitrogen gas and form a phenol. This reaction is highly competitive with the desired iodide substitution, especially if the reaction is warmed prematurely or if the concentration of the iodide nucleophile is too low.[6][10]

  • Solutions:

    • Reverse Addition: Instead of adding the iodide solution to the diazonium salt, try adding the cold diazonium salt solution slowly to a stirred, concentrated solution of potassium iodide (KI).[11] This ensures that the iodide is always in large excess at the point of reaction, outcompeting water.

    • Use a Concentrated KI Solution: Employ a saturated or near-saturated solution of potassium iodide to maximize the concentration of the nucleophile.

Problem 3: A significant amount of the starting material, Methyl 4-amino-2-methylbenzoate, is recovered.
  • Primary Suspect: Incomplete diazotization.

  • Causality: The reaction between the primary amine and nitrous acid (generated in situ from NaNO₂ and a strong acid) must be complete to ensure full conversion.[5] This can fail if the amine is not fully protonated or if there is insufficient nitrous acid.

  • Solutions:

    • Ensure Sufficient Acidity: The amine must be fully dissolved in a sufficient excess of strong acid (e.g., HCl or H₂SO₄) before cooling. This ensures the formation of the soluble amine salt and provides the acidic medium needed to generate nitrous acid.

    • Check Stoichiometry: Use a slight molar excess (e.g., 1.05–1.1 equivalents) of sodium nitrite to drive the reaction to completion.[7]

    • Verify Reagent Quality: Use high-purity Methyl 4-amino-2-methylbenzoate and a fresh bottle of sodium nitrite. Old sodium nitrite can degrade, reducing its effective concentration.

Troubleshooting Workflow Diagram

G start Low Yield Observed product_check What is the nature of the crude product? start->product_check tar Tarry / Dark Polymer product_check->tar phenol Phenolic Byproduct Present product_check->phenol sm Starting Material Recovered product_check->sm cause_decomp Cause: Diazonium Salt Decomposition tar->cause_decomp cause_hydrolysis Cause: Hydrolysis phenol->cause_hydrolysis cause_incomplete Cause: Incomplete Diazotization sm->cause_incomplete sol_temp Solution: 1. Maintain temp at 0-5°C 2. Slow NaNO₂ addition 3. Use diazonium salt immediately cause_decomp->sol_temp sol_hydrolysis Solution: 1. Add diazonium to conc. KI solution 2. Use concentrated KI cause_hydrolysis->sol_hydrolysis sol_incomplete Solution: 1. Ensure sufficient acid 2. Use slight excess of NaNO₂ 3. Check reagent quality cause_incomplete->sol_incomplete

Caption: Troubleshooting workflow for low yield in the Sandmeyer synthesis.

Optimized Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound (Recommended)

This protocol is designed to maximize yield by controlling temperature and minimizing side reactions.

Materials & Reagents:

  • Methyl 4-amino-2-methylbenzoate

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water & Ice

Procedure:

  • Amine Salt Formation: In a 250 mL flask, suspend Methyl 4-amino-2-methylbenzoate (e.g., 10.0 g, 1.0 eq) in deionized water (50 mL). While stirring vigorously, slowly add concentrated HCl (2.5 - 3.0 eq). Stir until a clear solution of the amine hydrochloride salt is formed. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water (~15 mL). Using a dropping funnel, add the NaNO₂ solution dropwise to the stirred amine salt solution over 20-30 minutes. CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 5 °C. The resulting diazonium salt solution should be a pale yellow.

  • Iodide Reaction: In a separate, larger flask (500 mL), dissolve potassium iodide (1.5 eq) in deionized water (50 mL). Cool this solution to 0-5 °C. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution. You should observe vigorous evolution of nitrogen gas and the formation of a dark precipitate.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Add a small amount of saturated sodium thiosulfate solution to quench any excess iodine (the dark iodine color should fade).

    • Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Protocol 2: Direct Iodination with N-Iodosuccinimide (Alternative Method)

This method is faster but may require more effort in purification to remove isomeric byproducts.

Materials & Reagents:

  • Methyl 2-methylbenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve Methyl 2-methylbenzoate (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) to the mixture.[3]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quench the reaction by adding saturated Na₂S₂O₃ solution.

    • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purification by column chromatography is typically required to separate the desired para-isomer from other iodinated byproducts.

Data & Method Comparison

ParameterSandmeyer ReactionDirect Iodination (NIS/TFA)
Starting Material Methyl 4-amino-2-methylbenzoateMethyl 2-methylbenzoate
Regioselectivity ExcellentModerate to Good (para-directing)
Key Challenge Stability of diazonium intermediateSeparation of isomers
Temperature Control Critical (0-5 °C)Important (0 °C to RT)
Pros High purity of desired isomerFewer steps, avoids diazonium salts
Cons Multi-step, unstable intermediatePotential for mixed products, requires chromatography
Typical Yield 60-80% (after purification)50-75% (of isolated para-isomer)

Reaction Mechanism Visualization

Simplified Sandmeyer Reaction Mechanism

G cluster_0 Diazotization (0-5°C) cluster_1 Iodide Displacement Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, H⁺ Radical Ar• + N₂ Diazonium->Radical I⁻ (e⁻ transfer) Product Ar-I Radical->Product I• transfer

Caption: Key steps in the Sandmeyer reaction for iodination.

References

  • Grokipedia. Sandmeyer reaction.
  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • Wikipedia.
  • Google Patents. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Master Organic Chemistry. (2018).
  • Tariq, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]
  • Farlow, A. and Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
  • SCIRP. (2016).
  • ACS Publications. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. [Link]
  • Organic Chemistry Portal.
  • European Patent Office. EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. [Link]
  • Chemistry Stack Exchange. (2025).
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 4-iodo-2-methylbenzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. Methyl 4-iodo-2-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, empowering you to make informed decisions for your analytical workflows.

The Central Role of Purity in Pharmaceutical Development

The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of a drug product.[1][2] Regulatory bodies worldwide mandate stringent control over impurities in APIs and their intermediates. Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity. This guide is structured to provide a comprehensive understanding of how to approach the purity analysis of this compound, with a primary focus on the widely adopted HPLC technique.

Primary Purity Assessment: A Robust HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for non-volatile and semi-volatile compounds.[3] Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for assessing the purity of this compound.

Rationale for Method Development

The development of a successful HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. For a substituted aromatic ester like this compound, a reversed-phase (RP) separation strategy is the logical starting point.

  • Column Selection: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules.[4] The aromatic nature and the presence of the methyl and iodo substituents on the benzoate ring contribute to its retention on a C18 stationary phase.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is typically used as the mobile phase in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for obtaining sharp, symmetrical peaks for acidic or basic analytes by suppressing the ionization of silanol groups on the silica-based stationary phase.[4][5]

  • Detection Wavelength: The presence of the aromatic ring in this compound results in strong UV absorbance. A UV detector set at a wavelength where the analyte exhibits maximum absorbance will provide the highest sensitivity. An initial UV scan of the compound in the mobile phase would be performed to determine the optimal wavelength, which is anticipated to be around 254 nm, a common wavelength for aromatic compounds.[6][7]

Experimental Protocol: HPLC-UV Purity Determination

This protocol outlines a general procedure for the purity analysis of this compound. Method validation in accordance with ICH guidelines is essential before routine use.[3]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity of the sample is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Calculate->Report Generate Report

Caption: A typical workflow for HPLC purity analysis.

Anticipated Impurities

A thorough understanding of the synthetic route is paramount for identifying potential impurities. This compound is commonly synthesized via the Fischer esterification of 4-iodo-2-methylbenzoic acid with methanol, catalyzed by a strong acid.[8][9] Based on this, the likely impurities include:

  • Unreacted Starting Materials: 4-iodo-2-methylbenzoic acid and residual methanol.

  • Isomeric Byproducts: Methyl 5-iodo-2-methylbenzoate or other regioisomers formed during the iodination of 2-methylbenzoic acid.

  • Related Substances: Byproducts from side reactions, such as the formation of ethers from methanol.

The developed HPLC method should be capable of separating the main peak from these potential impurities to ensure accurate purity assessment.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[1][10] It is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities that may not be readily detectable by HPLC-UV.[2][11]

Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature gradient to separate analytes based on their boiling points.

  • Sample Preparation: Dilution in a suitable organic solvent (e.g., dichloromethane).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the determination of absolute purity without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte signal to that of a certified internal standard of known purity.[14][15]

Protocol: ¹H qNMR Analysis

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A sufficient number of scans with an appropriate relaxation delay to ensure complete magnetization recovery for accurate integration.

  • Purity Calculation: The purity is calculated based on the integral ratios of the analyte and internal standard signals, their respective number of protons, molecular weights, and masses.[13]

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) cluster_levels Precision Levels Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility LOD LOD LOQ LOQ Robustness Robustness Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Key parameters for analytical method validation.

Method Validation: The Cornerstone of Trustworthy Data

Irrespective of the chosen analytical technique, method validation is a mandatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass spectrometric detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Primary Application Purity of non-volatile and semi-volatile compounds.Purity of volatile and semi-volatile compounds, residual solvent analysis.Absolute purity determination of pure substances.
Advantages High resolution, good sensitivity, robust, widely available.Excellent sensitivity and specificity, structural information from mass spectra.Absolute quantification without a specific reference standard, non-destructive, provides structural information.
Disadvantages Requires a reference standard for the analyte, may not detect non-UV active impurities.Not suitable for non-volatile compounds, potential for thermal degradation of analytes.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.
Reference Standard Required for the analyte.Typically required for quantification.Requires a certified internal standard of a different compound.

Conclusion: An Integrated Approach to Purity Analysis

The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While HPLC-UV provides a robust and reliable method for routine purity assessment, a comprehensive understanding of the impurity profile is best achieved through an integrated approach.

  • HPLC-UV should be the primary technique for quantifying the main component and known, non-volatile impurities.

  • GC-MS serves as an essential orthogonal technique for the detection and quantification of volatile impurities and residual solvents.

  • qNMR is the gold standard for the absolute purity determination of the reference standard itself and can be a powerful tool for the direct purity assessment of the bulk material, especially when a specific certified reference standard is not available.[12]

By leveraging the strengths of each of these techniques and adhering to rigorous method validation principles, researchers and drug development professionals can be confident in the quality of their intermediates and the integrity of their final products.

References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Giraudeau, P. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 27(15), 4963.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714).
  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS.
  • Borman, P. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
  • Wikipedia. (2023, October 24). Methyl 4-iodobenzoate. In Wikipedia.
  • Chemistry For Everyone. (2023, July 26). How Is GC-MS Used In Quality Control? [Video]. YouTube.
  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • Seidl, T. L., Moment, A., Orellab, C., Vickery, T., & Stuart, D. R. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • SIELC Technologies. (n.d.). Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 345-350.
  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b.
  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
  • International Journal of Pharmaceutical Sciences and Research. (2017). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form.
  • ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

Sources

Characterization of "Methyl 4-iodo-2-methylbenzoate" products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 4-iodo-2-methylbenzoate and its Alternatives in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound is a versatile organic intermediate, prized for its utility in constructing complex molecular architectures. This guide provides a comprehensive characterization of this compound, objectively comparing its performance against viable alternatives, and is supported by detailed experimental data and protocols to inform your synthetic strategy.

Unveiling this compound: A Profile

This compound (CAS No: 103440-53-5) is an aromatic ester featuring an iodine atom and a methyl group on the benzene ring.[1] This specific arrangement of functional groups makes it a valuable reagent, particularly in the realm of metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the primary reactive site, readily participating in transformations like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[2][3] The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. The ortho-methyl group can influence the molecule's conformation and reactivity through steric and electronic effects.

Key Molecular Properties:

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance Brown oily liquid[4]
CAS Number 103440-53-5[1][4]

Synthesis and Spectroscopic Characterization

A reliable supply of high-purity starting material is fundamental. This compound can be synthesized through several routes, with one of the most direct being the esterification of 4-iodo-2-methylbenzoic acid.[4]

Representative Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 4-iodo-2-methylbenzoic acid using methanol and thionyl chloride as the catalyst.[4]

Methodology:

  • To a solution of 4-iodo-2-methylbenzoic acid (2.0 g, 7.62 mmol) in methanol (20 mL) at 0 °C, slowly add thionyl chloride (1.5 mL, 10.87 mmol).

  • Heat the reaction mixture to reflux and stir for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL).

  • Wash the organic phase sequentially with water (100 mL) and saturated sodium bicarbonate solution (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 10% ethyl acetate in hexane) to afford pure this compound.[4]

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Purification & Product A 4-iodo-2-methylbenzoic acid D Mix & Reflux (6h) A->D B Methanol (Solvent) B->D C Thionyl Chloride (Catalyst) C->D E Solvent Removal D->E F Ethyl Acetate Extraction E->F G Aqueous Wash (H₂O, NaHCO₃) F->G H Drying & Concentration G->H I Silica Gel Chromatography H->I J This compound I->J

Synthesis Workflow for this compound.
Analytical Characterization

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

TechniquePurpose & Expected Results
¹H NMR Confirms the proton environment. Expect signals for the aromatic protons (2H), the ester methyl group (3H, singlet ~3.9 ppm), and the ring methyl group (3H, singlet ~2.4 ppm).
¹³C NMR Identifies all unique carbon atoms. Expect signals for the carbonyl carbon (~167 ppm), aromatic carbons (including the carbon attached to iodine), and the two methyl carbons.
Mass Spec (MS) Determines the molecular weight. The primary peak should correspond to the molecular ion [M]⁺ at m/z = 276.
IR Spectroscopy Identifies functional groups. Look for a strong C=O stretch for the ester (~1720 cm⁻¹) and characteristic aromatic C-H stretches.
HPLC Assesses purity. A pure sample should show a single major peak under appropriate chromatographic conditions.

Comparative Analysis: Performance vs. Alternatives

The choice of an aryl halide is often a balance between reactivity, cost, and availability. Here, we compare this compound with its bromo- and chloro-analogs, as well as a key positional isomer.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl >> F .[5] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

SubstrateRelative ReactivityKey Considerations
This compound High Excellent substrate for a wide range of cross-coupling reactions under mild conditions. Often the preferred choice for maximizing yield and minimizing reaction time. May be more expensive than bromo/chloro analogs.
Methyl 4-bromo-2-methylbenzoate Moderate A good balance of reactivity and cost. Generally requires slightly more forcing conditions (higher temperature, stronger base, or more specialized catalyst/ligand) than the iodo analog to achieve comparable yields.[5]
Methyl 4-chloro-2-methylbenzoate Low Most cost-effective but significantly less reactive. Often requires specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[5]
Methyl 3-iodo-4-methylbenzoate High Reactivity is comparable to the 4-iodo isomer. The choice between them is dictated by the desired final substitution pattern. This isomer is a key intermediate in the synthesis of the tyrosine kinase inhibitor Ponatinib.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as a substrate in reactions that form new carbon-carbon or carbon-heteroatom bonds. Below are detailed protocols for two of the most fundamental and powerful transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura reaction is a robust method for coupling an organohalide with an organoboron species. The high reactivity of the C-I bond in this compound makes it an ideal substrate.[6]

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.[7]

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system. A mixture like toluene/ethanol/water (3:1:1) is often effective as it dissolves both the organic substrates and the inorganic base.[6]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

G cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)-I(L₂) pd0->pdiil Oxidative Addition pdiibor Ar-Pd(II)-Ar'(L₂) pdiil->pdiibor Transmetalation pdiibor->pd0 Reductive Elimination aryl_iodide Ar-I aryl_iodide->pdiil boronic_acid Ar'-B(OR)₂ boronic_acid->pdiil base Base base->pdiil product Ar-Ar' product->pdiibor

Sources

A Senior Application Scientist’s Guide to Alternatives for Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Aryl Halide Performance in Cross-Coupling Reactions

Introduction

Methyl 4-iodo-2-methylbenzoate is a valuable reagent in organic synthesis, primarily serving as an electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. Its utility lies in the strategic formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex molecules in pharmaceutical and materials science. However, the selection of an aryl halide is not a trivial decision; it is a critical parameter that dictates reaction efficiency, catalyst choice, cost, and scalability.

This guide provides an in-depth, data-supported comparison of this compound with its direct chemical alternatives: the corresponding aryl bromide, aryl chloride, and aryl triflate. We will explore the mechanistic underpinnings of their reactivity, present comparative performance data in key synthetic transformations, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.

The Mechanistic Basis of Aryl Halide Reactivity

The efficacy of an aryl halide in cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The universally accepted reactivity trend for these reactions is: I > Br > Cl >> F .[1][2][3] This hierarchy is a direct consequence of the bond dissociation energies—the weaker the C-X bond, the more readily it cleaves during the rate-determining oxidative addition step of the catalytic cycle.[1]

In this crucial first step, the active Pd(0) catalyst inserts into the C-X bond, forming a Pd(II) complex. The lower energy barrier for C-I bond cleavage means that aryl iodides typically react faster and under significantly milder conditions than their bromide or chloride counterparts.[4] Conversely, the strength and inertness of the C-Cl bond historically presented a major challenge, necessitating the development of highly active catalysts, often based on bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, to facilitate its activation.[1][5]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Rate-Determining Step Trans Ar-Pd(II)(R)Ln OxAdd->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArX Aryl Halide (Ar-X) e.g., Methyl 4-halo-2-methylbenzoate ArX->OxAdd RM Coupling Partner (R-M) e.g., Boronic Acid, Amine, Alkyne RM->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

While high reactivity is often desirable, it comes with a trade-off. Aryl iodides are typically the most expensive and least commercially diverse of the halides. Aryl chlorides, by contrast, are abundant and significantly more cost-effective, making them highly attractive for industrial-scale synthesis, provided an efficient catalytic system can be employed.[5][6][7] Aryl bromides often represent a practical compromise, offering a good balance between reactivity and cost.[1][8]

Performance Comparison in Key Cross-Coupling Reactions

The choice of halide has profound implications for the outcome of different cross-coupling reactions. Below, we compare the expected performance of Methyl 2-methylbenzoate derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is one of the most widely used methods for synthesizing biaryl compounds.[9][10]

  • This compound: As the most reactive partner, it will readily couple with a wide range of boronic acids and esters under mild conditions, often at room temperature or with gentle heating, using standard palladium catalysts like Pd(PPh₃)₄.[11]

  • Methyl 4-bromo-2-methylbenzoate: This is a highly reliable substrate, providing excellent yields under slightly more forcing conditions (e.g., 80-100 °C) than the iodide. It is compatible with a broad scope of catalysts and conditions.[11][12]

  • Methyl 4-chloro-2-methylbenzoate: Coupling this substrate successfully requires specialized, highly active catalyst systems. These typically involve bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes that can facilitate the difficult oxidative addition of the C-Cl bond.[5][13]

  • Methyl 2-methyl-4-(trifluoromethanesulfonyloxy)benzoate (Triflate): Aryl triflates generally exhibit reactivity comparable to or slightly less than aryl bromides and are excellent substrates for Suzuki couplings.[14] They are particularly useful when the parent phenol is more readily available or cheaper than the corresponding aryl halide.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[15][16] The reactivity trends observed in Suzuki couplings are largely mirrored here.

  • Iodide & Bromide: Both are excellent substrates. The development of bidentate phosphine ligands (e.g., BINAP, DPPF) enabled the efficient coupling of primary and secondary amines with both aryl iodides and bromides.[15]

  • Chloride: Similar to Suzuki couplings, aryl chlorides necessitate the use of sterically hindered, advanced phosphine ligands to achieve high yields in Buchwald-Hartwig aminations.[17]

Sonogashira Coupling (C-C Bond Formation with Alkynes)

The Sonogashira reaction provides a powerful method for synthesizing arylalkynes.[2] The difference in halide reactivity is particularly pronounced in this transformation.

  • Iodide: Aryl iodides are highly effective and can often be coupled at room temperature, sometimes even in the absence of a copper co-catalyst.[2][18][19]

  • Bromide: Aryl bromides are also viable substrates but typically require elevated temperatures and the presence of a copper(I) co-catalyst to proceed efficiently.[2] This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo groups.[2]

  • Chloride: Aryl chlorides are generally very poor substrates for Sonogashira couplings and require highly specialized catalytic systems to achieve even moderate success.

Quantitative Data Summary

The following table provides a comparative summary of expected performance for the different reagents in a generic Suzuki-Miyaura coupling reaction under optimized conditions.

ReagentRelative ReactivityTypical Catalyst SystemTemp. (°C)Time (h)Expected Yield
This compound Very HighPd(PPh₃)₄ or Pd(OAc)₂/PPh₃RT - 801 - 6>90%
Methyl 4-bromo-2-methylbenzoate HighPd(PPh₃)₄ or Pd(OAc)₂/PPh₃80 - 1104 - 1285-95%
Methyl 4-chloro-2-methylbenzoate LowPd₂(dba)₃ / SPhos or XPhos100 - 13012 - 2470-90%
Methyl 2-methyl-4-(OTf)benzoate HighPd(OAc)₂ / PCy₃80 - 1104 - 1280-95%

Note: Data are representative estimates based on established reactivity principles. Actual results will vary based on the specific coupling partner, solvent, base, and ligand used.

Experimental Protocols

This section provides a robust, comparative protocol for evaluating the performance of each aryl halide in a Suzuki-Miyaura coupling reaction.

Comparative Suzuki-Miyaura Coupling of Methyl 4-halo-2-methylbenzoates

Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling using the iodo, bromo, and chloro analogues of Methyl 2-methylbenzoate with a common boronic acid under standardized or individually optimized conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Weigh Reactants: - Aryl Halide (I, Br, or Cl) - Boronic Acid - Base (K₂CO₃) p2 Prepare Catalyst/Ligand System (Standard for I/Br, Specialized for Cl) p1->p2 p3 Set up 3 parallel reaction flasks p2->p3 r1 Charge each flask with respective reagents p3->r1 r2 Add anhydrous solvent (e.g., Toluene/H₂O) r1->r2 r3 Degas system (evacuate/backfill with N₂/Ar) r2->r3 r4 Add Pd catalyst solution r3->r4 r5 Heat to specified temperature and stir r4->r5 r6 Monitor reaction progress via TLC/GC-MS r5->r6 w1 Cool reaction to RT, dilute with EtOAc r6->w1 w2 Perform aqueous workup (wash with H₂O, brine) w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify crude product via column chromatography w3->w4 w5 Characterize and calculate isolated yield w4->w5

Caption: Workflow for the comparative experimental analysis of aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Methyl 4-bromo-2-methylbenzoate (1.0 mmol)

  • Methyl 4-chloro-2-methylbenzoate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Catalyst A (for Iodide/Bromide): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Catalyst B (for Chloride): Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.06 mmol, 6 mol%)

  • Solvent: Toluene and Degassed Water (4:1 mixture, 10 mL)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In three separate oven-dried round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the respective aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with Nitrogen or Argon gas three times.

  • Solvent Addition: Add the Toluene/Water (4:1, 10 mL) solvent mixture to each flask via syringe. Degas the resulting solutions by bubbling with inert gas for 15 minutes.

  • Catalyst Addition:

    • To the flasks containing the aryl iodide and aryl bromide, add Catalyst A [Pd(PPh₃)₄] under a positive pressure of inert gas.

    • To the flask containing the aryl chloride, add the Catalyst B components [Pd₂(dba)₃ and SPhos] under a positive pressure of inert gas.

  • Reaction:

    • Heat the aryl iodide reaction to 80 °C.

    • Heat the aryl bromide and aryl chloride reactions to 110 °C.

  • Monitoring: Stir the reactions vigorously and monitor their progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Upon completion, cool the flasks to room temperature. Dilute the mixtures with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and confirm the product identity using ¹H NMR, ¹³C NMR, and MS.

Conclusion and Reagent Selection Strategy

The choice between this compound and its alternative reagents is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • Choose this compound for maximum reactivity, especially in challenging couplings, with sensitive functional groups, or when reaction speed and mild conditions are paramount. It is the reagent of choice for initial discovery chemistry where securing the product is more critical than cost.

  • Choose Methyl 4-bromo-2-methylbenzoate as a robust and reliable workhorse. It offers a favorable balance of high reactivity and moderate cost, making it suitable for a wide array of applications from bench-scale synthesis to process development.

  • Choose Methyl 4-chloro-2-methylbenzoate when cost is a primary driver, particularly for large-scale and industrial manufacturing. This choice is predicated on the availability of advanced, often proprietary, catalyst systems and a tolerance for more forcing reaction conditions. The initial investment in catalyst development can lead to significant long-term cost savings.

A thorough understanding of this reactivity landscape is crucial for researchers in organic synthesis and drug development, enabling the design of efficient, cost-effective, and scalable routes to novel chemical entities.[1]

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia. [Link]
  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. [Link]
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
  • Organotrifluorobor
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Briefly explain why aryl bromides and iodides, r
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]
  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society. [Link]
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. De Gruyter. [Link]
  • Organotrifluoroborate Salts.
  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. American Chemical Society. [Link]
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]
  • Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnC
  • Sonogashira coupling of aryl iodides with aryl alkynes promoted by a palladium catalyst.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Comparison of reactivity of different aryl halides.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. The Royal Society of Chemistry. [Link]
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. Benchchem.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Synthesis of a variety of biaryl derivatives.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.
  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzo
  • Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid. Benchchem.
  • Methyl 4-iodobenzo
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. [Link]
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
  • Heck Reaction. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to Halobenzoates in Suzuki Coupling: From High Reactivity to Challenging Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the aryl halide coupling partner is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of the performance of ethyl 4-iodobenzoate, ethyl 4-bromobenzoate, and ethyl 4-chlorobenzoate in the Suzuki coupling, offering field-proven insights to inform your experimental design.

The Decisive Role of the Halogen: A Reactivity Hierarchy

The fundamental principle governing the reactivity of halobenzoates in the Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The bond dissociation energy increases in the order C-I < C-Br < C-Cl. This directly translates to an inverse relationship in reactivity during the often rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] Consequently, the general reactivity trend for halobenzoates is:

Iodobenzoates > Bromobenzoates > Chlorobenzoates

This hierarchy has profound implications for reaction conditions, catalyst selection, and overall synthetic efficiency.

Performance Comparison: A Data-Driven Analysis

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Conversion (%)
4-Iodobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.1 mol% Pd)K₂CO₃WaterRoom Temp100
4-Bromobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (1 mol% Pd)K₂CO₃WaterRoom TempLow
4-Iodobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water70100
4-Bromobenzoic AcidNa₂PdCl₄/PPh₂PhSO₃Na/HCOOH (0.01 mol% Pd)K₂CO₃Water70100

Data extrapolated from a study on 4-halobenzoic acids, serving as a proxy for the reactivity of the corresponding ethyl esters.[1]

Key Insights from the Data:

  • Superior Reactivity of Iodobenzoates: At room temperature, 4-iodobenzoic acid achieves complete conversion with a low catalyst loading, while 4-bromobenzoic acid shows minimal reactivity under the same conditions.[1] This highlights the significantly milder conditions required for the iodo-derivative.

  • Temperature Effects: At an elevated temperature of 70 °C, both the iodo- and bromo-derivatives can achieve full conversion. However, the inherent higher reactivity of the iodobenzoate suggests it would likely require shorter reaction times or even lower catalyst loadings to achieve the same outcome as the bromobenzoate.[1]

  • The Challenge of Chlorobenzoates: Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst difficult.[2] Achieving high yields with chlorobenzoates necessitates more specialized and robust catalytic systems.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rationalizing the observed reactivity differences and for troubleshooting reactions.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdi_intermediate Ar-Pd(II)L₂(X) pd0->pdi_intermediate Oxidative Addition oxidative_addition Oxidative Addition pdi_intermediate->pd0 Reductive Elimination transmetalation Transmetalation boronate Ar'B(OH)₃⁻ boronate->pdi_intermediate pdi_aryl_intermediate Ar-Pd(II)L₂(Ar') base Base (e.g., K₂CO₃) base->boronate boronic_acid Ar'B(OH)₂ boronic_acid->base pdi_aryl_intermediate->pdi_intermediate Transmetalation product Ar-Ar' pdi_aryl_intermediate->product reductive_elimination Reductive Elimination aryl_halide Ar-X (Halobenzoate) aryl_halide->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Tailoring Conditions for Each Halobenzoate

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of each ethyl 4-halobenzoate with phenylboronic acid. These serve as starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of Ethyl 4-Iodobenzoate (High Reactivity)

This protocol utilizes a standard palladium catalyst and mild conditions, reflecting the high reactivity of the C-I bond.

Materials:

  • Ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodobenzoate, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Ethyl 4-Bromobenzoate (Moderate Reactivity)

This protocol employs a more advanced catalyst system to facilitate the coupling of the less reactive bromobenzoate.

Materials:

  • Ethyl 4-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add ethyl 4-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to a Schlenk tube.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki Coupling of Ethyl 4-Chlorobenzoate (Challenging Substrate)

The coupling of the unreactive ethyl 4-chlorobenzoate requires a highly active catalyst system, often employing bulky, electron-rich phosphine ligands (Buchwald ligands) to promote the challenging oxidative addition step.

Materials:

  • Ethyl 4-chlorobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add ethyl 4-chlorobenzoate, phenylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene.

  • Add the catalyst solution to the Schlenk tube containing the substrates and base.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Choosing the Right Halobenzoate: A Strategic Decision

The selection of a halobenzoate for a Suzuki coupling reaction is a trade-off between reactivity, cost, and the specific demands of the synthetic route.

  • Ethyl 4-Iodobenzoate: The most reactive of the three, allowing for milder reaction conditions, lower catalyst loadings, and potentially shorter reaction times.[1] This makes it ideal for the synthesis of complex molecules with sensitive functional groups. However, iodo-compounds are generally the most expensive.

  • Ethyl 4-Bromobenzoate: A cost-effective and stable alternative to the iodo-derivative. While less reactive, high yields can be achieved with the appropriate choice of catalyst and reaction conditions.[1] It represents a good balance between reactivity and cost for many applications.

  • Ethyl 4-Chlorobenzoate: The most economical and readily available starting material. Its low reactivity presents a significant challenge, but the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the use of aryl chlorides increasingly viable.[2] This is an attractive option for large-scale synthesis where cost is a primary driver.

decision_flow start Select Halobenzoate for Suzuki Coupling reactivity High Reactivity Needed? start->reactivity cost Cost a Major Factor? reactivity->cost No iodo Use Ethyl 4-Iodobenzoate reactivity->iodo Yes catalyst Advanced Catalyst System Available? cost->catalyst Yes bromo Use Ethyl 4-Bromobenzoate cost->bromo No catalyst->bromo No chloro Use Ethyl 4-Chlorobenzoate catalyst->chloro Yes

Caption: A decision-making flow for selecting the appropriate halobenzoate.

Conclusion

The comparative study of halobenzoates in Suzuki coupling reveals a clear hierarchy of reactivity, with iodobenzoates being the most reactive, followed by bromobenzoates, and finally the challenging but cost-effective chlorobenzoates. The choice of substrate has a profound impact on the required reaction conditions, catalyst system, and overall synthetic strategy. For high-value, complex syntheses where mild conditions are paramount, ethyl 4-iodobenzoate is the substrate of choice. Ethyl 4-bromobenzoate offers a versatile and economical alternative for a wide range of applications. With the advent of advanced catalyst systems, the once-difficult coupling of ethyl 4-chlorobenzoate is now a viable and attractive option, particularly for large-scale industrial processes. A thorough understanding of these nuances empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.

References

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
  • RSC Publishing. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. [Link]
  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-iodo-2-methylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural integrity of intermediate compounds is paramount. The precise arrangement of atoms within a molecule dictates its reactivity, potential for impurities, and ultimately, its efficacy and safety in a final active pharmaceutical ingredient (API). Methyl 4-iodo-2-methylbenzoate and its derivatives are a class of versatile intermediates, frequently employed in the synthesis of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1][2][3] The regiochemistry of the iodo and methyl substituents on the benzoate ring is critical, and any ambiguity in the structure can lead to significant downstream consequences, including failed syntheses, unexpected byproducts, and compromised biological activity.

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this compound. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols.

The Critical Role of Structural Validation

This compound serves as a key building block in medicinal chemistry. The iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through popular methods like the Suzuki and Heck reactions.[4][5] The relative positions of the iodo, methyl, and methyl ester groups influence the electronic and steric properties of the molecule, which in turn governs its reactivity and the regioselectivity of subsequent transformations.[6][7][8][9][10] An incorrect starting material, for instance, using the 2-iodo or a different methyl-substituted isomer, would lead to a completely different final product, wasting valuable resources and time. Therefore, rigorous structural confirmation is not just a quality control measure; it is a fundamental necessity for predictable and successful drug development.

A Multi-Faceted Approach to Structural Elucidation

No single analytical technique provides a complete structural picture. A robust validation strategy employs a combination of methods, each offering a unique piece of the puzzle. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

dot

Caption: A typical workflow for the structural validation of a synthesized organic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and how they are coupled to neighboring protons.

Predicted ¹H NMR Spectrum for this compound:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8-8.0d1HH-6Deshielded by the adjacent ester group and the iodine atom. Appears as a doublet due to coupling with H-5.
~ 7.6-7.8dd1HH-5Influenced by both H-6 and H-3. Appears as a doublet of doublets.
~ 7.2-7.4d1HH-3Coupled to H-5, appearing as a doublet.
~ 3.9s3H-OCH₃Singlet for the methyl ester protons.
~ 2.5s3HAr-CH₃Singlet for the aromatic methyl group protons.

Note: These are predicted values. Actual shifts can vary based on solvent and other experimental conditions.

For comparison, the experimental ¹H NMR data for the closely related Methyl 4-iodobenzoate shows two doublets in the aromatic region, one for the protons ortho to the iodine and one for the protons ortho to the ester, along with the methyl ester singlet.[11] The introduction of the 2-methyl group in our target molecule breaks this symmetry, leading to the more complex splitting pattern described above.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Spectrum for this compound:

Predicted Chemical Shift (ppm)AssignmentRationale
~ 166C=OTypical chemical shift for an ester carbonyl carbon.
~ 140-142C-2Aromatic carbon bearing the methyl group.
~ 138-140C-4Aromatic carbon bearing the iodine atom.
~ 130-135C-1, C-6Aromatic carbons adjacent to the ester and methyl groups.
~ 125-130C-3, C-5Remaining aromatic carbons.
~ 94C-IThe carbon directly attached to iodine is significantly shielded.
~ 52-OCH₃Methyl ester carbon.
~ 20Ar-CH₃Aromatic methyl carbon.

The ¹³C NMR spectrum of Methyl 4-iodobenzoate shows fewer signals in the aromatic region due to its higher symmetry.[12] The presence of the expected number of aromatic signals in the spectrum of this compound is a key confirmation of the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

dot

Caption: A streamlined workflow for acquiring NMR spectra for structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrum for this compound:
  • Molecular Ion (M⁺): The molecular formula is C₉H₉IO₂. The expected monoisotopic mass is approximately 275.96 g/mol . A strong molecular ion peak should be observed at this m/z value.

  • Key Fragmentation Patterns:

    • Loss of -OCH₃: A peak at m/z 245, corresponding to the loss of the methoxy radical.

    • Loss of -COOCH₃: A peak at m/z 217, corresponding to the loss of the carbomethoxy radical.

    • Iodine-containing fragments: The presence of iodine will be evident in the spectrum.

For comparison, the mass spectrum of Methyl 2-iodobenzoate also shows a strong molecular ion peak and characteristic losses of the ester group fragments.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Column: Use a suitable capillary column (e.g., HP-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the peak corresponding to the compound in the gas chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

dot

Caption: A general protocol for obtaining a mass spectrum using GC-MS.

X-ray Crystallography: The Definitive 3D Structure

When NMR and MS data are ambiguous, or when an absolute, unambiguous confirmation of the three-dimensional structure is required, X-ray crystallography is the gold standard.[14] This technique determines the precise arrangement of atoms in a crystalline solid.

Expected Crystal Structure of this compound:

A successful crystal structure determination would provide:

  • Unambiguous confirmation of the connectivity of all atoms.

  • Precise bond lengths and angles.

  • Confirmation of the substitution pattern on the aromatic ring.

  • Information on intermolecular interactions in the solid state.

The crystal structure of the related compound Methyl 2-hydroxy-4-iodobenzoate has been reported, revealing details of its layered structure and hydrogen bonding.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step.

    • Dissolve the purified compound in a suitable solvent or solvent mixture until saturation.

    • Slowly evaporate the solvent over several days to weeks in a dust-free, vibration-free environment.

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using computational methods to generate an initial electron density map.

    • The atomic positions are refined against the experimental data to produce the final, accurate molecular structure.

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistryNon-destructive, provides detailed structural information in solutionCan be complex to interpret for some molecules, may not distinguish between certain isomers without 2D techniques
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires very small sample amountsProvides limited connectivity information, isomers can have identical mass spectra
X-ray Crystallography Unambiguous 3D structure, bond lengths and anglesProvides definitive structural proofRequires a suitable single crystal (can be difficult to obtain), provides solid-state structure which may differ from solution

Conclusion

The structural validation of this compound and its derivatives is a critical step in ensuring the integrity of the drug development process. A combination of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient means of confirming the structure. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the substitution pattern, while MS confirms the molecular weight and provides corroborating structural evidence through fragmentation. In cases of ambiguity or when absolute stereochemical and regiochemical proof is required, X-ray crystallography offers the definitive answer. By employing these techniques in a logical and self-validating workflow, researchers can proceed with confidence, knowing that their molecular building blocks are structurally sound.

References

  • PubChem.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]
  • The Royal Society of Chemistry. Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
  • StudySmarter.
  • NIST. Benzoic acid, 4-iodo-, methyl ester. [Link]
  • PMC.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
  • The Royal Society of Chemistry. CHAPTER 9: Modern Heck Reactions. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • YouTube.
  • YouTube.
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Wikipedia.
  • Wikipedia. Heck reaction. [Link]
  • PubChem.
  • NIST.
  • Chemistry LibreTexts. 15.
  • SpectraBase. Methyl 4-iodobenzoate - Optional[MS (GC)] - Spectrum. [Link]
  • SpectraBase. Methyl 4-iodobenzoate - Optional[1H NMR] - Chemical Shifts. [Link]
  • NIST.
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • YouTube.
  • PubChem.
  • ResearchGate.
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • SciELO. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. [Link]
  • PMC. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • Organic Chemistry Portal.
  • LookChem.
  • ResearchGate. Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates)

Sources

A Comparative Guide to the Synthesis of Methyl 4-iodo-2-methylbenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-iodo-2-methylbenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules for drug discovery. Its strategic importance lies in the versatility of the aryl iodide moiety for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth comparison of the most common and effective synthesis routes to this valuable intermediate, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal pathway for their specific needs. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, advantages, and limitations.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Intermediates Overall Steps Reported Overall Yield Key Advantages Primary Challenges
1 4-Amino-2-methylbenzoic acidMethyl 4-amino-2-methylbenzoate, Diazonium salt3ModerateReadily available starting material, well-established reactions.Diazonium salts can be unstable; requires careful temperature control.
2 2-Methylbenzoic acid4-Amino-2-methylbenzoic acid, 4-Iodo-2-methylbenzoic acid4Moderate to HighAvoids direct handling of the amino ester.Multi-step synthesis of the key iodo-acid intermediate.
3 4-Bromo-2-methylbenzoic acid methyl ester2-Methyl-4-(tributylstannyl)benzoic acid methyl ester2~49%Good regioselectivity.Use of toxic organotin reagents, requires chromatographic purification.

Route 1: The Classic Sandmeyer Approach from 4-Amino-2-methylbenzoic acid

This route is a traditional and widely practiced method for introducing an iodine atom onto an aromatic ring. It leverages the diazotization of an aromatic amine, followed by displacement of the diazonium group with iodide. The synthesis of the requisite starting material, methyl 4-amino-2-methylbenzoate, is a straightforward esterification.

Causality Behind Experimental Choices:

The Sandmeyer reaction is a cornerstone of aromatic chemistry. The diazotization step, carried out in acidic conditions at low temperatures (0-5 °C), is crucial to prevent the premature decomposition of the unstable diazonium salt. The subsequent displacement with potassium iodide is a radical-mediated process that does not typically require a copper catalyst, which is often necessary for the introduction of other halides.

Experimental Protocol:

Step 1a: Synthesis of Methyl 4-amino-2-methylbenzoate

A common method for this esterification is the Fischer-Speier esterification, which uses an excess of the alcohol (methanol) and a strong acid catalyst.

  • Materials: 4-Amino-2-methylbenzoic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • To a solution of 4-amino-2-methylbenzoic acid (1 eq.) in methanol (10-20 eq.), slowly add concentrated sulfuric acid (0.1-0.2 eq.) while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-amino-2-methylbenzoate. A typical yield for this step is in the range of 85-95%.

Step 1b: Sandmeyer Iodination of Methyl 4-amino-2-methylbenzoate

  • Materials: Methyl 4-amino-2-methylbenzoate, Hydrochloric Acid, Sodium Nitrite, Potassium Iodide.

  • Procedure:

    • Suspend methyl 4-amino-2-methylbenzoate (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography. The expected yield for this step is typically in the range of 60-80%.

Visualizing the Workflow:

Route_1_Workflow cluster_0 Step 1a: Esterification cluster_1 Step 1b: Sandmeyer Iodination A 4-Amino-2-methylbenzoic acid B Methyl 4-amino-2-methylbenzoate A->B MeOH, H₂SO₄ (cat.) Reflux, 2-4h Yield: ~90% C Methyl 4-amino-2-methylbenzoate D This compound C->D 1. NaNO₂, HCl, 0-5°C 2. KI, 50-60°C Yield: ~70%

Route 1: Sandmeyer Synthesis Pathway

Route 2: Esterification of a Pre-formed Iodo-benzoic Acid

This approach reverses the order of the key transformations from Route 1. Here, the iodine is introduced first via a Sandmeyer reaction on 4-amino-2-methylbenzoic acid, followed by esterification of the resulting 4-iodo-2-methylbenzoic acid.

Causality Behind Experimental Choices:

This route can be advantageous if the ester group is sensitive to the conditions of the Sandmeyer reaction, or if handling the amino ester is problematic. The Sandmeyer reaction to form the iodo-acid is robust, and the subsequent esterification is a high-yielding and clean reaction. The choice of thionyl chloride for the esterification is effective as it converts the carboxylic acid to a more reactive acid chloride in situ, which then readily reacts with methanol.

Experimental Protocol:

Step 2a: Synthesis of 4-Iodo-2-methylbenzoic acid via Sandmeyer Reaction

  • Materials: 4-Amino-2-methylbenzoic acid[1], Hydrochloric Acid, Sodium Nitrite, Potassium Iodide.

  • Procedure:

    • Prepare the diazonium salt of 4-amino-2-methylbenzoic acid as described in Step 1b.

    • Add the cold diazonium salt solution to a solution of potassium iodide in water.

    • Warm the reaction mixture to drive the reaction to completion.

    • The product, 4-iodo-2-methylbenzoic acid, will precipitate from the aqueous solution.

    • Collect the solid by filtration, wash with cold water and then with a dilute solution of sodium thiosulfate to remove any adsorbed iodine.

    • The crude product can be purified by recrystallization from ethanol/water. A yield of around 85% can be expected for this transformation.

Step 2b: Esterification of 4-Iodo-2-methylbenzoic acid

  • Materials: 4-Iodo-2-methylbenzoic acid, Methanol, Thionyl Chloride.

  • Procedure:

    • To a solution of 4-iodo-2-methylbenzoic acid (1 eq.) in methanol (10 eq.) at 0 °C, slowly add thionyl chloride (1.5 eq.).

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Upon completion, remove the solvent by distillation.

    • Dilute the residue with ethyl acetate and wash sequentially with water and a saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography to afford this compound with a reported yield of 85.7%.[2]

Visualizing the Workflow:

Route_2_Workflow cluster_0 Step 2a: Sandmeyer Iodination cluster_1 Step 2b: Esterification A 4-Amino-2-methylbenzoic acid B 4-Iodo-2-methylbenzoic acid A->B 1. NaNO₂, HCl, 0-5°C 2. KI Yield: ~85% C 4-Iodo-2-methylbenzoic acid D This compound C->D SOCl₂, MeOH Reflux, 6h Yield: 85.7%

Route 2: Iodo-acid Esterification Pathway

Route 3: A Modern Cross-Coupling Approach via Stannylation

This route utilizes modern organometallic chemistry, starting from the more readily available 4-bromo-2-methylbenzoic acid methyl ester. A key step is the palladium-catalyzed Stille coupling to form a tributyltin intermediate, which is then subjected to iododestannylation.

Causality Behind Experimental Choices:

The Stille coupling is a powerful C-C bond-forming reaction, and in this context, it is adapted for C-Sn bond formation. The palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The final iododestannylation is an electrophilic substitution on the aromatic ring, where the tributyltin group is replaced by an iodine atom. This method offers excellent regiocontrol, as the tin moiety is introduced at the position of the initial bromine substituent.

Experimental Protocol:

Step 3a: Synthesis of 2-Methyl-4-(tributylstannyl)benzoic acid methyl ester

  • Materials: 4-Bromo-2-methylbenzoic acid methyl ester, Bis(tri-n-butyltin), Tetrakis(triphenylphosphine)palladium(0), Triethylamine, Anhydrous Toluene.

  • Procedure:

    • Dissolve 4-bromo-2-methylbenzoic acid methyl ester (1 eq.) in anhydrous toluene.

    • Add bis(tri-n-butyltin) (1.5 eq.).

    • Purge the mixture with nitrogen for 10 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and triethylamine (2 eq.).

    • Stir the mixture at 95 °C for 4 hours, then at room temperature for 40 hours.

    • Concentrate the mixture and purify the residue by flash chromatography to obtain the product as a colorless oil with a reported yield of 70%.

Step 3b: Iodination of the Stannyl Intermediate

  • Materials: 2-Methyl-4-(tributylstannyl)benzoic acid methyl ester, Iodine, Chloroform.

  • Procedure:

    • Dissolve the stannyl intermediate (1 eq.) in chloroform.

    • Add a solution of iodine (1.2 eq.) in chloroform and stir for 10 minutes.

    • Quench the reaction with a saturated sodium bisulfite solution.

    • Extract with chloroform, dry the organic phase with sodium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography to obtain this compound. While a specific yield for this step is not provided in the initial source, similar iododestannylation reactions typically proceed in high yield, often exceeding 80%.

Visualizing the Workflow:

Route_3_Workflow cluster_0 Step 3a: Stannylation cluster_1 Step 3b: Iodination A 4-Bromo-2-methylbenzoic acid methyl ester B 2-Methyl-4-(tributylstannyl)benzoic acid methyl ester A->B Bis(tributyltin), Pd(PPh₃)₄ Et₃N, Toluene, 95°C Yield: 70% C Stannyl Intermediate D This compound C->D I₂, Chloroform 10 min Yield: >80% (estimated)

Route 3: Stannylation-Iodination Pathway

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials, and the tolerance for certain reagents.

  • Route 1 (Sandmeyer from Amino Ester): This is a reliable and cost-effective method for large-scale production, provided that the starting amino acid is readily available. The reactions are well-understood, although careful handling of the diazonium intermediate is necessary.

  • Route 2 (Esterification of Iodo-acid): This route offers high yields in the final esterification step and may be preferred if the ester functionality is sensitive to the Sandmeyer conditions. The overall efficiency depends on the successful synthesis of the 4-iodo-2-methylbenzoic acid precursor.

  • Route 3 (Stannylation/Iodination): While offering excellent regioselectivity, the use of toxic and expensive organotin reagents, along with the need for chromatographic purification, makes this route more suitable for smaller-scale laboratory synthesis where high purity and precise regiochemistry are paramount.

For most applications in a research and development setting, Route 1 presents a balanced profile of efficiency, cost-effectiveness, and scalability. However, for specific applications requiring the highest purity and for overcoming potential challenges with the stability of the amino ester, Route 2 is an excellent alternative.

References

  • PubChem. 4-Amino-2-methylbenzoic acid. [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Aryl Iodides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, aryl iodides are often prized for their high reactivity. However, not all aryl iodides are created equal. The nature and position of substituents on the aromatic ring profoundly influence the kinetics and outcome of these cornerstone C-C and C-N bond-forming reactions.

This guide provides an in-depth comparison of the reactivity of variously substituted aryl iodides in common cross-coupling reactions. By understanding the interplay of electronic and steric effects, scientists can make more informed decisions in substrate selection and reaction optimization, ultimately accelerating discovery and development timelines.

The Decisive Step: Understanding Oxidative Addition

The reactivity of an aryl iodide in most palladium-catalyzed cross-coupling reactions is determined during the initial, and often rate-limiting, step: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-iodine (C–I) bond, forming a palladium(II) intermediate. The facility of this step is highly sensitive to the electronic environment of the C–I bond and the steric hindrance around it.[1][2]

Key Factors Influencing Oxidative Addition:

  • Electronic Effects: The electron density at the carbon atom of the C–I bond is a primary determinant of reactivity.

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and trifluoromethyl (–CF₃) decrease the electron density on the aromatic ring. This makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, accelerating the rate of oxidative addition.[3]

    • Electron-Donating Groups (EDGs): Substituents such as methoxy (–OCH₃) and methyl (–CH₃) increase the electron density on the ring. This renders the ipso-carbon less electrophilic, slowing down the oxidative addition step.[4]

  • Steric Effects: The size of substituents, particularly those in the ortho position relative to the iodide, can physically impede the approach of the bulky palladium catalyst. This steric hindrance raises the activation energy of the oxidative addition step, thereby reducing the reaction rate.[5]

Visualizing the Catalytic Cycle and Influencing Factors

To better understand the process, let's visualize the general catalytic cycle for a Suzuki-Miyaura cross-coupling, a widely used C-C bond-forming reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Determining Step) Pd0->OA_TS + Ar-I ArPdI Ar-Pd(II)(I)L₂ OA_TS->ArPdI Transmetalation Transmetalation (with R-B(OH)₂) ArPdI->Transmetalation + Base, R-B(OH)₂ ArPdR Ar-Pd(II)(R)L₂ Transmetalation->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

The following diagram illustrates the relationship between the properties of the substituent on the aryl iodide and the resulting reaction rate.

Reactivity_Factors substituent Aryl Iodide Substituent ewg Electron-Withdrawing (-NO₂, -CN, -CF₃) substituent->ewg Electronic Effect edg Electron-Donating (-OCH₃, -CH₃) substituent->edg Electronic Effect steric Steric Hindrance (ortho-substituents) substituent->steric Steric Effect reactivity Cross-Coupling Reactivity ewg->reactivity Increases edg->reactivity Decreases steric->reactivity Decreases

Sources

A Senior Application Scientist's Guide to Building Block Reactivity: Benchmarking Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of synthetic efficiency and, ultimately, the success of a research program. This guide provides an in-depth, objective comparison of Methyl 4-iodo-2-methylbenzoate against its chemical cousins, the bromo- and chloro-analogs, as well as other related synthetic building blocks. By examining their performance in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

The Critical Role of the Halogen: A Fundamental Comparison

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. This single parameter dictates the ease of the rate-determining oxidative addition step in most catalytic cycles. The established reactivity trend is I > Br > Cl , a direct consequence of the decreasing strength of the C-X bond down the halogen group. This principle is the cornerstone of the comparisons that follow. While direct, side-by-side kinetic studies for the specific substrates discussed herein are not always available in published literature, the data presented for analogous compounds provides a robust framework for understanding their relative performance.

Comparative Performance in Key Cross-Coupling Reactions

We will now delve into a comparative analysis of this compound and its alternatives in three indispensable synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse for the construction of biaryl structures, a motif prevalent in pharmaceuticals. The choice of the aryl halide significantly impacts reaction conditions and outcomes.

Data-Driven Comparison:

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100 °C>85 (expected)[1][2]
Methyl 4-bromo-2-methylbenzoate Phenylboronic acidPd(OAc)₂/SPhos, K₃PO₄1,4-Dioxane, 100 °C~95 (on similar substrate)[3]
Methyl 4-chloro-2-methylbenzoate Phenylboronic acidPd₂(dba)₃/XPhos, K₃PO₄t-BuOH, 110 °CLower yields, more forcing conditions generally required[4]

Expert Analysis:

This compound is anticipated to exhibit the highest reactivity, enabling the use of milder conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous when working with sensitive substrates that may not tolerate high temperatures. While the bromo-analog, Methyl 4-bromo-2-methylbenzoate, is also a highly effective substrate, it often necessitates slightly more forcing conditions or more sophisticated catalyst systems to achieve comparable yields to the iodo-compound[1]. The chloro-analog is the least reactive and typically requires highly active, specialized catalyst systems and higher temperatures to achieve satisfactory conversion, making it a less favorable choice unless dictated by cost or availability considerations.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aryl halide, boronic acid, and base in a dry flask. prep2 Purge with inert gas (Ar or N₂). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 prep4 Add Pd catalyst and ligand. prep3->prep4 react1 Heat to desired temperature with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Aqueous work-up and extraction. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: The Gateway to Alkynylated Arenes

The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes which are valuable intermediates in organic synthesis.

Data-Driven Comparison:

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, RT to 50 °C>90 (expected)[2][5]
Methyl 4-bromo-2-methylbenzoate PhenylacetylenePd(OAc)₂/ligand, baseHigher temperatures often requiredGood to excellent[6][7]
Methyl 4-chloro-2-methylbenzoate PhenylacetyleneSpecialized Pd-NHC catalystsForcing conditions, often lower yieldsVariable[8]

Expert Analysis:

The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira couplings, often proceeding smoothly at or near room temperature with high yields[2][5]. The bromo-analog is also a competent coupling partner, though it generally requires elevated temperatures to achieve comparable reaction rates and yields[6][7]. The chloro-analog is significantly less reactive and its use in Sonogashira reactions is less common, typically requiring more specialized and often more expensive catalyst systems to achieve reasonable conversions[8].

Catalytic Cycle: Sonogashira Coupling

cluster_copper Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-X) Pd(II)-Alkynyl Pd(II)-Alkynyl Pd(II)-Aryl->Pd(II)-Alkynyl Transmetalation (from Cu-acetylide) Pd(II)-Alkynyl->Pd(0) Reductive Elimination (Product) Cu(I) Cu(I) Cu-acetylide Cu-acetylide Cu(I)->Cu-acetylide Alkyne + Base Cu-acetylide->Cu(I) Transmetalation to Pd

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines, which are key components of many pharmaceuticals and organic materials.

Data-Driven Comparison:

Building BlockCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound AnilinePd₂(dba)₃/Xantphos, Cs₂CO₃Toluene, 110 °CGood to excellent (expected)[9][10]
Methyl 4-bromo-2-methylbenzoate AnilinePd(OAc)₂/ligand, NaOtBuToluene, 80-110 °CGood to excellent[10]
Methyl 4-chloro-2-methylbenzoate AnilinePd-NHC or biarylphosphine catalystsHigher temperatures, stronger basesVariable[10]

Expert Analysis:

Both this compound and its bromo-counterpart are excellent substrates for the Buchwald-Hartwig amination, typically affording high yields of the desired arylamine products. While the iodo-derivative is inherently more reactive, modern catalyst systems have made the amination of aryl bromides highly efficient as well[10]. The choice between the two may often come down to cost and availability. As with other cross-coupling reactions, the chloro-analog is the most challenging substrate, requiring more specialized and often proprietary catalyst systems to achieve high conversions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene/H₂O, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry flask under an inert atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (1-2 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 50 °C for iodo-substrates, higher for bromo-). Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the flask and heat to the desired temperature (typically 100-110 °C). Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylamine.

Conclusion and Recommendations

The selection of an appropriate aryl halide building block is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target.

  • This compound stands out as the most reactive building block among its halogenated analogs. Its use is recommended when mild reaction conditions are paramount, for instance, with thermally sensitive substrates or in complex, multi-step syntheses where maximizing yield at each step is critical.

  • Methyl 4-bromo-2-methylbenzoate offers a cost-effective and highly viable alternative. With the advent of modern, highly active catalyst systems, it can often be used to achieve excellent results in a wide range of cross-coupling reactions, albeit sometimes requiring slightly more forcing conditions than its iodo-counterpart.

  • Methyl 4-chloro-2-methylbenzoate , while the most economical option, presents the greatest synthetic challenge due to the strength of the C-Cl bond. Its use should be considered when cost is the primary driver and access to specialized, highly active catalyst systems is available.

Ultimately, the choice of building block will be guided by the specific context of the research. This guide provides the foundational knowledge and practical protocols to enable chemists to navigate these choices with confidence and precision.

References

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • National Institutes of Health. (n.d.).
  • RSC Publishing. (n.d.). www.rsc.org/advances. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • PubMed Central. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
  • PubMed Central. (2022).
  • ResearchGate. (2010). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
  • Master Organic Chemistry. (2016).
  • MDPI. (2020).
  • ResearchGate. (2008).

Sources

A Comparative Kinetic Analysis of Methyl 4-iodo-2-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and predictable methodologies for constructing complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. Within the vast array of available building blocks, substituted aryl halides play a pivotal role. This guide provides an in-depth kinetic analysis of Methyl 4-iodo-2-methylbenzoate , a sterically hindered and electronically modulated aryl iodide, in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Through a combination of established mechanistic principles, comparative data analysis with relevant alternatives, and detailed experimental protocols, this guide aims to equip researchers with the field-proven insights necessary to harness the full potential of this versatile reagent. We will explore the causal relationships between substrate structure, reaction kinetics, and product outcomes, providing a framework for rational catalyst selection and reaction optimization.

The Significance of this compound: A Kinetic Perspective

This compound presents an interesting case study in reaction kinetics. The presence of an iodine atom at the 4-position activates the C-X bond for oxidative addition to a palladium(0) center, a step that is often rate-determining in cross-coupling catalytic cycles.[1][2] The electron-withdrawing methyl ester group at the para position further enhances the electrophilicity of the carbon center, potentially accelerating this crucial step.

However, the methyl group at the 2-position introduces significant steric hindrance around the reaction center. This steric impediment can have a profound impact on the reaction kinetics, potentially slowing down the approach of the bulky palladium catalyst and influencing the overall reaction rate and efficiency.[3] Understanding the interplay between these electronic and steric factors is key to effectively utilizing this reagent.

Comparative Kinetic Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a workhorse in the synthesis of biaryl compounds.[4] The reactivity of the aryl halide is a critical parameter governing the efficiency of this transformation.

Theoretical Kinetic Comparison

The generally accepted trend for the reactivity of aryl halides in Suzuki-Miyaura coupling is I > Br > Cl, which is inversely proportional to the carbon-halogen bond dissociation energy.[1][5] Therefore, this compound is expected to be significantly more reactive than its bromo counterpart, Methyl 4-bromo-2-methylbenzoate. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

The ortho-methyl group in this compound, while introducing steric hindrance, may not completely negate the inherent reactivity advantage of the iodide. However, compared to the non-sterically hindered Methyl 4-iodobenzoate, a decrease in the reaction rate can be anticipated.

Comparative Performance Data (Representative)

The following table presents representative data illustrating the expected kinetic differences between this compound and its analogues in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Aryl HalideRelative Reaction RateTypical Reaction Time (h)Typical Yield (%)Notes
This compoundHigh2 - 8> 90Steric hindrance may necessitate slightly elevated temperatures or more efficient ligands compared to the non-ortho-substituted analogue.
Methyl 4-bromo-2-methylbenzoateModerate8 - 2470 - 90Requires higher temperatures and potentially higher catalyst loadings to achieve comparable yields to the iodide.[1]
Methyl 4-iodobenzoateVery High1 - 4> 95The absence of steric hindrance allows for very efficient coupling under mild conditions.
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling

This protocol outlines a method for monitoring the kinetics of the Suzuki-Miyaura reaction using in-situ monitoring techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (or alternative aryl halide)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk tube)

  • GC or HPLC instrument

Procedure:

  • To a pre-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • Add the palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add the degassed solvent mixture (10 mL).

  • Place the reaction vessel in a pre-heated oil bath at 80 °C and start vigorous stirring.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.

  • Quench the aliquot immediately by adding it to a vial containing diethyl ether (1 mL) and a small amount of water. Shake vigorously.

  • Analyze the organic layer by GC or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the reactant and product as a function of time to determine the reaction rate.

Workflow for Kinetic Analysis of Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Combine Aryl Halide, Boronic Acid, Base, & Internal Standard in Schlenk Tube B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat to 80°C with Stirring C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Aliquots E->F G Analyze Samples by GC/HPLC F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate H->I

Caption: Workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

Kinetic Profile in the Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes.[4][6] The kinetic profile of this reaction is highly dependent on the nature of the aryl halide.

Mechanistic Considerations and Kinetic Expectations

Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step in the Heck reaction.[7] Consequently, this compound is anticipated to react faster than its bromo analogue. The steric hindrance from the ortho-methyl group can influence the rate of both the oxidative addition and the subsequent migratory insertion of the alkene.

Comparative Performance Data (Representative)

The following table provides a comparative overview of the expected performance of this compound and its alternatives in a Heck reaction with styrene.

Aryl HalideRelative Reaction RateTypical Reaction Time (h)Typical Yield (%)Notes
This compoundHigh1 - 6> 90The reaction is generally efficient, but the regioselectivity of the alkene insertion might be influenced by the ortho-substituent.
Methyl 4-bromo-2-methylbenzoateModerate6 - 1875 - 90Higher temperatures and longer reaction times are typically required compared to the iodide.
Methyl 4-iodobenzoateVery High0.5 - 3> 95The lack of steric hindrance leads to rapid and high-yielding reactions.
Experimental Protocol: Real-Time Monitoring of the Heck Reaction

Real-time monitoring using techniques like FT-IR spectroscopy can provide detailed kinetic data for the Heck reaction.[8]

Materials:

  • This compound (or alternative aryl halide)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • In-situ FT-IR spectrometer with a probe

Procedure:

  • Assemble a reaction vessel equipped with an in-situ FT-IR probe and a magnetic stirrer, under an inert atmosphere.

  • Charge the vessel with the aryl halide (1.0 mmol), tri(o-tolyl)phosphine (0.02 mmol), and DMF (10 mL).

  • Add triethylamine (1.5 mmol) and styrene (1.2 mmol).

  • Begin stirring and collect a background IR spectrum.

  • Inject a solution of palladium(II) acetate (0.01 mmol) in DMF to initiate the reaction.

  • Heat the reaction mixture to 100 °C.

  • Collect IR spectra at regular intervals throughout the reaction.

  • Monitor the disappearance of the C-H out-of-plane bending vibration of the vinyl group of styrene and the appearance of the trans-alkene C-H bending vibration of the product to determine the reaction progress.

  • Convert the spectral data to concentration profiles to determine the reaction kinetics.

Catalytic Cycle of the Heck Reaction:

G Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)(Alkene)L₂]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination Sigma_Alkyl σ-Alkyl-Pd(II) PdII_Alkene->Sigma_Alkyl Migratory Insertion Product_Complex [H-Pd(II)-Product]⁺X⁻ Sigma_Alkyl->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base, - HBX)

Caption: A simplified representation of the catalytic cycle for the Heck reaction.

Sonogashira Coupling: A Kinetic Comparison

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction of immense importance in materials science and medicinal chemistry.[9][10]

Kinetic Landscape and Steric Influences

The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[11] The oxidative addition of the aryl halide to the palladium(0) species is a critical step. As with the previous reactions, the C-I bond in this compound is more readily cleaved than the C-Br bond in its bromo analogue, leading to a faster reaction.[10] The steric hindrance of the ortho-methyl group can affect the rate of the oxidative addition and potentially the transmetalation step from the copper acetylide to the palladium center.[3]

Comparative Performance Data (Representative)

The following table summarizes the expected kinetic behavior of this compound and related compounds in a Sonogashira coupling with phenylacetylene.

Aryl HalideRelative Reaction RateTypical Reaction Time (h)Typical Yield (%)Notes
This compoundHigh1.5 - 7> 85The reaction is generally efficient, though slightly longer reaction times or higher temperatures might be needed compared to the non-hindered analogue.
Methyl 4-bromo-2-methylbenzoateModerate7 - 2065 - 85Significantly more forcing conditions are required.
Methyl 4-iodobenzoateVery High1 - 3> 95The reaction proceeds rapidly at or near room temperature.[10]
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling

Materials:

  • This compound (or alternative aryl halide)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Internal standard (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk flask)

  • GC or HPLC instrument

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and the internal standard (0.5 mmol).

  • Add degassed THF (10 mL) and triethylamine (2.0 mmol).

  • Initiate the reaction by adding phenylacetylene (1.2 mmol) and start a timer.

  • Maintain the reaction at room temperature with vigorous stirring.

  • Withdraw aliquots at regular time intervals and quench them as described in the Suzuki-Miyaura protocol.

  • Analyze the samples by GC or HPLC to determine the concentrations of the starting material and product.

  • Plot the concentration data versus time to determine the reaction rate.[11]

Dual Catalytic Cycles in Sonogashira Coupling:

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Regenerates CuX CuX Cu_Alkyne [Cu(C≡CR)] CuX->Cu_Alkyne + H-C≡CR - HX Cu_Alkyne->PdII_ArX Transmetalation Alkyne H-C≡CR

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[11]

Conclusion: A Guide to Rational Reaction Design

The kinetic analysis of this compound in palladium-catalyzed cross-coupling reactions underscores the critical interplay of electronic and steric effects in determining reaction outcomes. The inherent reactivity of the carbon-iodine bond provides a significant kinetic advantage over its bromo analogue, enabling milder reaction conditions and faster transformations. However, the ortho-methyl group introduces a degree of steric hindrance that must be considered in the design of efficient catalytic systems.

For researchers and drug development professionals, a thorough understanding of these kinetic principles is not merely academic; it is a practical tool for optimizing synthetic routes, improving yields, and ultimately accelerating the discovery and development of new chemical entities. By carefully selecting catalysts, ligands, and reaction conditions based on a sound kinetic framework, the synthetic chemist can navigate the complexities of modern cross-coupling chemistry with greater precision and success. This guide, with its comparative data and detailed protocols, serves as a foundational resource for achieving these goals.

References

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed.
  • Kinetic study of heck reaction an interdisciplinary experience. ResearchGate.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
  • The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. University College Dublin.
  • Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. DataPDF.com.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate.
  • Kinetic Study of the Heck Reaction by the Method of Competing Reactions. ResearchGate.
  • Kinetic and mechanistic studies on the Heck reaction using real-time near infrared spectroscopy. ResearchGate.
  • Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Publications.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate.
  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.
  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate.
  • Heck Reaction. Chemistry LibreTexts.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry.
  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

Sources

A Researcher's Guide to Isotopic Labeling of Methyl 4-iodo-2-methylbenzoate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of reaction mechanism elucidation, the ability to track the movement of individual atoms provides unparalleled insight. Isotopic labeling serves as a powerful lens, allowing researchers to follow the precise trajectory of atoms through complex transformations.[1] This guide provides an in-depth comparison of isotopic labeling strategies for Methyl 4-iodo-2-methylbenzoate, a versatile aryl iodide substrate common in cross-coupling, metallation, and nucleophilic substitution studies. We will explore the synthesis of various isotopologues, their application in mechanistic studies, and compare their utility against alternative analytical approaches, grounded in experimental data and established principles.

The Strategic Imperative: Why Isotopic Labeling?

Before delving into specific protocols, it is crucial to understand the causality behind choosing isotopic labeling. Unlike other methods that infer mechanisms from kinetic data or product analysis alone, labeling provides direct evidence of bond formation and cleavage. By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H, ¹²C with ¹³C), we introduce a subtle mass change that does not significantly alter the molecule's chemical reactivity but makes its path traceable by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

The choice of isotope is dictated by the mechanistic question at hand.

IsotopeNatural Abundance (%)Key Application in Mechanistic StudiesDetection Method
Deuterium (²H or D) 0.015Kinetic Isotope Effect (KIE): Probing C-H bond cleavage in rate-determining steps.[3]NMR, MS
Carbon-13 (¹³C) 1.1Bond Scrambling/Rearrangement: Tracking the carbon skeleton's fate.¹³C NMR, MS
Oxygen-18 (¹⁸O) 0.2Acyl-Transfer Reactions: Elucidating mechanisms of ester hydrolysis or formation.[4][5]MS, ¹³C NMR (isotope shift)[6]

Synthesis and Application: Crafting the Mechanistic Probe

This compound offers several strategic positions for isotopic labeling. The choice of which position to label is fundamental to the experimental design.

Sources

A Senior Application Scientist's Guide to Methyl 4-iodo-2-methylbenzoate in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of compounds, relies on robust and versatile building blocks.[1] Among these, aryl halides are workhorses for carbon-carbon and carbon-heteroatom bond formation, with their reactivity profile being a critical determinant of their utility. This guide provides an in-depth comparison of Methyl 4-iodo-2-methylbenzoate with its alternatives for the construction of combinatorial libraries, supported by experimental data and detailed protocols.

The Strategic Advantage of this compound

This compound is a uniquely substituted aromatic building block that offers a compelling combination of reactivity and structural features for combinatorial library synthesis. The presence of the highly reactive C-I bond facilitates a wide range of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry.[2] The strategic placement of the methyl and methyl ester functionalities provides a handle for influencing molecular conformation and offers points for further diversification.

The ortho-methyl group, in particular, introduces steric hindrance that can be both a challenge and an advantage. It can influence the dihedral angle of the resulting biaryl products, which is a critical parameter for modulating protein-ligand interactions. Furthermore, the electron-donating nature of the methyl group can impact the electronic properties of the aromatic ring, subtly tuning its reactivity in cross-coupling reactions.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The utility of a building block in combinatorial chemistry is ultimately determined by its performance in a variety of chemical transformations. Here, we compare the performance of this compound with two common alternatives, Methyl 4-iodobenzoate and Methyl 2-iodobenzoate, in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Causality of Reactivity: The Interplay of Steric and Electronic Effects

The observed differences in reactivity between these building blocks can be rationalized by considering the interplay of steric and electronic effects.

  • Methyl 4-iodobenzoate : With the ester group in the para position, the electronic effect is dominant. The electron-withdrawing nature of the ester enhances the electrophilicity of the aryl iodide, facilitating oxidative addition. The lack of steric hindrance around the iodine atom makes it a reliable and predictable substrate.[2][3]

  • Methyl 2-iodobenzoate : The ortho-ester group introduces significant steric bulk, which can accelerate the rate-determining reductive elimination step in some cross-coupling reactions.[2] This can lead to faster reaction times and higher yields in certain cases.

  • This compound : This building block presents a more complex scenario. The ortho-methyl group provides steric hindrance, while the para-iodo position is electronically activated by the methyl ester. This unique substitution pattern can lead to a balance of steric and electronic effects that can be exploited for specific applications.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of this compound and its alternatives in key cross-coupling reactions. The data is a synthesis of literature reports and established reactivity trends.

Building BlockReactionTypical YieldReaction TimeKey Considerations
This compound Suzuki-MiyauraGood to ExcellentModerateOrtho-methyl group can influence product conformation.
SonogashiraGoodModerate to LongSteric hindrance may require more forcing conditions.
Buchwald-HartwigGoodModerateLigand choice is critical to overcome steric effects.
Methyl 4-iodobenzoate Suzuki-MiyauraExcellentShort to ModeratePredictable reactivity, less structural diversity in products.[2]
SonogashiraExcellentShort to ModerateHighly reliable substrate for Sonogashira coupling.[2]
Buchwald-HartwigExcellentShort to ModerateGenerally high yields with a variety of amines.
Methyl 2-iodobenzoate Suzuki-MiyauraGood to ExcellentShortSteric acceleration can be observed.[2]
SonogashiraGoodModerateSteric hindrance can be a limiting factor.
Buchwald-HartwigModerate to GoodModerate to LongSignificant steric challenge for C-N bond formation.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of this compound in combinatorial library synthesis.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the construction of C-C bonds.[4]

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[5]

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Biaryl Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds.[6]

Protocol:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry the organic phase, remove the solvent in vacuo, and purify the product.[7]

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)(I)L2 pd0->pd_complex Oxidative Addition pd_acetylide_complex Ar-Pd(II)(C≡C-R)L2 pd_complex->pd_acetylide_complex Transmetalation cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_acetylide_complex pd_acetylide_complex->pd0 Reductive Elimination product Ar-C≡C-R pd_acetylide_complex->product aryl_iodide Ar-I aryl_iodide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide base Base base->cu_acetylide

Sonogashira Coupling Catalytic Cycle

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[8]

Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).[9]

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Partition the filtrate between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[10]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Solids: - this compound - Pd Precatalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent amine Add Amine solvent->amine heat Seal and Heat (80-110 °C) amine->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Partition & Extract filter->extract purify Dry, Concentrate & Purify extract->purify end end purify->end Final Arylamine Product

Buchwald-Hartwig Amination Workflow

Conclusion: An Informed Choice for Library Synthesis

This compound is a valuable and versatile building block for the construction of combinatorial libraries. Its unique substitution pattern offers a balance of steric and electronic effects that can be leveraged to create structurally diverse molecules. While its reactivity may require more careful optimization compared to less hindered analogues like Methyl 4-iodobenzoate, the potential to introduce conformational constraints and explore new chemical space makes it an attractive choice for medicinal chemists. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently incorporate this compound into their drug discovery programs.

References

  • Synthesis of tyrosine kinase inhibitors. Google Patents.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Kinase inhibitors. Google Patents.
  • GSK scientists describe novel p38 kinase inhibitors in a recent patent. BioWorld.
  • Buchwald–Hartwig amination. Wikipedia.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Compounds and compositions as protein kinase inhibitors. Google Patents.
  • Wang, et al. (2004). J med chem.
  • Barancelli, D. A., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO.
  • Methyl 4-iodobenzoate. Wikipedia.
  • Kumar, A., & Kumar, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Nolan, S. P., et al. (2022). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC.
  • Clairoux A. (2024). Combinatorial Chemistry: Innovations and Applications. J. Med. Org. Chem. 07(6).
  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. SciSpace.
  • Michal, F., et al. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC.
  • Dyer, M. S., et al. (2024). A high throughput synthetic workflow for solid state synthesis of oxides. Chemical Science.
  • Szałaj, N., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules.
  • A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. ResearchGate.
  • Chalyk, B. A., et al. (2018). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Lücke, A.-L. et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc.
  • Development of High-Throughput Experimentation Approaches for Rapid Radiochemical Exploration. PMC.
  • Coley, C. W., et al. (2021). Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis. Accounts of Chemical Research.
  • Methyl 4-iodobenzoate. PubChem.

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. Methyl 4-iodo-2-methylbenzoate, a versatile intermediate, is no exception. Its synthesis, while achievable through various routes, presents distinct challenges and advantages depending on the chosen pathway. This guide provides an in-depth, comparative analysis of the most viable synthetic strategies for this compound, focusing on scalability, yield, purity, cost-effectiveness, and safety.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a range of complex organic molecules, including pharmaceuticals and materials for organic electronics. The presence of the iodide atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse functionalities. The methyl ester and the methyl group on the aromatic ring also offer sites for further chemical modification. The strategic positioning of these functional groups makes it a valuable component in multi-step synthetic campaigns.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several distinct starting points. This guide will focus on three primary, scalable methodologies:

  • Direct Esterification of 4-iodo-2-methylbenzoic acid: A straightforward and atom-economical approach.

  • Sandmeyer-type Reaction of Methyl 4-amino-2-methylbenzoate: A classic and reliable method for the introduction of iodine.

  • Direct Iodination of Methyl 2-methylbenzoate: A potentially cost-effective but challenging route due to regioselectivity.

The following table provides a high-level comparison of these routes, with a more detailed analysis to follow.

Parameter Route 1: Esterification Route 2: Sandmeyer Reaction Route 3: Direct Iodination
Starting Material 4-iodo-2-methylbenzoic acidMethyl 4-amino-2-methylbenzoateMethyl 2-methylbenzoate
Typical Yield High (>85%)Moderate to High (60-85%)Variable (dependent on selectivity)
Scalability ExcellentGood (with safety considerations)Moderate (purification challenges)
Purity of Crude Product HighGoodLow to Moderate (isomeric mixtures)
Key Advantages High yield, simple procedureReliable, well-establishedPotentially lowest cost starting material
Key Disadvantages Availability and cost of starting acidUse of diazonioum salts (safety), potential for byproductsPoor regioselectivity, difficult purification

In-Depth Analysis and Experimental Protocols

Route 1: Direct Esterification of 4-iodo-2-methylbenzoic acid

This is arguably the most direct and high-yielding method, provided the starting carboxylic acid is readily available. The Fischer-Speier esterification is a classic acid-catalyzed reaction that is well-understood and highly scalable.

Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed at reflux to increase the reaction rate. An excess of methanol is often used to drive the equilibrium towards the product side.

Workflow Diagram:

Esterification_Workflow start Start dissolve Dissolve 4-iodo-2-methylbenzoic acid in Methanol start->dissolve add_catalyst Add Acid Catalyst (e.g., SOCl₂ or H₂SO₄) dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux workup Aqueous Workup and Extraction reflux->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Caption: Workflow for the direct esterification of 4-iodo-2-methylbenzoic acid.

Detailed Experimental Protocol:

  • To a solution of 4-iodo-2-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes) at 0 °C, slowly add thionyl chloride (1.5 eq) or concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

A typical reported yield for this reaction is in the range of 85-95%.[1]

Route 2: Sandmeyer-type Reaction of Methyl 4-amino-2-methylbenzoate

The Sandmeyer reaction is a powerful tool for the conversion of primary aromatic amines to a wide variety of functional groups via a diazonium salt intermediate.[2] For the synthesis of aryl iodides, the use of a copper catalyst is often not necessary, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.

Causality of Experimental Choices: The diazotization step requires a strong acid (e.g., HCl or H₂SO₄) and a source of nitrous acid, typically generated in situ from sodium nitrite. Low temperatures (0-5 °C) are critical to ensure the stability of the diazonium salt, which can be explosive if isolated. The subsequent reaction with potassium iodide provides the iodide nucleophile to displace the diazonium group, releasing nitrogen gas.

Workflow Diagram:

Sandmeyer_Workflow start Start diazotization Diazotization of Methyl 4-amino-2-methylbenzoate start->diazotization iodination Reaction with Potassium Iodide diazotization->iodination workup Quenching and Extraction iodination->workup purify Purification workup->purify end End purify->end

Caption: Workflow for the Sandmeyer-type iodination reaction.

Detailed Experimental Protocol:

  • Suspend methyl 4-amino-2-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scalability and Safety Considerations: The primary safety concern with Sandmeyer reactions is the potential for the diazonium salt to decompose exothermically, especially at elevated temperatures or if isolated in a dry state.[3][4][5][6] On a large scale, careful temperature control is paramount. The use of flow reactors can offer significant safety advantages by minimizing the volume of the hazardous intermediate at any given time.

Route 3: Direct Iodination of Methyl 2-methylbenzoate

This route is attractive due to the relatively low cost of the starting material, methyl 2-methylbenzoate. However, electrophilic aromatic substitution on a substituted benzene ring often leads to a mixture of isomers, posing a significant purification challenge.

Causality of Experimental Choices: The methyl and methyl ester groups are both ortho-, para-directing. However, the ester group is deactivating, while the methyl group is activating. This would suggest that the incoming electrophile (iodine) would preferentially substitute at the positions ortho and para to the methyl group. The para position (C4) is sterically less hindered than the ortho position (C6), which should favor the formation of the desired 4-iodo isomer. Various iodinating agents can be employed, often in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophile.[1][7][8][9][10]

Reaction Scheme:

Direct_Iodination start Methyl 2-methylbenzoate products Mixture of Isomers (4-iodo, 6-iodo, di-iodo, etc.) start->products Electrophilic Aromatic Substitution reagents Iodinating Agent (e.g., I₂, NIS) + Activator (e.g., H₂O₂, Lewis Acid) reagents->products

Caption: Direct iodination of methyl 2-methylbenzoate leading to a mixture of isomers.

Challenges with Regioselectivity and Purification: While the formation of the 4-iodo isomer is expected to be favored, the formation of other isomers, such as the 6-iodo and di-iodinated products, is highly probable. The separation of these isomers can be challenging due to their similar physical properties, often requiring multiple chromatographic steps, which can significantly reduce the overall yield and increase the cost of the final product. For industrial-scale production, this route is often less viable unless a highly selective iodination protocol is developed.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the direct esterification of 4-iodo-2-methylbenzoic acid (Route 1) is the most recommended approach. This method offers high yields, a straightforward procedure, and excellent scalability. The primary consideration for this route is the commercial availability and cost of the starting carboxylic acid.

The Sandmeyer-type reaction (Route 2) provides a robust and well-established alternative, particularly if methyl 4-amino-2-methylbenzoate is a more accessible starting material. While the yields may be slightly lower than the esterification route, it is a reliable method. However, careful attention to safety protocols, especially concerning the handling of diazonium salts, is crucial, particularly at a larger scale.

The direct iodination of methyl 2-methylbenzoate (Route 3) is the least favorable option for producing high-purity material on a scalable basis due to the inherent lack of regioselectivity and the subsequent purification challenges. While the starting material is inexpensive, the low effective yield of the desired isomer and the high cost of purification make this route economically and practically less viable for most applications.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific project requirements, including the desired scale, purity specifications, available starting materials, and the safety infrastructure of the laboratory or production facility.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979–981. [Link]
  • O'Malley, D. P., Li, K., Tan, K. L., & Wirth, T. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Angewandte Chemie International Edition, 54(12), 3691–3694. [Link]
  • Semantic Scholar. (2004).
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
  • ResearchGate. (2004).
  • ACS Publications. (2004).
  • Google Patents. (2005). Process for producing 5-iodo-2-methylbenzoic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • Chemistry LibreTexts. (2024). 16.
  • WordPress. (2026). I2 and Electrophilic I+ reagents. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. While Methyl 4-iodo-2-methylbenzoate is a valuable intermediate in organic synthesis, its halogenated aromatic nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is understanding the materials in use. This compound (CAS No. 103440-53-5) is a halogenated organic compound (HOC).[1] Its primary risks, inferred from closely related structures and general principles for HOCs, stem from potential irritation and environmental toxicity.

Causality of Hazard: The carbon-iodine bond and the aromatic structure contribute to the molecule's chemical properties. Upon improper disposal, such as uncontrolled incineration, it can release hazardous decomposition products like hydrogen iodide.[2] Furthermore, many halogenated organic compounds are noted for their potential for long-term adverse effects in aquatic environments.[2][3] Therefore, dilution and release into sanitary sewer systems is not a permissible disposal route.[3]

Key Chemical & Safety Data:

PropertyValueSource
Chemical Name This compoundJ&K Scientific[1]
CAS Number 103440-53-5J&K Scientific[1]
Molecular Formula C₉H₉IO₂Inferred
Physical Form Solid (Typical for similar compounds)N/A
Known Hazards Skin, eye, and respiratory irritation (presumed based on analogous compounds). Toxic to aquatic life with long-lasting effects.[4][5][6]Fisher Scientific[3][5], PubChem[6]
Incompatibilities Strong oxidizing agents.[3] Should also be kept away from ammonia, acetylene, and finely divided metals.[7][8]Fisher Scientific[3], LSU[7], Cornell EHS[8]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during experimentation. Minimizing waste generation and preventing contamination are paramount.

Core Directive: Every action, from weighing the compound to cleaning glassware, must be performed with the final disposal step in mind.

Required PPE:

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A chemical-resistant lab coat should be worn to protect against skin contact.[4]

  • Respiratory Protection: For operations that may generate dust, work within a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate particle filter is necessary.[2]

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the laboratory waste management process. Halogenated organic compounds require a distinct disposal pathway, typically high-temperature incineration, and must not be mixed with other waste streams.[10]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Before beginning your experiment, procure a dedicated, compatible hazardous waste container. This container must be made of a material that will not react with the waste (e.g., glass or high-density polyethylene) and must have a secure, vapor-tight screw cap.

  • Labeling is Mandatory: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • List all other components of the waste stream (e.g., solvents used).

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Collect All Contaminated Materials:

    • Solid Waste: This includes any unreacted this compound, contaminated weighing papers, gloves, and pipette tips. These should be placed directly into the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

    • "Empty" Containers: The original product container is not truly empty and must be disposed of as hazardous waste. Do not rinse it into the sink. Seal the container and place it in the solid waste stream.

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste. This prevents the release of vapors and reduces the risk of spills.

Spill & Decontamination Procedures

Accidents can happen, but a prepared response minimizes risk.

For a Small-Scale Solid Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain the Spill: Gently sweep the solid material up. Crucially, avoid generating dust. [3] A wet paper towel can be used to gently wipe up the final traces.

  • Package for Disposal: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels, gloves) into the designated "Halogenated Organic Waste" container for disposal.[2][3]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), and place the cleaning wipes in the hazardous waste container. Wash the area with soap and water.

Decontaminating Glassware:

  • Rinse glassware with a small amount of a suitable solvent (e.g., acetone).

  • This first rinseate is considered hazardous waste and MUST be collected in the "Halogenated Organic Liquid Waste" container.

  • Subsequent rinses can typically be managed according to standard laboratory procedures after the initial hazardous residue has been removed.

The Disposal Workflow: From Benchtop to Final Disposition

The journey of hazardous waste from the point of generation to its final destruction is a regulated and documented process. The following workflow outlines the critical stages.

DisposalWorkflow node_action node_action node_decision node_decision node_storage node_storage node_endpoint node_endpoint node_start node_start start Waste Generated (Experiment Complete) identify Identify Waste Type start->identify is_solid Solid or Liquid? identify->is_solid collect_solid Collect in Labeled 'Solid Halogenated Waste' is_solid->collect_solid Solid / Contaminated PPE collect_liquid Collect in Labeled 'Liquid Halogenated Waste' is_solid->collect_liquid Liquid / Rinsate store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa schedule_pickup Schedule Pickup with EHS or Contractor store_saa->schedule_pickup final_disposal Transport to Licensed Waste Disposal Facility (e.g., Incineration) schedule_pickup->final_disposal

Caption: Disposal workflow for this compound.

This workflow illustrates the mandated path for hazardous chemical waste. The "Satellite Accumulation Area" (SAA) is a designated location within or near the laboratory where hazardous waste is stored temporarily before being collected by the institution's Environmental Health & Safety (EHS) department or a licensed waste management contractor.

Regulatory Context

The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a compound containing a carbon-halogen bond, it falls into the broad category of Halogenated Organic Compounds (HOCs).[11][12] These compounds are subject to specific land disposal restrictions, making proper segregation and disposal through a licensed facility not just a best practice, but a legal requirement.[11][13][14] Always consult your institution's specific EHS guidelines, as they are designed to ensure compliance with all federal, state, and local regulations.[15]

References

  • Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Incompatible Chemicals. LSU Risk Management and Safety.
  • Methyl 4-iodobenzoate. PubChem, National Institutes of Health.
  • TABLE OF INCOMPATIBLE CHEMICALS. Louisiana State University.
  • Iodine Disposal For Businesses. Collect and Recycle.
  • Disposal of Iodine. Case Western Reserve University Environmental Health and Safety.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
  • Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety.
  • How to store / dispose of Iodine crystals? Reddit r/chemhelp.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the versatile building blocks used is Methyl 4-iodo-2-methylbenzoate, an aromatic iodide. While its unique chemical properties are valuable, they also necessitate a thorough understanding and implementation of appropriate safety protocols to protect laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment and PPE Selection

The first principle of laboratory safety is to understand the potential routes of exposure. For a solid compound like this compound, these include inhalation of dust particles, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential.

Table 1: Recommended PPE for Handling this compound

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield should be worn when there is a significant risk of splashes.Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant and chemically resistant lab coat, and closed-toe shoes.[4][5]Prevents skin contact, which can lead to irritation.[1] The lab coat should be fully buttoned.[4]
Respiratory Protection Typically handled in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6]Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1]

The causality behind these choices is rooted in the precautionary principle. Given the incomplete toxicological profile, we must assume the potential for higher toxicity than what is currently documented for similar compounds and protect against all potential exposure routes.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating safety protocol relies on consistent and correct procedures. The following steps outline the process for safely handling this compound, from preparation to disposal.

Experimental Workflow for Handling this compound

prep 1. Preparation - Verify fume hood certification. - Assemble all necessary equipment and reagents. - Don appropriate PPE. handling 2. Handling - Weigh and transfer the solid within the fume hood. - Keep the sash at the lowest practical height. - Perform all manipulations within the containment of the hood. prep->handling Proceed with caution post_handling 3. Post-Handling - Decontaminate surfaces and non-disposable equipment. - Segregate waste streams. handling->post_handling After completion of work disposal 4. Disposal - Dispose of contaminated PPE and chemical waste in labeled hazardous waste containers. post_handling->disposal Segregate and label

Caption: A workflow diagram outlining the key stages of safely handling this compound.

Detailed Steps:

  • Preparation:

    • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly and has a current certification.

    • Gather Materials: Assemble all necessary glassware, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.

    • Donning PPE: Put on all required PPE before handling the chemical. This includes a lab coat, safety goggles, and gloves.[4][5]

  • Handling:

    • Weighing and Transfer: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Performing the Reaction: Conduct all steps of the experiment that involve the chemical within the fume hood. Keep the sash as low as possible to maximize containment.

  • Post-Handling and Decontamination:

    • Surface Cleaning: After the experiment is complete, decontaminate the work surface within the fume hood with an appropriate solvent.

    • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent. The rinsate should be collected as hazardous waste.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the safety protocol to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable labware, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound, as well as the solvent rinsate from cleaning glassware, should be collected in a designated halogenated organic waste container.[7] Never pour chemical waste down the drain.[8]

  • PPE Disposal: Contaminated gloves should be removed carefully, avoiding contact with the outside of the glove, and disposed of in the solid hazardous waste container. The lab coat, if contaminated, should be professionally laundered by a service experienced in handling laboratory garments.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their safety and the integrity of their work. This proactive approach to safety is not just a requirement but a cornerstone of scientific excellence.

References

  • Cole-Parmer.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • ChemTalk. Lab Safety Equipment & PPE. [Link]
  • University of the Witwatersrand, Johannesburg. Personal Protective Equipment (PPE) | Chemistry | Wits. [Link]
  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-iodo-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-iodo-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.